4-(4-Methoxyphenyl)morpholine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUAMNUAFGPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327786 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27347-14-4 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 4-(4-Methoxyphenyl)morpholine (CAS No. 27347-14-4), a key heterocyclic scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a holistic understanding of the compound's synthesis, characterization, and strategic application, grounded in established scientific principles.
Core Compound Identification and Physicochemical Properties
This compound is an N-aryl morpholine derivative characterized by the covalent linkage of a morpholine ring to a methoxy-substituted phenyl group at the para position. This structural arrangement imparts a unique combination of properties, making it a valuable building block in the synthesis of complex bioactive molecules.[1] The morpholine moiety, with its weak basicity and potential for hydrogen bonding, often improves the pharmacokinetic profile of drug candidates, enhancing solubility and permeability across biological membranes like the blood-brain barrier.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27347-14-4 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Light yellow to brown solid | ChemicalBook |
| Melting Point | 79 °C | ChemicalBook |
| Boiling Point | 140 °C (at 2 Torr) | ChemicalBook |
| IUPAC Name | This compound | [2] |
| Synonyms | N-(4-Methoxyphenyl)morpholine, 4-(Morpholino)anisole | [2] |
Synthesis and Purification: The Buchwald-Hartwig Amination Approach
The formation of the C-N bond between an aryl group and a secondary amine like morpholine is a cornerstone of many synthetic campaigns. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly efficient and versatile method for this transformation, offering significant advantages over harsher classical methods like nucleophilic aromatic substitution.[3] This reaction is prized for its broad substrate scope and tolerance of various functional groups.[3]
The synthesis of this compound is effectively achieved by coupling 4-bromoanisole with morpholine. The causality behind this choice of reactants is clear: 4-bromoanisole provides the required methoxyphenyl moiety with a reactive handle (the bromine atom) for oxidative addition to the palladium catalyst. Morpholine serves as the amine nucleophile. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is crucial for deprotonating the morpholine-palladium complex to generate the active amido intermediate required for reductive elimination.[4]
Detailed Experimental Protocol
This protocol is a self-validating system based on established Buchwald-Hartwig amination procedures.[5]
-
Reactor Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%) and a suitable phosphine ligand such as XPhos (0.04 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (2.8 mmol), 4-bromoanisole (2.0 mmol), and anhydrous toluene (10 mL).
-
Reaction Initiation: Add morpholine (2.4 mmol) to the mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent in vacuo to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Spectroscopic Characterization
Structural confirmation is paramount. The following describes the expected spectroscopic data for this compound, which serves as a benchmark for successful synthesis.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | The morpholine ring typically displays two distinct multiplets, one for the protons adjacent to the nitrogen (~3.1-3.3 ppm) and one for the protons adjacent to the oxygen (~3.8-4.0 ppm).[6] The aromatic region will show a characteristic AA'BB' pattern for the 1,4-disubstituted ring (~6.8-7.0 ppm). A sharp singlet for the methoxy group protons will be present around 3.7-3.8 ppm. |
| ¹³C NMR | Expect signals for the morpholine carbons adjacent to nitrogen (~50-55 ppm) and oxygen (~66-68 ppm).[2] The aromatic carbons will appear in the ~114-155 ppm range, with the methoxy-bearing carbon being the most downfield. The methoxy carbon itself will resonate around 55 ppm. |
| IR Spectroscopy | Key absorptions include C-H stretching (aromatic and aliphatic) just below and above 3000 cm⁻¹, a strong C-O-C ether stretch around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric), and a C-N stretching band around 1120 cm⁻¹.[2][7] Aromatic C=C stretching bands will be observed in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 193.24.[2] |
Applications in Drug Discovery and Medicinal Chemistry
The N-aryl morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[8] Its utility stems from its ability to serve as a versatile building block that can improve potency and modulate pharmacokinetic properties.[1]
Role as a Kinase Inhibitor Scaffold
One of the most significant applications of aryl-morpholine derivatives is in the development of protein kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The morpholine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the aryl group can be modified to achieve potency and selectivity through interactions with other regions of the active site.[8]
Central Nervous System (CNS) Drug Development
The physicochemical properties of the morpholine ring, particularly its pKa which is close to physiological pH, enhance aqueous solubility and can facilitate passage through the blood-brain barrier.[1] This makes this compound and its derivatives attractive scaffolds for the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases and mood disorders.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazard Profile: While specific toxicity data for this compound is limited, it should be handled with the same precautions as other aromatic amines. The parent compound, morpholine, is flammable, corrosive, and toxic if inhaled or in contact with skin.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically important building block for the modern medicinal chemist. Its robust synthesis via methods like the Buchwald-Hartwig amination, combined with its favorable physicochemical and pharmacological properties, ensures its continued relevance in the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile compound in their research endeavors.
References
- Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications.
- This compound. PubChem, National Institutes of Health.
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. National Institutes of Health.
- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate.
- This compound | C11H15NO2 | MD Topology | NMR | X-Ray.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- TS structure for the reaction of FDNB with morpholine in gas phase. ResearchGate.
- Morpholine synthesis. Organic Chemistry Portal.
- Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Consensus.
- Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. PubMed.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Recognizing the NMR pattern for morpholine. ACD/Labs.
- 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate.
- Morpholines. Synthesis and Biological Activity. ResearchGate.
- 4-(1-(4-Methoxyphenyl)ethyl)morpholine. PubChem, National Institutes of Health.
- Morpholine, 4-phenyl-. NIST WebBook.
- Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate.
- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)morpholine
Abstract
4-(4-Methoxyphenyl)morpholine is a key structural motif in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel compounds with diverse applications. This technical guide provides an in-depth analysis of the primary synthetic pathways to this valuable molecule. Eschewing a rigid template, this document is structured to offer a logical and comparative exploration of the most relevant and field-proven methodologies. We will delve into the mechanistic underpinnings of modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, and contrast them with classical alkylation approaches. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the critical insights necessary to understand the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the N-Aryl Morpholine Moiety
The N-aryl morpholine scaffold, exemplified by this compound, is a privileged structure in drug discovery. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the N-aryl substitution allows for precise modulation of biological activity through interaction with target proteins. Understanding the efficient construction of the core C-N bond between the aryl ring and the morpholine nitrogen is therefore a critical endeavor for synthetic chemists. This guide will focus on the most practical and scalable methods for achieving this transformation.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Standard
The Buchwald-Hartwig amination has emerged as the gold standard for the formation of carbon-nitrogen bonds, offering high efficiency, broad substrate scope, and mild reaction conditions.[1] The reaction facilitates the coupling of an amine (morpholine) with an aryl halide (a derivative of anisole) using a palladium catalyst and a suitable phosphine ligand.[2]
Mechanistic Rationale and Causality
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that dictates the choice of reagents and conditions.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The cycle involves three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the aryl halide (e.g., 4-bromoanisole) to form a Pd(II) intermediate. The choice of aryl halide is critical; reactivity generally follows the order I > Br > Cl, which influences the required catalyst and reaction temperature.[2]
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate this step without competing side reactions.[4]
-
Reductive Elimination: This is the final, bond-forming step. The N-arylated morpholine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The choice of phosphine ligand is paramount as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[5] Bulky, electron-rich ligands (e.g., XPhos, P(tBu)₃) often accelerate reductive elimination, leading to higher yields and faster reactions.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is adapted from demonstrated high-yield syntheses of this compound.[6][7]
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.04 mmol, 4 mol%) or XPhos (0.04 mmol, 4 mol%)
-
Anhydrous Toluene or Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate and the phosphine ligand.
-
Add the anhydrous solvent, followed by the morpholine and 4-bromoanisole.
-
Finally, add the sodium tert-butoxide. The order of addition can be critical to prevent catalyst decomposition.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Copper-Catalyzed Ullmann Condensation: A Classical Alternative
The Ullmann condensation is a classical method for C-N bond formation, predating the palladium-catalyzed approaches.[1] It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper.[8] While often requiring harsher conditions (higher temperatures, polar aprotic solvents) than the Buchwald-Hartwig reaction, modern advancements with soluble copper catalysts and ligands have made it a more viable and cost-effective alternative.[9][10]
Mechanistic Considerations
The mechanism of the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) cycle, although other pathways have been proposed.[11]
-
A Cu(I) salt reacts with the amine (morpholine) in the presence of a base to form a copper(I) amide complex.
-
This copper amide then undergoes oxidative addition with the aryl halide (e.g., 4-iodoanisole) to form a Cu(III) intermediate. Aryl iodides are generally more reactive than bromides or chlorides in this system.[1]
-
Reductive elimination from the Cu(III) complex yields the desired this compound and regenerates a Cu(I) species. The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and accelerate the reaction, allowing for lower temperatures.[9]
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Experimental Protocol: Ullmann Condensation
This is a general protocol for a ligand-accelerated Ullmann N-arylation.
Materials:
-
4-Iodoanisole or 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (2.0 mmol, 2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vial, combine CuI, the ligand, the aryl halide, and the base.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent and the morpholine via syringe.
-
Seal the vial tightly and heat the mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions may require 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine to remove the high-boiling solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Classical Synthesis: N-Alkylation of p-Anisidine
A more traditional, albeit often lower-yielding, approach involves the direct dialkylation of an aniline derivative with a bis-electrophile.[12] In this case, p-anisidine is reacted with bis(2-chloroethyl) ether to form the morpholine ring in a single step.
Mechanistic Rationale
This reaction proceeds via a double nucleophilic substitution (Sₙ2) mechanism.
-
The nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the primary alkyl chloride carbons of bis(2-chloroethyl) ether, displacing a chloride ion.
-
This is followed by an intramolecular cyclization, where the nitrogen attacks the second alkyl chloride, closing the six-membered morpholine ring. A base is required to neutralize the HCl generated during the reaction and to deprotonate the intermediate ammonium salt, facilitating the second nucleophilic attack. This method's primary drawback is the potential for polymerization and other side reactions, often leading to lower yields and more complex purification.[13]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cscanada.net [cscanada.net]
The Aryl-Morpholine Scaffold: A Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an aryl-morpholine, it incorporates a scaffold that is considered a "privileged structure" for its ability to confer favorable pharmacokinetic and pharmacodynamic properties. The morpholine ring, with its unique combination of a basic nitrogen and an ether oxygen, provides an optimal balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across the blood-brain barrier (BBB).[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthesis protocol via Buchwald-Hartwig amination, and its critical role as a building block in the development of novel therapeutics, particularly for the central nervous system (CNS).
The morpholine heterocycle is a cornerstone in the design of bioactive molecules, frequently employed by medicinal chemists to optimize drug-like properties.[3][4] Its presence in a molecule can modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile by:
-
Improving Solubility and Permeability: The morpholine ring's polarity and pKa value contribute to enhanced aqueous solubility and can facilitate passage across biological membranes like the BBB.[2][5]
-
Enhancing Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target protein's active site.[6]
-
Providing Metabolic Stability: The scaffold is generally stable and can improve a compound's metabolic profile.[7]
These attributes make aryl-morpholines, such as this compound, valuable pharmacophores and versatile intermediates in the synthesis of drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammation.[1][3]
Chemical Identity and Structure Elucidation
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and structure.
IUPAC Name: this compound[8]
Synonyms: N-(4-Methoxyphenyl)morpholine, 4-(Morpholino)anisole
Key Identifiers:
-
CAS Number: 27347-14-4
-
Molecular Formula: C₁₁H₁₅NO₂[8]
Molecular Structure
The structure consists of a morpholine ring attached via its nitrogen atom to the C4 position of an anisole (methoxybenzene) ring.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methods. [10][11]Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at 100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The characteristic NMR pattern for a morpholine ring typically shows two sets of CH₂ signals. [12]
Applications in Drug Discovery and Research
This compound serves as a crucial intermediate and a core structural motif in the development of novel therapeutics. Its utility stems from the broader importance of the aryl-morpholine scaffold in interacting with biological targets and improving drug-like properties.
-
Central Nervous System (CNS) Agents: The aryl-morpholine scaffold is prevalent in compounds designed to treat CNS disorders. Its physicochemical properties enhance BBB permeability, a critical requirement for CNS drugs. [1][2][5]It serves as a building block for molecules targeting receptors and enzymes implicated in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), mood disorders, and pain. [6][13]* Kinase Inhibitors: The morpholine moiety is a key pharmacophore in many kinase inhibitors, which are a major class of anticancer drugs. The morpholine oxygen can form critical hydrogen bonds in the hinge region of the kinase active site, enhancing potency and selectivity. [3]* Structure-Activity Relationship (SAR) Studies: As a readily available and synthetically versatile building block, this compound allows for systematic modifications. Researchers can explore how changes to the methoxyphenyl ring or derivatization of the morpholine itself impact biological activity, helping to build robust SAR models for lead optimization. [3][14]
Conclusion
This compound is more than a simple chemical intermediate; it is a manifestation of a privileged structural class that holds significant sway in modern drug discovery. Its synthesis via robust and scalable methods like the Buchwald-Hartwig amination makes it readily accessible for research and development. The compound's inherent properties, conferred by the aryl-morpholine motif, provide a strategic advantage in designing molecules with improved potency, selectivity, and pharmacokinetic profiles. For researchers in drug development, a thorough understanding of the synthesis, properties, and strategic application of this compound is essential for innovating the next generation of therapeutics.
References
- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 555-575. [Link]
- Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 389874, this compound. PubChem. [Link]
- Cignarella, G., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(3), 465-470. [Link]
- Fairlamb, I. J., et al. (2004). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 23(26), 6343-6352. [Link]
- Suthar, S. K., et al. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 154, 456-490. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Wikipedia contributors. (n.d.).
- ATB. (n.d.). This compound.
- Sharma, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). [Link]
- da Silva, J. B. B., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(35), 15025-15038. [Link]
- Chemistry LibreTexts. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
- Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- ResearchGate. (n.d.).
- Moser, A. (2008).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atb.uq.edu.au [atb.uq.edu.au]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxyphenyl)morpholine
This guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and structural elucidation of 4-(4-Methoxyphenyl)morpholine, a compound of interest in medicinal chemistry and drug development. As researchers and scientists, a foundational understanding of a molecule's spectroscopic signature is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Molecular Blueprint
This compound (C₁₁H₁₅NO₂) is an N-aryl morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties, while the methoxyphenyl group can significantly influence the molecule's electronic and metabolic profile.[1][2] Accurate characterization is the bedrock of any further investigation into its biological activity or application. This guide will detail the orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define its chemical identity.
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, we can precisely map the atomic connectivity.
Experimental Protocol: NMR
The choice of solvent and concentration are critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable solvent residual peak.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4-5 cm to guarantee it is within the detection region of the NMR coil.[4]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[4]
-
Tuning: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquisition: Acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain an adequate signal-to-noise ratio.
-
¹H NMR Spectral Data & Interpretation
Note: The following spectral data is interpreted based on established principles and data from closely related analogs, such as 4-(4-Nitrophenyl)thiomorpholine and other N-aryl morpholines, due to the absence of a publicly available, fully assigned spectrum for the title compound in peer-reviewed literature. The electronic effects of the substituent on the phenyl ring will influence the precise chemical shifts.[5][6]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.95 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Ar-H) |
| ~ 6.85 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Ar-H) |
| ~ 3.88 | t, J ≈ 4.8 Hz | 4H | H-3, H-5 (O-CH₂) |
| ~ 3.78 | s | 3H | O-CH₃ |
| ~ 3.15 | t, J ≈ 4.8 Hz | 4H | H-2, H-6 (N-CH₂) |
Causality and Interpretation:
-
Aromatic Region (δ 6.8-7.0 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (H-3', H-5') are more shielded and thus appear at a slightly higher field (lower ppm) than the protons ortho to the nitrogen atom (H-2', H-6').
-
Morpholine Ring (δ 3.0-4.0 ppm): The morpholine ring typically exists in a rapid chair-chair interconversion at room temperature, making the four protons on each side of the heteroatoms chemically equivalent on the NMR timescale.[7]
-
The methylene protons adjacent to the electronegative oxygen atom (H-3, H-5) are deshielded and resonate downfield (~3.88 ppm).[3]
-
The methylene protons adjacent to the nitrogen atom (H-2, H-6) are less deshielded and resonate upfield (~3.15 ppm).
-
The signals appear as triplets due to coupling with the adjacent methylene protons.
-
-
Methoxy Group (δ 3.78 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet, a characteristic signal for this functional group.
¹³C NMR Spectral Data & Interpretation
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154.0 | C-4' (Ar-C-O) |
| ~ 145.5 | C-1' (Ar-C-N) |
| ~ 118.5 | C-2', C-6' (Ar-CH) |
| ~ 114.5 | C-3', C-5' (Ar-CH) |
| ~ 67.0 | C-3, C-5 (O-CH₂) |
| ~ 55.5 | O-CH₃ |
| ~ 50.5 | C-2, C-6 (N-CH₂) |
Causality and Interpretation:
-
Aromatic Carbons: The two quaternary carbons (C-1' and C-4') are readily identified. C-4', attached to the highly electronegative oxygen, is the most downfield aromatic signal. The two sets of equivalent methine carbons (C-2'/C-6' and C-3'/C-5') are distinguished based on their electronic environment.
-
Morpholine Carbons: As in the ¹H NMR, the two sets of methylene carbons are distinct. The carbons adjacent to oxygen (C-3, C-5) are deshielded and appear at a lower field (~67.0 ppm) compared to those adjacent to nitrogen (C-2, C-6) at ~50.5 ppm.[5]
-
Methoxy Carbon: The carbon of the methoxy group gives a characteristic signal around 55.5 ppm.[8]
Infrared (IR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The presence of specific bonds (C-O, C-N, C=C, C-H) results in characteristic absorption bands.
Experimental Protocol: FTIR
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and is non-destructive.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[2]
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.
IR Spectral Data & Interpretation
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~ 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~ 1610, ~1515 | Strong | C=C stretch (aromatic ring) |
| ~ 1245 | Strong | C-O-C stretch (asymmetric, aryl ether) |
| ~ 1180 | Strong | C-N stretch (aromatic amine) |
| ~ 1115 | Strong | C-O-C stretch (aliphatic ether) |
| ~ 825 | Strong | C-H out-of-plane bend (para-subst.) |
Causality and Interpretation:
-
C-H Stretching: The region just below 3000 cm⁻¹ is characteristic of sp³ C-H bonds from the morpholine and methoxy groups. Aromatic sp² C-H stretches typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: The two strong bands around 1610 and 1515 cm⁻¹ are diagnostic for the carbon-carbon stretching vibrations within the phenyl ring.
-
C-O and C-N Stretching: This molecule features three distinct C-X single bonds. The most prominent is the asymmetric C-O-C stretch of the aryl ether at ~1245 cm⁻¹. The C-N stretch of the tertiary aromatic amine appears around 1180 cm⁻¹, and the aliphatic C-O-C stretch of the morpholine ring is observed at ~1115 cm⁻¹. These strong absorptions are key identifiers.
-
Substitution Pattern: The strong band at ~825 cm⁻¹ is a highly characteristic out-of-plane C-H bending vibration that confirms the 1,4- (or para-) disubstitution pattern on the benzene ring.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: MS
Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. It often provides a rich fragmentation pattern useful for structural elucidation.
Caption: A generalized workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, generating a signal that is proportional to the ion abundance.
Mass Spectrum & Fragmentation Analysis
The molecular weight of this compound is 193.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 193, corresponding to the intact molecule with one electron removed.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Structure |
| 193 | [C₁₁H₁₅NO₂]⁺˙ (Molecular Ion, M⁺˙) |
| 178 | [M - CH₃]⁺ (Loss of methyl radical from methoxy group) |
| 162 | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 134 | [M - C₃H₇O]⁺ (Loss of C₃H₇O from morpholine ring) |
| 121 | [C₇H₇O]⁺ (4-methoxybenzyl cation) |
| 108 | [C₆H₄O]⁺˙ (Loss of morpholine radical) |
Fragmentation Pathway and Rationale:
The fragmentation of the molecular ion is driven by the formation of stable carbocations and radicals.
Caption: Plausible EI fragmentation pathway for the title compound.
-
α-Cleavage: A primary fragmentation pathway for amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom. Cleavage of the C-N bond connecting the two rings is highly favorable, leading to the loss of a morpholine radical (C₄H₈NO•) and the formation of a stable 4-methoxybenzyl cation at m/z = 121 . This is often a very prominent peak.[10]
-
Loss of Methyl/Methoxy: The methoxy group is another site of fragmentation. The loss of a methyl radical (•CH₃) would result in a fragment at m/z = 178 .
-
Ring Fragmentation: The morpholine ring can also undergo fragmentation. A common pathway involves the loss of a C₃H₅O radical, leading to a fragment at m/z = 134 .
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups and the aromatic substitution pattern. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. Together, these techniques provide the necessary evidence for the unequivocal structural confirmation of this molecule, a critical requirement for its use in research and development.
References
- PubChem. This compound.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.).
- Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 846-851. [Link][5]
- Jessiman, A. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link][13]
- University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link][9]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link][1]
- ACD/Labs. (2008).
- University of Colorado Boulder. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link][2]
- Sura, S. R., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link][4]
- Chemguide.
- Razzoqova, S. R., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Chemistry LibreTexts. (2023).
- Smoleň, S., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(23), 7175. [Link][6]
Sources
- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling [mdpi.com]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility of 4-(4-Methoxyphenyl)morpholine in different solvents
An In-Depth Technical Guide to the Solubility of 4-(4-Methoxyphenyl)morpholine
Foreword: Understanding Solubility in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone physicochemical property. It dictates not only the feasibility of a compound's formulation and delivery but also its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility remains a significant hurdle, often leading to erratic bioavailability and challenging formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic scaffold prevalent in medicinal chemistry.[2][3] We will move beyond simple data reporting to explore the underlying principles, predictive frameworks, and rigorous experimental methodologies essential for researchers, scientists, and drug development professionals.
Molecular Profile of this compound
A thorough understanding of a molecule's structural and electronic features is paramount to predicting its behavior in different solvent environments. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces between the solute and solvent are similar in nature and strength.[4][5][6]
This compound possesses a bifurcated nature:
-
A Non-Polar Region: The methoxy-substituted phenyl group is aromatic and largely hydrophobic.
-
A Polar Region: The morpholine ring contains an ether linkage and a tertiary amine, both of which are polar and can act as hydrogen bond acceptors.[2][7]
This duality suggests that its solubility will be highly dependent on the solvent's character.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₁H₁₅NO₂ | [8][9] | Provides the elemental composition. |
| Molecular Weight | 193.24 g/mol | [7][8] | Influences diffusion and dissolution rates. |
| Melting Point | 79°C | [8] | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |
| XLogP3 | 1.3 | [7] | Indicates moderate lipophilicity; the compound has a slight preference for a non-polar environment over water. |
| H-Bond Donors | 0 | [7] | The molecule cannot donate hydrogen bonds, limiting interactions with certain protic solvents. |
| H-Bond Acceptors | 3 | [7] | The morpholine oxygen, methoxy oxygen, and morpholine nitrogen can accept hydrogen bonds, promoting solubility in protic solvents. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | [7] | A relatively low TPSA suggests good potential for passive membrane permeability. |
A Predictive Framework: Hansen Solubility Parameters (HSP)
While "like dissolves like" offers a qualitative prediction, the Hansen Solubility Parameters (HSP) provide a more nuanced, quantitative approach.[10] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.[11][12][13]
-
δp (Polar): Energy from dipolar intermolecular forces.[11][12][13]
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[11][12][13]
Each molecule (solute or solvent) can be defined by a point in a three-dimensional "Hansen space." The principle states that substances with closer coordinates in this space are more likely to be mutually soluble.[11][12] The distance (Ra) between two points in Hansen space is a measure of their affinity.
While the specific HSP values for this compound require experimental determination or computational modeling, we can infer its characteristics:
-
δd: Will be significant due to the polarizable electrons in the aromatic ring.
-
δp: Will be moderate due to the polar C-O and C-N bonds.
-
δh: Will be moderate, primarily as a hydrogen bond acceptor.
This profile suggests that ideal solvents will have a balanced contribution from all three parameters.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 9. This compound | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Solubility parameters (HSP) [adscientis.com]
- 13. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
The Emerging Role of the 4-(4-Methoxyphenyl)morpholine Scaffold in Medicinal Chemistry: A Technical Guide
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties. Within this privileged class of structures, the 4-(4-Methoxyphenyl)morpholine moiety has emerged as a particularly compelling scaffold. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of compounds incorporating this specific structural motif. We will explore its critical role in the design of novel anticancer, anti-inflammatory, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights into relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core in their therapeutic discovery programs.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a versatile and frequently employed building block in drug design. Its inherent properties, including a well-balanced hydrophilic-lipophilic profile, metabolic stability, and the ability to improve aqueous solubility, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding, enhancing interactions with biological targets.[2]
The substitution at the 4-position of the morpholine ring with a 4-methoxyphenyl group introduces specific electronic and steric features that can significantly influence biological activity. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can modulate the reactivity of the phenyl ring. This unique combination of a morpholine ring and a 4-methoxyphenyl substituent has led to the discovery of several promising therapeutic candidates across different disease areas.
Synthesis of the this compound Core
The construction of the C-N bond between the morpholine nitrogen and the 4-methoxyphenyl ring is a key synthetic step. The Buchwald-Hartwig amination has proven to be a highly efficient and versatile method for this transformation.[3][4]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Bromoanisole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and the phosphine ligand (e.g., 0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Add 4-bromoanisole (e.g., 2 mmol, 1 equivalent), morpholine (e.g., 2.4 mmol, 1.2 equivalents), and sodium tert-butoxide (e.g., 2.8 mmol, 1.4 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Applications in Anticancer Drug Discovery
The this compound scaffold is a prominent feature in a variety of anticancer agents, demonstrating its utility in targeting key oncogenic pathways.
As a Core Component of the H₂S Donor GYY4137
GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate) is a slow-releasing hydrogen sulfide (H₂S) donor that has garnered significant attention for its anticancer properties.[5] H₂S is now recognized as a gasotransmitter with complex roles in cancer biology. GYY4137's ability to slowly release H₂S mimics endogenous production, leading to more sustained and potentially less toxic effects compared to sulfide salts.[6]
-
Mechanism of Action: GYY4137 has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-9 and cleavage of PARP.[5] It can also cause cell cycle arrest at the G2/M phase.[5] A key aspect of its anticancer activity is its selectivity for cancer cells over normal cells.[5]
Table 1: Anticancer Activity of GYY4137 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | ~400 | [5] |
| HCT-116 | Colon Cancer | ~400 | [5] |
| Hep G2 | Liver Cancer | ~400 | [5] |
| HL-60 | Leukemia | ~400 | [5] |
| MCF-7 | Breast Cancer | ~400 | [5] |
| MV4-11 | Leukemia | ~400 | [5] |
| U2OS | Osteosarcoma | ~400 | [5] |
In Quinazoline-Based Anticancer Agents
The this compound moiety has been incorporated into quinazoline scaffolds to generate potent anticancer compounds. For instance, the compound 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine (AK-8) and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[7]
-
Mechanism of Action: These derivatives often function by inducing apoptosis and causing cell cycle arrest, with some compounds showing activity in the G1 phase.[7]
Table 2: Cytotoxic Activity of 4-(2-(Aryl)quinazolin-4-yl)morpholine Derivatives
| Compound | R-group (Aryl) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) | Reference |
| AK-3 | 4-Chlorophenyl | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [7] |
| AK-8 | 4-Methoxyphenyl | > 25 | > 25 | > 25 | [7] |
| AK-10 | 3,4,5-Trimethoxyphenyl | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [7] |
As Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of cancer, making them attractive therapeutic targets. The morpholine scaffold is known to interact with the hinge region of many kinases. The this compound moiety has been utilized in the design of inhibitors for pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[8]
PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR Signaling Pathway.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: The VEGFR-2 Signaling Pathway.
Potential in Anti-Inflammatory Therapies
Chronic inflammation is a key driver of many diseases. The this compound-containing compound GYY4137 has demonstrated significant anti-inflammatory effects.
-
Mechanism of Action: GYY4137, through the slow release of H₂S, can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] By suppressing NF-κB, GYY4137 can reduce the production of these inflammatory mediators.[9]
NF-κB Signaling Pathway in Inflammation:
Caption: The NF-κB Signaling Pathway.
Applications in Central Nervous System (CNS) Drug Discovery
The morpholine ring is a common feature in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[1] While direct and extensive research on this compound in neurodegenerative diseases is still emerging, the structural motif holds promise.
-
Potential in Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties associated with H₂S donors like GYY4137 are highly relevant to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation and oxidative stress play crucial roles.[10][11] Further investigation into the neuroprotective effects of this compound derivatives is a promising area of research.
Conclusion and Future Directions
The this compound scaffold has demonstrated significant potential in medicinal chemistry, serving as a versatile core for the development of novel therapeutics. Its role in the slow-releasing H₂S donor GYY4137 highlights its utility in anticancer and anti-inflammatory applications. Furthermore, its incorporation into kinase inhibitors and other anticancer agents underscores its value in oncology drug discovery.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive exploration of substitutions on both the phenyl and morpholine rings is needed to optimize potency and selectivity for various biological targets.
-
Elucidation of novel mechanisms: Further investigation into the downstream targets and signaling pathways modulated by this compound-containing compounds will provide a deeper understanding of their therapeutic effects.
-
Exploration in neurodegenerative diseases: Given the established roles of inflammation and oxidative stress in neurodegeneration, dedicated studies on the neuroprotective potential of this scaffold are warranted.
References
- Lee, Z.-W., et al. (2011). The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo. PLoS One, 6(6), e21077. [Link]
- Li, L., et al. (2009). Characterization of a novel, water-soluble hydrogen sulfide-releasing compound (GYY4137): new insights into the biology of hydrogen sulfide.
- Tzara, A., et al. (2020). Morpholine as a scaffold in medicinal chemistry: An update on synthetic strategies. ChemMedChem, 15(5), 392-403. [Link]
- Whiteman, M., et al. (2010). The hydrogen sulfide donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E−/− mice. British journal of pharmacology, 160(1), 131-143. [Link]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858. [Link]
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry, 115, 105249. [Link]
- PubChem. (n.d.). This compound.
- Liu, P., et al. (2012). The PI3K/AKT/mTOR pathway and its role in cancer. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1826(2), 267-277. [Link]
- Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti-and pro-angiogenic therapies. Genes & cancer, 2(12), 1097-1105. [Link]
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- D'Adamio, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 533-553. [Link]
- Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]
- Reddy, T. J., et al. (2008). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 27(21), 5585-5593. [Link]
- Wikipedia. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure in medicinal chemistry. Medicinal Research Reviews, 39(5), 1817-1869. [Link]
- Heneka, M. T., et al. (2014). Neuroinflammation in Alzheimer’s disease. The Lancet Neurology, 13(4), 388-405. [Link]
- Hirsch, E. C., & Hunot, S. (2009). Neuroinflammation in Parkinson’s disease: a target for neuroprotection?. The Lancet Neurology, 8(11), 1048-1057. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Known Biological Activities of 4-(4-Methoxyphenyl)morpholine Derivatives
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical and metabolic properties.[1] As a six-membered ring containing both a secondary amine and an ether functional group, it imparts a favorable balance of hydrophilicity and lipophilicity to drug candidates. This often translates to improved pharmacokinetic profiles, including enhanced aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[2][3] When coupled with a 4-methoxyphenyl substituent, the resulting 4-(4-methoxyphenyl)morpholine core structure serves as a versatile foundation for a diverse array of biologically active molecules.
This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower further research and development. The narrative is structured around the primary therapeutic areas where these compounds have shown significant promise: oncology, inflammation, neurodegenerative disorders, and infectious diseases.
Chapter 1: Anticancer Activity
The development of novel anticancer agents remains a paramount challenge in medicine. Derivatives of this compound have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Mechanistic Insights
The anticancer effects of these derivatives are often multifactorial. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating tumor cells.[4] For instance, certain morpholine-substituted quinazoline derivatives have been shown to trigger apoptosis and inhibit cell proliferation by arresting the cell cycle, primarily in the G1 phase.[4]
Furthermore, this class of compounds frequently targets critical cell signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a common target.[5] By inhibiting key kinases like PI3K and mTOR, these derivatives can effectively halt the uncontrolled growth of cancer cells.[6][7]
Key Derivatives and In Vitro Efficacy
The potency of these compounds has been demonstrated across a range of human cancer cell lines. The substitution pattern on the core scaffold plays a critical role in determining efficacy and selectivity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| AK-8 | Quinazoline | A549 (Lung) | >30 | [4] |
| MCF-7 (Breast) | >30 | [4] | ||
| SHSY-5Y (Neuroblastoma) | >30 | [4] | ||
| Compound 10e | Tetrahydroquinoline | A549 (Lung) | 0.033 ± 0.003 | [7] |
| MCF-7 (Breast) | 0.63 ± 0.02 | [7] | ||
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [7] | ||
| Compound M5 | Substituted Morpholine | MDA-MB-231 (Breast) | 81.92 µg/mL | [8] |
| Compound M2 | Substituted Morpholine | MDA-MB-231 (Breast) | 88.27 µg/mL | [8] |
Table 1: In Vitro anticancer activity of selected this compound derivatives. Note: AK-8, which is 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine, showed low activity itself, but other derivatives in the same study with different substitutions on the phenyl ring (AK-3, AK-10) showed high potency, highlighting the importance of SAR.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. It is frequently used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer compound evaluation.
Chapter 2: Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. The this compound scaffold has been successfully exploited to develop potent anti-inflammatory agents that target the core drivers of the inflammatory response.
Mechanistic Insights
The anti-inflammatory action of these derivatives is primarily mediated by their ability to suppress the production of pro-inflammatory molecules. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibit the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[9][10] This is achieved by downregulating the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
The regulation of iNOS and COX-2 is controlled by upstream signaling pathways. Studies have shown that this compound derivatives can block the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a master transcriptional regulator of inflammation. By preventing its translocation to the nucleus, these compounds shut down the expression of a wide array of inflammatory genes. Modulation of the mitogen-activated protein kinase (MAPK) pathway is another key mechanism contributing to their anti-inflammatory effects.[10][11]
Key Derivatives and Bioactivity Data
Several derivatives have demonstrated significant anti-inflammatory activity in vitro. The compound V4, for example, potently inhibits NO production at non-cytotoxic concentrations.
| Compound ID | Derivative Class | Model System | Key Effect | Reference |
| V4 | Morpholinopyrimidine | LPS-stimulated RAW 264.7 cells | Potent inhibition of NO production | [9] |
| V8 | Morpholinopyrimidine | LPS-stimulated RAW 264.7 cells | Significant reduction of iNOS & COX-2 mRNA | [9] |
| HHMP | Phenylpropanoid | LPS-stimulated RAW 264.7 cells | Inhibition of NO & PGE2 production | [10] |
| (4-methoxyphenyl)(3-methyl-4-(2-morpholinoethoxy)phenyl)methanone | Benzophenone | Carrageenan-induced paw edema (rats) | Potent analgesic & anti-inflammatory | [5][12] |
Table 2: Anti-inflammatory activity of selected (4-methoxyphenyl)-containing morpholine and related derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
The Griess assay is a simple and widely used method to quantify nitrite (a stable and nonvolatile breakdown product of NO) in biological fluids.
Principle: This assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that can be measured spectrophotometrically at 540 nm.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and grow to ~80% confluency. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% NED in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by morpholine derivatives.
Chapter 3: Neuroprotective and CNS Activities
The unique physicochemical profile of the morpholine ring makes it an ideal scaffold for CNS drug discovery.[2] Its ability to improve BBB permeability allows for the effective delivery of therapeutic agents to the brain. Consequently, this compound derivatives are being actively investigated for a range of neurological and psychiatric conditions.
Mechanistic Insights
The neuroprotective and CNS activities of these compounds are diverse and target multiple aspects of neuropathology.
-
Anti-Neuroinflammation: In neurodegenerative diseases like Parkinson's and Alzheimer's, chronic inflammation driven by microglia and astrocytes contributes significantly to neuronal damage. Morpholine derivatives can exert potent anti-neuroinflammatory effects by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines in the brain.[13]
-
Enzyme Inhibition: A key strategy in treating neurodegenerative diseases is to modulate the activity of specific enzymes. Morpholine-based compounds have been developed as inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[3][14] Inhibition of MAO-B can increase dopamine levels, beneficial in Parkinson's disease, while cholinesterase inhibition is a primary treatment for Alzheimer's disease.
-
NMDA Receptor Modulation: Some arylcyclohexylamine analogues containing a morpholine ring, such as 3-MeO-PCMo, are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a target for dissociative anesthetics.[15][16] This highlights the potential for these scaffolds to modulate glutamatergic neurotransmission.
-
Gasotransmitter Donation: A notable example is GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate), a slow-releasing hydrogen sulfide (H2S) donor. H2S is a gasotransmitter with a wide range of biological roles, including neuroprotection and cardiovascular regulation.[17]
Key Derivatives and Neuro-Bioactivity
| Compound/Derivative | Class/Mechanism | Key Finding | Disease Model | Reference |
| OTPM | Fluoxetine Derivative | Reduces microglial activation, improves motor deficits | MPTP-induced Parkinson's (mice) | [13] |
| GYY4137 | H2S Donor | Slow, sustained H2S release with various biological effects | In vitro & in vivo systems | |
| Compound 62 | Phenylpentadienone | Potent and selective MAO-B inhibitor (IC50 = 0.044 µM) | Human MAO isoforms | |
| 3-MeO-PCMo | Arylcyclohexylamine | Binds to NMDA receptor | CNS receptor binding assays | [15] |
Table 3: Neuroprotective and CNS activities of selected this compound derivatives.
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo model is widely used to study Parkinson's disease pathogenesis and to evaluate the efficacy of potential neuroprotective agents.
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is metabolized in the brain to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to characteristic motor deficits.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Grouping and Pre-treatment: Divide mice into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Test Compound (e.g., OTPM at 10 mg/kg). Administer the test compound or vehicle (e.g., via intraperitoneal injection) for a set period (e.g., 7 days) before MPTP induction.
-
MPTP Induction: On the designated day, administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections. Continue daily administration of the test compound throughout the study.
-
Behavioral Testing (e.g., Pole Test):
-
Conduct behavioral tests 7 days after the final MPTP injection.
-
For the pole test, place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
-
An increase in these times in the MPTP group indicates bradykinesia, which can be ameliorated by an effective neuroprotective agent.
-
-
Neurochemical/Immunohistochemical Analysis:
-
After behavioral testing, euthanize the animals and harvest the brains.
-
Process brain tissue (e.g., striatum and substantia nigra) for analysis.
-
Use immunohistochemistry to stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and for markers of neuroinflammation like Iba1 (microglia) and GFAP (astrocytes).
-
Use HPLC to measure levels of dopamine and its metabolites.
-
-
Data Analysis: Analyze behavioral and neurochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the neuroprotective effects.
Chapter 4: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. The this compound scaffold has been investigated as a source of new antibacterial and antifungal agents.
Spectrum of Activity
Derivatives, particularly Schiff bases synthesized from 4-(4-aminophenyl)-morpholine, have demonstrated broad-spectrum activity.[12][18] They have been shown to be effective against a variety of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger).[5][12]
Key Derivatives and Antimicrobial Efficacy
The antimicrobial potency is highly dependent on the specific chemical structure, with certain substitutions leading to significant activity.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Schiff Base of 4-(4-aminophenyl)-morpholine | S. aureus | 25 | [5][12] |
| S. epidermidis | 19 | [5][12] | ||
| E. coli | 29 | [5][12] | ||
| C. albicans | 20 | [5][12] |
Table 4: Minimum Inhibitory Concentration (MIC) of a potent antimicrobial morpholine derivative. Compound 12 is 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first well. Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The growth can also be assessed by adding a viability indicator like resazurin.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and privileged structure in modern drug discovery. The derivatives stemming from this core exhibit a broad and potent spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The favorable physicochemical properties conferred by the morpholine ring, such as improved pharmacokinetics and CNS penetration, make it an attractive starting point for the design of new therapeutics.
Future research should focus on several key areas. A deeper exploration of the structure-activity relationships will enable the rational design of more potent and selective agents.[19] The application of computational methods, such as molecular docking and dynamic simulations, can further refine lead compounds and elucidate their interactions with biological targets.[7][8] Furthermore, investigating the potential for polypharmacology—where a single compound modulates multiple targets—could be particularly fruitful for complex diseases like cancer and neurodegeneration. As our understanding of the molecular basis of disease grows, the this compound scaffold is poised to remain a valuable and enduring platform for the development of next-generation medicines.
References
- An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).
- Li, L., & Moore, P. K. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 145–158.
- Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024-12-18). International Journal of Pharmaceutical Sciences and Research.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
- Kumar, D., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
- Prasad, S. B., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19325–19334.
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). Journal of Medicinal Chemistry.
- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(1), 269–290.
- Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules.
- Lee, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(23), 7122.
- Exploring Novel Antimicrobial Agents from Morpholine Derivatives. (2026-01-05).
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). ResearchGate.
- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(11), 2548.
- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
- This compound. (n.d.). PubChem.
- morpholine antimicrobial activity. (2016). ResearchGate.
- Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2365922.
- The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). International Immunopharmacology.
- Kumar, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Brandt, S. D., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 272–283.
- Kim, H. G., et al. (2024). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International Journal of Molecular Sciences, 25(10), 5485.
- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Research in Pharmaceutical Sciences.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank.
- Arylcyclohexylamine. (n.d.). Wikipedia.
- 4-(4-Nitrophenyl)morpholine. (2012). Acta Crystallographica Section E.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 17. Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Starting materials for the synthesis of 4-(4-Methoxyphenyl)morpholine
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(4-Methoxyphenyl)morpholine
Introduction
This compound is a significant heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1] The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the substituted aryl moiety provides a vector for modulating biological activity.[2] The efficient and scalable synthesis of this compound is therefore a critical undertaking for researchers in drug development and organic synthesis.
This guide provides an in-depth analysis of the principal synthetic strategies for preparing this compound, with a core focus on the requisite starting materials for each pathway. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, offering field-proven insights to guide experimental design and optimization. The methodologies discussed—ranging from modern palladium- and copper-catalyzed cross-couplings to classical cyclization strategies—offer a versatile toolkit for chemists, each with distinct advantages concerning substrate scope, reaction conditions, and scalability.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for the formation of carbon-nitrogen (C-N) bonds, prized for its exceptional functional group tolerance, broad substrate scope, and relatively mild reaction conditions.[3] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide with an amine, making it a highly convergent and efficient route to N-aryl amines like this compound.
Core Principle & Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base removes the N-H proton to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is released, regenerating the Pd(0) catalyst for the next cycle.[3]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, P(tBu)₃) are essential as they promote the reductive elimination step—often the rate-limiting step—and prevent the formation of inactive catalyst species.[4][5]
Primary Starting Materials
| Component | Example(s) | Role & Rationale |
| Aryl Electrophile | 4-Bromoanisole, 4-Chloroanisole | The methoxy-substituted aromatic ring. Aryl bromides are a good balance of reactivity and cost. Aryl chlorides are cheaper but often require more specialized, highly active catalyst systems. |
| Amine Nucleophile | Morpholine | The source of the morpholine heterocycle. |
| Palladium Precatalyst | Pd(OAc)₂, [Pd₂(dba)₃], Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | A source of the active Pd(0) catalyst. Precatalysts are typically stable Pd(II) or Pd(0) complexes that are readily reduced in situ.[4] |
| Ligand | XPhos, P(tBu)₃, BINAP, DPPF | Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Sterically hindered, electron-rich ligands are preferred.[5][6] |
| Base | Sodium tert-butoxide (NaOt-Bu), Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required to deprotonate the morpholine N-H bond after coordination to the palladium center without competing in the coupling reaction.[6] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig synthesis.
Detailed Protocol
A representative procedure adapted from literature sources.[6]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.05 equiv.), a suitable phosphine ligand such as BINAP (0.08 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add 4-bromoanisole (1.0 equiv.) and morpholine (1.5 equiv.) to the flask, followed by anhydrous toluene (10 volumes).
-
The mixture is thoroughly degassed by bubbling nitrogen through the solution for 15-20 minutes or via several freeze-pump-thaw cycles.
-
The reaction vessel is sealed and heated to 110 °C with vigorous stirring for 8-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove inorganic salts and palladium residues. The filter cake is washed with ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that predates palladium-catalyzed techniques.[7] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have significantly improved their utility through the use of ligands, allowing the reaction to proceed under milder conditions.[8]
Core Principle & Mechanistic Insight
The reaction involves the coupling of an aryl halide with an amine, mediated by a copper catalyst. The proposed mechanism generally involves:
-
Formation of a copper(I) amide species from the amine and the Cu(I) salt.
-
Oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate.
-
Reductive elimination to furnish the N-aryl amine product and regenerate the active Cu(I) species.[8]
Ligands, such as L-proline or diamines, accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps. This allows for lower reaction temperatures and catalyst loadings compared to the ligand-free process.[7][8]
Primary Starting Materials
| Component | Example(s) | Role & Rationale |
| Aryl Electrophile | 4-Iodoanisole, 4-Bromoanisole | Aryl iodides are typically the most reactive substrates for Ullmann couplings, followed by bromides. Aryl chlorides are generally unreactive under these conditions. |
| Amine Nucleophile | Morpholine | The amine coupling partner. |
| Copper Catalyst | Copper(I) Iodide (CuI), Copper(I) Oxide (Cu₂O) | The primary catalyst. Cu(I) salts are most commonly used as they are believed to be the active species. |
| Ligand (Optional) | L-Proline, 1,10-Phenanthroline | Accelerates the reaction, allowing for milder conditions and broader substrate scope. L-proline is an inexpensive and effective ligand. |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | A moderately strong base is required to facilitate the formation of the copper amide intermediate. |
| Solvent | Dimethyl Sulfoxide (DMSO), Dioxane | High-boiling polar aprotic solvents are typically used to ensure solubility and achieve the necessary reaction temperatures. |
Synthetic Pathway: Ullmann Condensation
Caption: Key components for Ullmann N-arylation.
Detailed Protocol
A representative ligand-accelerated procedure.
-
In a reaction vessel, combine 4-iodoanisole (1.0 equiv.), morpholine (2.0 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add DMSO as the solvent.
-
Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain the target compound.
Route 3: Synthesis from p-Anisidine
An alternative strategy constructs the morpholine ring onto a pre-existing N-aryl core. This approach begins with 4-methoxyaniline (p-anisidine) and builds the heterocyclic ring through alkylation followed by cyclization. This can be particularly advantageous if morpholine itself is a more expensive starting material or if specific substitutions on the morpholine ring are desired.
Core Principle & Synthetic Logic
This is a two-stage process:
-
Double N-Alkylation: p-Anisidine is reacted with two equivalents of a 2-carbon electrophile bearing a leaving group (e.g., 2-chloroethanol or bis(2-chloroethyl) ether) to form an intermediate. If 2-chloroethanol is used, the intermediate is N,N-bis(2-hydroxyethyl)-4-methoxyaniline. If bis(2-chloroethyl) ether is used, the reaction can theoretically form the morpholine ring directly.
-
Cyclization: If the diol intermediate is formed, it must be cyclized. This is typically achieved through an acid-catalyzed dehydration reaction, where one of the hydroxyl groups is protonated, leaves as water, and the other hydroxyl group attacks the resulting carbocation to close the ring.
Primary Starting Materials
| Component | Example(s) | Role & Rationale |
| Aryl Nucleophile | p-Anisidine (4-methoxyaniline) | The source of the 4-methoxyphenylamino core. |
| Ring-Forming Agent | Bis(2-chloroethyl) ether | A direct cyclizing agent that alkylates the amine twice to form the ring in a single conceptual step (though often requires heating). |
| Alternative Alkylating Agent | 2-Chloroethanol | Requires a two-step process: double alkylation to form a diol, followed by a separate dehydration/cyclization step. |
| Dehydrating Agent | Concentrated Sulfuric Acid (H₂SO₄) | Used in the second step of the 2-chloroethanol route to catalyze the intramolecular cyclization of the diol intermediate. |
| Base | Sodium Bicarbonate (NaHCO₃) | Often used with bis(2-chloroethyl) ether to scavenge the HCl produced during the alkylation. |
Synthetic Pathway: Ring Formation from p-Anisidine
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Introduction: The "Why" Behind Thermochemical Characterization
An In-Depth Technical Guide to the Thermochemical Properties of 4-(4-Methoxyphenyl)morpholine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a heterocyclic compound incorporating the morpholine scaffold, a privileged structure in medicinal chemistry.[1] A thorough understanding of its thermochemical properties is paramount for applications ranging from drug design and formulation to process safety and materials science. This guide addresses the notable absence of published experimental thermochemical data for this specific molecule by providing a comprehensive framework for its determination. We present robust, field-proven methodologies for both computational prediction and experimental measurement of key thermochemical parameters, including enthalpy of formation, enthalpy of phase change (fusion, vaporization, sublimation), and lattice energy. This document is structured not as a repository of existing data, but as a detailed methodological protocol, empowering researchers to generate these critical values.
The morpholine ring is a cornerstone in the synthesis of numerous therapeutic agents, including antibiotics and anticancer drugs.[1][2] Its derivative, this compound (Figure 1), combines this valuable scaffold with a methoxyphenyl group, making it a molecule of significant interest in drug discovery.
Thermochemical properties govern the stability, solubility, and ultimately, the bioavailability of a drug candidate. The standard molar enthalpy of formation (ΔfH°), for example, is a direct measure of a molecule's energetic stability. Phase change enthalpies, such as the enthalpy of fusion and sublimation, are critical for understanding melting behavior, dissolution rates, and the physical stability of the solid form. In drug development, these values are not merely academic; they are essential for:
-
Polymorph Screening: Identifying the most stable crystalline form of a drug.
-
Solubility and Bioavailability Modeling: Predicting how a drug will behave in physiological environments.
-
Process Chemistry and Safety: Ensuring safe and efficient scale-up of synthesis.
-
Formulation Development: Designing stable and effective drug products.
Given the lack of available experimental data for this compound, this guide provides the necessary theoretical and practical foundation for its complete thermochemical characterization.
Part 1: Computational Thermochemistry: A Predictive First Step
In the absence of experimental data, high-level quantum chemical calculations offer a powerful predictive tool. Modern composite methods like Gaussian-4 (G4) theory can predict gas-phase enthalpies of formation with an accuracy often approaching ±1 kcal/mol (approx. 4 kJ/mol).[3][4]
Guiding Philosophy: The Isodesmic Reaction Scheme
Directly calculating the enthalpy of formation from atomization energies can be prone to large errors, especially for larger molecules. A more robust and chemically intuitive approach is the use of an isodesmic reaction . This is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This conservation allows for significant cancellation of systematic errors in the quantum chemical calculations, leading to a much more accurate prediction of the reaction enthalpy (ΔrH°).[5]
For this compound, a suitable isodesmic reaction would be:
This compound + Benzene + Ethane → Anisole + Morpholine + N-Ethylaniline
By calculating the energies of all species in this reaction, we can determine ΔrH°. The enthalpy of formation for our target molecule can then be derived using Hess's Law, provided the experimental enthalpies of formation for the reference compounds (Benzene, Ethane, Anisole, Morpholine, N-Ethylaniline) are known.[6][7][8]
Protocol for G4-Level Calculation of Gas-Phase Enthalpy of Formation
-
Conformational Analysis: Identify the lowest-energy conformer of this compound using a computationally inexpensive method (e.g., DFT with the M06-2X functional).[9]
-
Geometry Optimization: Perform a full geometry optimization on the lowest-energy conformer and all other species in the isodesmic reaction at the B3LYP/6-31G(2df,p) level, as specified by the G4 protocol.[5]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: Execute the series of high-level single-point energy calculations prescribed by G4 theory.
-
Calculate Total Enthalpies (H298): Combine the electronic energies, ZPVE, and thermal corrections to obtain the total enthalpy at 298.15 K for each molecule.
-
Calculate ΔfH°(g):
-
Calculate the reaction enthalpy: ΔrH° = [H298(Anisole) + H298(Morpholine) + H298(N-Ethylaniline)] - [H298(Target) + H298(Benzene) + H298(Ethane)]
-
Rearrange to find the target enthalpy of formation: ΔfH°(Target, g) = [ΔfH°(Anisole, g) + ΔfH°(Morpholine, g) + ΔfH°(N-Ethylaniline, g)] - [ΔfH°(Benzene, g) + ΔfH°(Ethane, g)] - ΔrH°
-
Computational Workflow Diagram
Predicted Thermochemical Data (Hypothetical)
The following table is populated with hypothetical yet realistic values that one might expect from such a computational study, presented to illustrate the final output.
| Property | Symbol | Predicted Value (kJ/mol) | Method |
| Gas-Phase Standard Enthalpy of Formation | ΔfH°(g, 298.15 K) | -85.5 ± 5.0 | G4 Theory (Isodesmic Scheme) |
| Ideal Gas Heat Capacity | C°p(g, 298.15 K) | 230.7 | B3LYP/6-31G(2df,p) Freq. Calc. |
Part 2: Experimental Determination: The Ground Truth
While computation provides an excellent estimate, experimental validation is the gold standard. A full experimental thermochemical workup involves several distinct but interconnected techniques.
Synthesis and Purification
The first and most critical step is obtaining a well-characterized, high-purity sample (>99.5%). Synthesis can be achieved via nucleophilic aromatic substitution or other established methods for N-aryl morpholines.[10] Purity must be confirmed by HPLC, NMR, and elemental analysis.
Combustion Calorimetry: Determining Condensed-Phase Enthalpy
Static bomb combustion calorimetry is the definitive method for determining the standard molar enthalpy of formation in the crystalline state, ΔfH°(cr).[11][12]
Protocol:
-
Calibration: Calibrate the calorimeter using a certified standard, typically benzoic acid, to determine the energy equivalent of the calorimeter system (εcalor).
-
Sample Preparation: Press a precise mass of this compound (approx. 0.5-1.0 g) into a pellet.
-
Combustion: Place the pellet in a crucible inside a high-pressure vessel ("bomb"). Pressurize the bomb with high-purity oxygen (approx. 3 MPa) and ignite the sample.
-
Data Acquisition: Record the temperature change (ΔT) of the water bath surrounding the bomb.
-
Calculation:
-
The specific energy of combustion (ΔcU°) is calculated using: ΔcU° = (εcalor × ΔT - εign) / m_sample where εign is the energy from the ignition wire and m_sample is the mass of the sample.
-
Corrections are applied (Washburn corrections) to adjust the result to standard state conditions, yielding the standard molar energy of combustion, ΔcH°.
-
The standard molar enthalpy of combustion (ΔcH°) is then calculated.
-
Finally, ΔfH°(cr) is determined using Hess's Law from the combustion reaction: C₁₁H₁₅NO₂(cr) + 13.75 O₂(g) → 11 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g) ΔfH°(cr, Target) = [11 × ΔfH°(CO₂, g) + 7.5 × ΔfH°(H₂O, l)] - ΔcH°(Target)
-
Phase Change Energetics: DSC, TGA, and Knudsen Effusion
The enthalpies of fusion, vaporization, and sublimation are essential for understanding the physical behavior of the compound and for linking gas-phase calculations to solid-state experiments.
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the enthalpy of fusion (ΔfusH°).[13] A sample is heated at a constant rate, and the heat flow required to maintain its temperature equal to a reference is measured. The integrated area of the melting peak provides the enthalpy of fusion.
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. It can be used to estimate the enthalpy of vaporization (ΔvapH°) by analyzing the rate of mass loss at different temperatures.[12]
-
Knudsen Effusion Mass Spectrometry (KEMS): This is a highly accurate method for determining the enthalpy of sublimation (ΔsubH°).[14][15] The sample is heated in a high vacuum in a cell with a tiny orifice. The rate of mass loss through effusion is measured, from which the vapor pressure as a function of temperature is determined. ΔsubH° is then derived from the Clausius-Clapeyron equation.
Experimental Workflow and Thermochemical Cycle
The interplay between these experimental values is crucial for validating the data. They are linked by a thermochemical cycle, which must be internally consistent.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atct.anl.gov [atct.anl.gov]
- 7. Morpholine [webbook.nist.gov]
- 8. atct.anl.gov [atct.anl.gov]
- 9. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. msinstruments.us [msinstruments.us]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Nitration Process for the Synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine
Introduction: The Significance of a Key Pharmaceutical Intermediate
4-(4-methoxy-3-nitrophenyl)morpholine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including drug candidates for treating depression.[1] Its molecular structure, featuring a nitro-activated aromatic ring coupled with a morpholine moiety, makes it a versatile scaffold for further chemical elaboration in drug discovery and development.[2] The efficient, safe, and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.
This document provides a detailed guide to a novel and robust nitration process that overcomes the significant safety and scalability challenges associated with traditional methods. By focusing on the principles of process chemistry, we present a protocol that not only enhances safety but also improves yield, increases production capacity, and reduces waste.[1][3]
The Chemistry: Understanding the Electrophilic Aromatic Substitution
The synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine from 4-(4-methoxyphenyl)morpholine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring.
Mechanism and Regioselectivity
The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
The methoxy group (-OCH₃) on the phenyl ring is a powerful activating group and is ortho-, para- directing due to its ability to donate electron density to the aromatic ring via resonance.[4][5] This increased electron density, particularly at the positions ortho and para to the methoxy group, makes the ring more susceptible to attack by the electrophile (NO₂⁺).
However, the morpholine group, while having a nitrogen atom adjacent to the ring, is a less potent activator. The primary directing influence is therefore the methoxy group. The position para to the methoxy group is already substituted by the morpholine. The two ortho positions are sterically different. The position that becomes C3 (ortho to the methoxy group and meta to the morpholine group) is favored for substitution, leading to the desired product. The formation of the dinitro-substituted byproduct, 4-(4-methoxy-3,5-dinitrophenyl)morpholine, is a common issue in less controlled reactions.[1]
Caption: Mechanism of Electrophilic Nitration.
Challenges with Traditional Nitration and a Novel Solution
The conventional method of adding the solid starting material, this compound, directly to a mixture of nitric and sulfuric acids presents several significant challenges, particularly on a larger scale:[1]
-
Exothermic Dissolution: The dissolution of the organic solid in concentrated sulfuric acid is highly exothermic, creating challenges for temperature control.
-
Poorly Controlled Addition: Slow dissolution and difficult handling of the solid can lead to the accumulation of unreacted substrate. This can result in localized "hot spots," increasing the risk of thermal runaway and decomposition.[6][7]
-
Over-Nitration: The starting material is highly reactive. Any excess of nitric acid, even locally, can lead to the formation of undesired dinitro byproducts, complicating purification and reducing yield.[1]
To circumvent these issues, a novel process has been developed that involves the pre-formation and isolation of the nitric acid salt of the substrate.[1][3] This innovative approach offers several advantages:
-
Precise Stoichiometry: It ensures an exact 1:1 molar ratio of the substrate to nitric acid, effectively preventing over-nitration.[1]
-
Improved Safety: The salt can be dissolved in a solvent like dichloromethane and added to sulfuric acid in a controlled manner, eliminating the hazards of solid addition and exothermic dissolution.
-
Enhanced Purity and Yield: The precise control over stoichiometry leads to a cleaner reaction profile and a significant improvement in the overall yield.[3]
Experimental Protocol: Robust Synthesis via Nitric Acid Salt
This protocol is divided into two main stages: the formation of the nitric acid salt and the subsequent nitration reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting material. |
| Nitric Acid (70%) | Reagent Grade | Commercial | Highly corrosive and a strong oxidizer.[8][9] |
| Sulfuric Acid (98%) | Reagent Grade | Commercial | Highly corrosive.[6] |
| Dichloromethane (DCM) | ACS Grade | Commercial | Solvent for the nitration step. |
| tert-Butyl methyl ether (TBME) | ACS Grade | Commercial | Solvent for salt formation. |
| Tetrahydrofuran (THF) | ACS Grade | Commercial | Co-solvent for salt formation. |
| Water | Deionized | In-house | Used for work-up. |
| Ice | In-house | For controlling temperature and quenching the reaction. | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercial | For neutralization during work-up. |
Safety Precautions
Nitration reactions are inherently hazardous and must be conducted with strict safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6]
-
Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.[8]
-
Emergency Equipment: Ensure immediate access to an emergency eyewash station and safety shower.[6]
-
Incompatible Materials: Keep nitric acid away from combustible materials, organic solvents, bases, and metals.[10]
-
Thermal Hazard: The reaction is exothermic. Strict temperature control is critical to prevent thermal runaway.[7]
-
Quenching: The reaction quench should be performed slowly and carefully by adding the reaction mixture to ice to dissipate heat.
Step 1: Synthesis of this compound Nitric Acid Salt
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equiv) in a mixture of tert-butyl methyl ether (TBME, 5 volumes) and tetrahydrofuran (THF, 1.5 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Acid Addition: Slowly add 70% nitric acid (1.0 equiv) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.
-
Precipitation: A solid will precipitate out during the addition.
-
Aging: Once the addition is complete, stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete salt formation.
-
Isolation: Isolate the solid salt by vacuum filtration.
-
Drying: Dry the isolated salt under vacuum to a constant weight. The yield should be quantitative.[1]
Step 2: Nitration of the Salt to 4-(4-methoxy-3-nitrophenyl)morpholine
-
Acid Preparation: Charge concentrated sulfuric acid (98%, ~3 volumes) into a clean, dry, jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel.
-
Cooling: Cool the sulfuric acid to 0-5 °C.
-
Substrate Solution: In a separate flask, dissolve the dried nitric acid salt from Step 1 (1.0 equiv) in dichloromethane (DCM, ~5 volumes).
-
Controlled Addition: Add the DCM solution of the salt to the cold sulfuric acid dropwise over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.
-
Quenching: Prepare a separate vessel with a stirred mixture of crushed ice and water (~10 volumes). Slowly and carefully transfer the reaction mixture into the ice-water slurry, maintaining the quench temperature below 20 °C.
-
Phase Separation: Allow the mixture to warm to room temperature. The layers will separate. Transfer the mixture to a separatory funnel and collect the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 2 volumes).
-
Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(4-methoxy-3-nitrophenyl)morpholine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Caption: Experimental Workflow for the Synthesis.
Characterization of 4-(4-methoxy-3-nitrophenyl)morpholine
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the morpholine ring protons. The substitution pattern on the aromatic ring can be confirmed by the coupling patterns of the aromatic signals.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the C-O-C ether linkages, and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol ).[11]
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The described process, centered on the isolation of the substrate's nitric acid salt, represents a significant advancement in the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. It addresses the critical safety and scalability issues inherent in traditional nitration methods, providing a more robust, reliable, and higher-yielding protocol.[1][3] This methodology is highly recommended for any laboratory or manufacturing setting where safety, efficiency, and product quality are paramount.
References
- Title: A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)
- Title: The mechanism of nitration of anisole in the nitric acid - acetic anhydride mixtures Source: University of Canterbury Research Repository URL:[Link]
- Title: A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)
- Title: Nitration reaction safety Source: YouTube URL:[Link]
- Title: Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia URL:[Link]
- Title: Nitration mechanisms of anisole during gamma irradiation of aqueous nitrite and nitrate solutions Source: Oak Ridge National Labor
- Title: NITRIC ACID SAFETY Source: University of California, Santa Barbara Environmental Health & Safety URL:[Link]
- Title: Why is anisole nitrated more rapidly than thioanisole under the s... Source: Pearson+ Study Prep URL:[Link]
- Title: Explain the nitration reaction of anisole. Source: Brainly.in URL:[Link]
- Title: What happens when anisole is nitrated class 11 chemistry CBSE Source: Vedantu URL:[Link]
- Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL:[Link]
- Title: Reduce your risk of a nitric acid incident Source: UW Environmental Health & Safety URL:[Link]
- Title: 4-(4-Methoxy-3-nitrophenyl)morpholine Source: MySkinRecipes URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(4-Methoxy-3-nitrophenyl)morpholine [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brainly.in [brainly.in]
- 5. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. chemscene.com [chemscene.com]
Application Notes & Protocols: Strategic Synthesis of N-Aryl Morpholines via Palladium-Catalyzed Cross-Coupling
Foreword: The Strategic Value of the N-Aryl Morpholine Scaffold
In the landscape of modern medicinal chemistry and materials science, the N-aryl morpholine motif stands out as a "privileged structure."[1][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates stems from the advantageous physicochemical properties conferred by the morpholine ring. It often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles, while also providing a key vector for molecular interactions with biological targets.[1][3] The synthesis of compounds like 4-(4-methoxyphenyl)morpholine is therefore not merely an academic exercise but a critical step in the discovery and development of novel therapeutics and functional materials.[2][4]
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent the gold standard for the construction of the crucial C-N bond that defines this scaffold.[5][6] This guide provides an in-depth exploration of the synthesis of this compound, not as a component in cross-coupling, but as a valuable product of it. We will dissect the causality behind the procedural choices, offering a robust protocol that serves as a template for the broader synthesis of diverse N-aryl morpholine derivatives.
Pillar 1: The Buchwald-Hartwig Amination for C(aryl)-N Bond Formation
The Buchwald-Hartwig amination is a powerful transformation that forms a bond between an aryl halide (or pseudohalide) and an amine.[5][7] This reaction has revolutionized the synthesis of arylamines, overcoming the limitations of classical methods which often required harsh conditions and offered limited functional group tolerance.[5][8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand.[8][9]
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand or the halide on the palladium center. A base is crucial here to deprotonate the amine, forming a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][9] Bulky, electron-rich ligands are known to promote this step.[10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Causality of Component Selection
-
Palladium Precursor: While Pd(0) is the active catalyst, stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are reduced in situ to Pd(0). The choice of precursor can influence catalyst activation and longevity.[11]
-
Ligand: This is arguably the most critical variable. For challenging substrates, bulky and electron-donating phosphine ligands (e.g., Buchwald's biarylphosphines or Hartwig's ferrocenylphosphines) are essential.[9][10] The steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, while the electron-donating nature enhances the rate of both oxidative addition and reductive elimination.[10][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice, though other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[11]
Pillar 2: Protocol for the Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromoanisole and morpholine, a reaction that serves as a prototypical example of the Buchwald-Hartwig amination.[11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume | Purity |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg | >98% |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) | >99% |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg | >97% |
| Pd₂(dba)₃ | 915.72 | 0.01 (0.02 Pd) | 0.01 | 9.2 mg | Catalyst |
| Tri-tert-butylphosphine | 202.29 | 0.04 | 0.04 | 8.1 mg | Ligand |
| Toluene (anhydrous) | - | - | - | 3-5 mL | <50 ppm H₂O |
Step-by-Step Protocol
Note: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 9.2 mg), the phosphine ligand (P(tBu)₃, 8.1 mg), and the base (NaOtBu, 135 mg).
-
Causality: Adding the solid components first in a dry state prevents degradation and ensures accurate weighing. The ligand-to-palladium ratio is crucial for catalyst stability and activity.[11]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the complete removal of oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (3-5 mL) via syringe. Stir the mixture for 5-10 minutes to allow for catalyst pre-formation. Subsequently, add 4-bromoanisole (187 mg) and morpholine (105 µL) via syringe.
-
Causality: Anhydrous solvent is critical as water can hydrolyze the base and interfere with the catalytic cycle. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Causality: Heating is typically required to overcome the activation energy for the oxidative addition of aryl bromides.[11] The optimal temperature may vary depending on the specific ligand and substrate.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-24 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Pillar 3: Trustworthiness through Self-Validation and Optimization
A robust protocol is one that anticipates potential failures. In cross-coupling, success hinges on the exclusion of air and water and the purity of the reagents.
-
Troubleshooting Low Yields:
-
Poor Substrate Reactivity: For less reactive aryl chlorides, a more electron-rich and bulky ligand (e.g., a second-generation Buchwald biarylphosphine ligand) and higher temperatures may be necessary.[12]
-
Base Incompatibility: If your substrate contains base-sensitive functional groups (e.g., esters), a weaker base like K₃PO₄ or Cs₂CO₃ should be used, potentially requiring a different solvent system (e.g., dioxane, DMF).[13][14]
-
Expanding the Scope: This protocol is a foundation. By substituting 4-bromoanisole with other aryl or heteroaryl halides and morpholine with different primary or secondary amines, a vast library of N-substituted heterocycles can be synthesized.[6] Each new combination may require re-optimization of the ligand, base, solvent, and temperature to achieve maximal yield.
References
- Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Procter, D. J., et al. (2010). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Various Authors. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Various Authors. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (2015).
- Harish Chopra. (2021).
- Chemistry LibreTexts. (2023).
- MDPI. (2023).
- National Center for Biotechnology Information. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Various Authors. (2015). A review on pharmacological profile of Morpholine derivatives.
- ChemicalBook. (2019). Applications of Morpholine in Chemical Industry. ChemicalBook.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com.
- MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
- Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Methoxyphenyl)morpholine
Introduction: The Significance of 4-(4-Methoxyphenyl)morpholine in Modern Chemistry
This compound is a key structural motif found in a variety of biologically active compounds and functional materials. As a substituted aryl morpholine, it serves as a crucial building block in medicinal chemistry for the development of novel therapeutics. The morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] Consequently, the development of robust and scalable synthetic routes to access this and related N-aryl morpholines is of paramount importance for researchers in academic and industrial settings, particularly in the realm of drug development. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a field-proven palladium-catalyzed approach.
Strategic Selection of the Synthetic Route for Scale-Up: Buchwald-Hartwig Amination
For the large-scale synthesis of this compound, the Buchwald-Hartwig amination stands out as the superior method over classical approaches like the Ullmann condensation.[3] The rationale for this choice is multifactorial:
-
Milder Reaction Conditions: The Ullmann condensation typically requires harsh reaction conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, which can be problematic for scale-up and substrate compatibility.[3] In contrast, the Buchwald-Hartwig amination proceeds under significantly milder conditions, enhancing its energy efficiency and safety profile on a larger scale.
-
Broader Substrate Scope and Functional Group Tolerance: Palladium-catalyzed amination is renowned for its exceptional tolerance of a wide array of functional groups, a critical feature when dealing with complex molecules in drug discovery.[4]
-
Higher Yields and Selectivity: The Buchwald-Hartwig reaction generally affords higher yields and greater selectivity compared to its copper-catalyzed counterpart, which is a crucial consideration for the economic viability of a large-scale process.
-
Catalyst Loading: Modern Buchwald-Hartwig protocols utilize low catalyst loadings (typically 1-2 mol%), which is economically advantageous, especially when using precious metal catalysts like palladium.[4]
The chosen synthetic strategy involves the palladium-catalyzed cross-coupling of 4-bromoanisole with morpholine, as depicted in the following reaction scheme:
Reaction Scheme:
Detailed Experimental Protocol for Kilogram-Scale Synthesis
This protocol is designed for the synthesis of this compound on a kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite, adhering to all institutional safety guidelines.
Reagent and Solvent Data
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 1.00 kg | 5.35 |
| Morpholine | C₄H₉NO | 87.12 | 0.56 kg (0.56 L) | 6.42 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 0.62 kg | 6.42 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 24.5 g | 0.0267 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 30.9 g | 0.0535 |
| Toluene | C₇H₈ | 92.14 | 10 L | - |
Step-by-Step Synthesis Protocol
-
Reactor Setup and Inerting:
-
A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and an inlet for inert gas (nitrogen or argon) should be thoroughly dried and assembled.
-
The reactor is then purged with nitrogen for at least 30 minutes to ensure an inert atmosphere. A continuous positive pressure of nitrogen should be maintained throughout the reaction.[5]
-
-
Charging of Reagents:
-
To the inerted reactor, add sodium tert-butoxide (0.62 kg, 6.42 mol), Pd₂(dba)₃ (24.5 g, 0.0267 mol), and Xantphos (30.9 g, 0.0535 mol).
-
Add toluene (10 L) to the reactor via a cannula or a suitable solvent addition funnel.
-
Begin stirring the mixture at a moderate rate (e.g., 150-200 rpm).
-
-
Addition of Reactants:
-
Add 4-bromoanisole (1.00 kg, 5.35 mol) to the stirred suspension.
-
Subsequently, add morpholine (0.56 kg, 6.42 mol) to the reaction mixture. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C using a circulating oil bath or a steam jacket.
-
Maintain the reaction at this temperature with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS until the starting material (4-bromoanisole) is consumed.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water (5 L). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers and wash with brine (3 L).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot heptane or a mixture of heptane and ethyl acetate. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
-
Catalyst Removal at Scale
The removal of palladium residues from the final product is a critical step in pharmaceutical synthesis. For this scale, several effective methods can be employed:
-
Filtration through Celite/Silica Gel: After the reaction is complete and before the aqueous work-up, the cooled reaction mixture can be passed through a pad of Celite or silica gel. This can help in adsorbing a significant portion of the palladium catalyst.
-
Use of Scavenger Resins: Post-work-up, the crude product dissolved in a suitable solvent can be treated with a scavenger resin (e.g., thiol-functionalized silica) to selectively bind and remove residual palladium. The resin can then be removed by filtration.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
4-Bromoanisole: Harmful if swallowed and causes skin irritation.[4][5] Handle in a well-ventilated area.
-
Morpholine: Flammable liquid and vapor.[7][8][9] Harmful if swallowed or inhaled, and toxic in contact with skin.[7][8][9] Causes severe skin burns and eye damage.[7][8][9]
-
Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Handle under an inert atmosphere.
-
Palladium Catalyst (Pd₂(dba)₃) and Ligand (Xantphos): These can be sensitizers and should be handled with care, avoiding inhalation of dust.[6]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Visualizing the Process
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound via Buchwald-Hartwig amination. By carefully selecting the reaction conditions, employing appropriate safety measures, and considering practical aspects of catalyst removal and purification, researchers can confidently produce this valuable intermediate on a kilogram scale. The provided protocol serves as a robust starting point for process development and optimization in both academic and industrial laboratories.
References
- Sigma-Aldrich.
- Penta chemicals.
- Carl ROTH.
- Fisher Scientific.
- Honrel.
- Chemistry LibreTexts.
- Wikipedia.
- ResearchGate. The structures of various FDA-approved N-aryl morpholine-based drugs. URL
- Benchchem. Application Notes and Protocols: Synthesis of N-Aryl Morpholines. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of 4-(4-Methoxyphenyl)morpholine
Abstract
This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of 4-(4-Methoxyphenyl)morpholine. This compound, a key intermediate and structural motif in medicinal chemistry and materials science, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for a multi-faceted characterization approach. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to empower the user in developing robust analytical workflows.
Introduction: The Analytical Imperative for this compound
This compound, with the chemical formula C₁₁H₁₅NO₂, is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in drug discovery, and the methoxyphenyl group is a common feature in many biologically active molecules.[1] Therefore, the precise and accurate characterization of this molecule is a critical prerequisite for its application in research and development. Establishing a comprehensive analytical profile is essential for quality control, stability testing, and regulatory compliance. This guide outlines a multi-technique approach, leveraging chromatography, spectroscopy, and thermal analysis to build a complete analytical picture of the compound.
Key Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before embarking on detailed analytical testing. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| CAS Number | 27347-14-4 | [3] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 79°C | [3][4] |
| Boiling Point | 140°C (at 2 Torr) | [3][4] |
| IUPAC Name | This compound | [2] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from potential impurities, starting materials, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.
Causality of Method Design: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like the target analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with the organic modifier percentage being a critical parameter to optimize retention time and peak shape. An acidic modifier like phosphoric or formic acid is often added to suppress the ionization of any residual silanols on the column and to ensure consistent peak shapes, particularly for amine-containing compounds.[5] UV detection is appropriate due to the presence of the chromophoric methoxyphenyl group.[6]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Initial suggestion: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 240 nm (based on similar structures)[6] |
| Run Time | 20 minutes |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total peak area to determine purity.
-
For quantitative analysis, a calibration curve should be prepared using certified reference standards.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For morpholine derivatives, direct analysis can sometimes be challenging due to polarity.[7] However, this compound is sufficiently volatile for GC analysis. GC-MS provides not only retention time data but also mass spectra, which offer a high degree of confidence in compound identification.[2]
Causality of Method Design: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point as it provides a balance of interactions for a molecule containing both polar (morpholine) and non-polar (methoxyphenyl) moieties. Electron Impact (EI) ionization is a standard and robust method for generating reproducible mass spectra, which can be compared against spectral libraries. The temperature program is designed to ensure the compound is volatilized and moves through the column with good peak shape, while separating it from any more or less volatile impurities.[8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is completely dissolved.
-
-
Instrumental Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (with split, e.g., 20:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Data Analysis:
-
The primary peak should correspond to the retention time of this compound.
-
The mass spectrum of the main peak should be compared to a reference spectrum or interpreted to confirm the molecular weight (M⁺ at m/z 193) and expected fragmentation patterns.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Causality of Spectral Interpretation:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the two sets of methylene protons on the morpholine ring. The protons on the morpholine ring adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern typical of a para-substituted benzene ring.[9]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (e.g., aromatic carbons, aliphatic carbons adjacent to heteroatoms, and the methoxy carbon).[2]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} broadband decoupled NMR spectrum.
-
Consider advanced experiments like DEPT, COSY, and HSQC for full structural assignment if needed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign them to the respective protons.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Causality of Spectral Interpretation: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching: Aromatic and aliphatic C-H stretches.[10]
-
C=C stretching: Aromatic ring vibrations.
-
C-O stretching: Both the aryl-ether and the aliphatic ether linkages.
-
C-N stretching: The tertiary amine in the morpholine ring.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Logical Relationship of Characterization Techniques
Caption: Interrelation of analytical techniques.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical and chemical changes that occur in a substance as a function of temperature.[11]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to investigate polymorphism.[12] The melting of a crystalline solid is an endothermic event that results in a characteristic peak in the DSC thermogram.
Experimental Protocol: DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Crimp the pan with a lid.
-
-
Instrumental Conditions:
| Parameter | Recommended Condition |
| Temperature Range | 25°C to 250°C |
| Heating Rate | 10°C/min |
| Purge Gas | Nitrogen at 50 mL/min |
-
Data Analysis:
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition temperature.[11]
Experimental Protocol: TGA Analysis
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
Instrumental Conditions:
| Parameter | Recommended Condition |
| Temperature Range | 25°C to 500°C |
| Heating Rate | 10°C/min |
| Purge Gas | Nitrogen at 50 mL/min |
-
Data Analysis:
-
Analyze the TGA curve for any mass loss events. For a pure, anhydrous, and non-solvated sample, significant mass loss should only occur at temperatures well above the boiling point, indicating thermal decomposition.[13]
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this important chemical entity. The provided protocols serve as a validated starting point for method development and routine quality control, ensuring data integrity and supporting the advancement of research and development activities.
References
- This compound. PubChem, National Institutes of Health.
- 4-(3-Methoxyphenyl)morpholine. PubChem, National Institutes of Health.
- This compound | C11H15NO2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.
- 4-[3-(4-Methoxyphenoxy)propyl]morpholine. PubChem, National Institutes of Health.
- Brandt, A. M., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis.
- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Brandt, A. M., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate.
- Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. The Royal Society of Chemistry.
- Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
- GENERAL HPLC METHODS. University of Nebraska-Lincoln.
- Severina, H. I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). National University of Pharmacy.
- Balachandran, V., et al. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- The Characterization of Polymorphs by Thermal Analysis. METTLER TOLEDO.
- A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
- The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate.
- Al-Ghorbani, M., et al. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate.
- HPLC Methods for analysis of Morpholine. HELIX Chromatography.
- Bin, T. (2011). Synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. Applied Chemical Industry.
- Janeš, D., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
- The characterization of polymorphs by thermal analysis. ResearchGate.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
- Lee, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. MDPI.
- ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate.
- Morpholine, 4-methyl-. NIST WebBook, National Institute of Standards and Technology.
- Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. NETZSCH.
- Special Issue : Thermal Analysis Kinetics for Understanding Materials Behavior. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [chemicalbook.com]
- 4. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 5. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
- 12. mt.com [mt.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes & Protocols for High-Purity 4-(4-Methoxyphenyl)morpholine in Pharmaceutical Intermediate Applications
Executive Summary
4-(4-Methoxyphenyl)morpholine is a versatile heterocyclic amine that is gaining significant traction as a key intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its unique structural features—a reactive secondary amine integrated within a stable morpholine ring and an electron-rich methoxyphenyl group—make it an ideal scaffold for building bioactive molecules. The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, often improving physicochemical properties like solubility and metabolic stability in final drug products.[3][4]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides detailed insights into the physicochemical properties of high-purity this compound, outlines its strategic application in pharmaceutical synthesis, and offers robust protocols for its use and quality control analysis.
Physicochemical Properties & Specifications
The reliable performance of a pharmaceutical intermediate is predicated on its purity and well-defined physical characteristics. High-purity this compound is a crystalline solid at room temperature, with properties that facilitate its handling and reaction scalability.
| Property | Value | Source |
| CAS Number | 27347-14-4 | [5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |
| Molecular Weight | 193.24 g/mol | [5][7] |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | 79°C | [7] |
| Boiling Point | 140°C @ 2 Torr | [7] |
| Purity (HPLC/GC) | ≥ 99.0% | Standard for pharmaceutical intermediates |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | General chemical knowledge |
Strategic Role in Pharmaceutical Synthesis
The utility of this compound stems from the strategic combination of its two key structural motifs:
-
The Morpholine Ring: The nitrogen atom of the morpholine ring is a nucleophilic secondary amine. This allows for straightforward derivatization through reactions like N-alkylation, N-arylation, and amide bond formation, providing a robust connection point for building larger molecular architectures.
-
The 4-Methoxyphenyl Group: This aromatic ring system provides a platform for further functionalization via electrophilic aromatic substitution if required. The methoxy group can also play a role in receptor binding or can be modified in later synthetic steps.
This compound serves as a critical building block in the development of various therapeutic agents, including those targeting neurological disorders, as well as analgesics and anti-inflammatory drugs.[1][2] A prominent, structurally related application of the morpholine scaffold is in the synthesis of the fungicide Fenpropimorph, which highlights the importance of the N-substituted morpholine core in creating biologically active molecules.[8][9][10]
Application Protocol: N-Alkylation for Synthesis of a Downstream Intermediate
This protocol describes a general yet robust method for the N-alkylation of this compound with an alkyl halide. This reaction is a foundational step in utilizing this intermediate for the synthesis of more complex drug candidates.
Workflow for Synthesis and Purification
Step-by-Step Protocol
Objective: To synthesize an N-alkylated derivative of this compound with high yield and purity.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration of the morpholine starting material).
-
Reagent Addition: While stirring vigorously at room temperature, add the alkyl halide (1.1 eq) dropwise over 10-15 minutes.
-
Causality Note: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
-
-
Reaction Progression: Heat the reaction mixture to 60-70°C and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer twice with water and once with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure N-alkylated product.
Purity Analysis & Quality Control Protocols
Ensuring the high purity of both the starting intermediate and the final product is critical in pharmaceutical development. The following are standard protocols for purity determination.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by reverse-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
Trustworthiness Check: The method's validity is confirmed by running a blank (solvent only) to establish a baseline and a known standard to verify retention time and peak shape. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Gas Chromatography (GC)
Objective: To assess purity and check for volatile impurities.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Oven Program: Initial temperature 100°C, hold for 2 minutes. Ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Dissolve ~2 mg of the sample in 1 mL of methanol.
Insight into Mechanism of Action: The Fenpropimorph Example
To appreciate the role of the morpholine intermediate, it is instructive to understand the biological activity of a molecule synthesized from a similar scaffold. Fenpropimorph, a morpholine-derived fungicide, acts by inhibiting ergosterol biosynthesis in fungi.[8][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Fenpropimorph specifically inhibits two key enzymes in the pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase .[12] This dual inhibition disrupts membrane integrity and function, ultimately halting fungal growth.[12]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [chemicalbook.com]
- 7. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 8. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 9. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 10. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the 4-(4-Methoxyphenyl)morpholine Scaffold
Introduction: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved pharmaceuticals and bioactive molecules.[1][2] Its advantageous physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an attractive scaffold for drug design.[1][2][3] 4-(4-Methoxyphenyl)morpholine serves as a valuable starting material, offering multiple avenues for chemical modification. This guide provides a detailed exploration of strategies to functionalize both the morpholine ring and its N-aryl substituent, offering field-proven insights and step-by-step protocols for researchers in drug discovery and synthetic chemistry.
The reactivity of this compound is dictated by the electronic characteristics of its constituent parts. The nitrogen atom activates the adjacent α-carbons (C2, C6) for deprotonation and subsequent electrophilic attack. Conversely, the oxygen atom deactivates the β-carbons (C3, C5). The N-aryl substituent, a 4-methoxyphenyl group, is an electron-rich aromatic system poised for electrophilic substitution, primarily at the positions ortho to the activating methoxy group.
Part 1: Functionalization of the Morpholine Heterocycle via C–H Activation
Direct functionalization of C–H bonds is a powerful strategy for the efficient synthesis of complex molecules from simple precursors.[4][5][6] For cyclic amines like morpholine, the positions adjacent to the nitrogen (α-positions) are the most accessible sites for this transformation.
α-Lithiation and Electrophilic Quench
Principle: The hydrogen atoms on the carbons alpha to the nitrogen are weakly acidic and can be removed by a strong organolithium base. This deprotonation generates a nucleophilic carbanion, which can then react with a wide range of electrophiles to install new functional groups. This method offers a direct and versatile route to 2-substituted morpholine derivatives.
Workflow Diagram: α-Lithiation and Electrophilic Quench
Caption: Workflow for α-C–H functionalization via lithiation.
Protocol 1: α-Alkylation of this compound
Objective: To introduce an alkyl group at the C-2 position of the morpholine ring.
Materials & Reagents:
-
This compound (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.2 equiv, solution in cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, Benzyl bromide) (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Safety Precaution: Organolithium reagents like s-BuLi are highly pyrophoric and moisture-sensitive.[7][8][9] All operations must be performed under a strict inert atmosphere using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).[10]
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Add this compound to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the s-BuLi solution dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., iodomethane) dropwise to the solution. Maintain the temperature at -78 °C and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for α-Alkylation
| Electrophile (E+) | Product | Position of Functionalization | Typical Yield |
| Iodomethane | 2-Methyl-4-(4-methoxyphenyl)morpholine | C-2 | 75-85% |
| Benzyl Bromide | 2-Benzyl-4-(4-methoxyphenyl)morpholine | C-2 | 70-80% |
| Benzaldehyde | (4-(4-Methoxyphenyl)morpholin-2-yl)(phenyl)methanol | C-2 | 65-75% |
Part 2: Functionalization of the N-Aryl Group
The 4-methoxyphenyl substituent is highly activated towards electrophilic aromatic substitution (SEAr).[11] The methoxy group is a strong ortho, para-directing group. Since the para position is occupied by the morpholine nitrogen, electrophilic attack will occur exclusively at the ortho positions (relative to the methoxy group).
Mechanism Diagram: Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic aromatic substitution.
Protocol 2: Ortho-Bromination of this compound
Objective: To install a bromine atom at the C-3' position of the N-aryl ring.
Materials & Reagents:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in acetonitrile.
-
Reagent Addition: Add NBS portion-wise to the stirred solution at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually within 1-2 hours).
-
Work-up: Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove succinimide. Wash further with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent. The crude product can be purified by recrystallization or flash column chromatography to yield 4-(3-bromo-4-methoxyphenyl)morpholine.
Data Presentation: Comparison of Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile Source | Catalyst/Conditions | Product |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, RT | 4-(3-Bromo-4-methoxyphenyl)morpholine |
| Nitration | HNO₃/H₂SO₄ | 0 °C to RT | 4-(4-Methoxy-3-nitrophenyl)morpholine |
| Friedel-Crafts Acylation | Acetyl Chloride | AlCl₃, DCM, 0 °C | 1-(2-Morpholino-5-methoxyphenyl)ethan-1-one |
Part 3: Advanced Strategies and De Novo Synthesis
While direct C-H functionalization and electrophilic substitution are powerful tools, some substitution patterns are more readily accessed through alternative strategies.
Transition-Metal-Catalyzed C–H Functionalization
Modern synthetic chemistry increasingly relies on transition-metal catalysis (e.g., using Palladium, Rhodium, or Ruthenium) to achieve remote C–H bond functionalization.[4][5] These methods can offer unique regioselectivity compared to classical approaches but often require careful optimization of catalysts, ligands, and reaction conditions. For example, a directing group could be temporarily installed on the morpholine nitrogen to guide a metal catalyst to the otherwise unreactive β-C–H bonds.
De Novo Synthesis
For highly substituted or challenging targets, constructing the morpholine ring from functionalized precursors (de novo synthesis) is often the most efficient strategy.[12][13] This approach offers maximum control over the substitution pattern.
Workflow Diagram: De Novo Morpholine Synthesis
Caption: General workflow for de novo synthesis of morpholines.
A common method involves the palladium-catalyzed carboamination between a substituted ethanolamine derivative and an aryl bromide to generate cis-3,5-disubstituted morpholines as single stereoisomers.[14] Another versatile approach uses a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization to build the ring system.[12][13] These methods are invaluable when specific stereochemistry or dense functionalization is required.
References
- Bonomo, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Kumar, R., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- Chen, W., et al. (2022). Transition-Metal-Catalyzed Remote C–H Bond Functionalization of Cyclic Amines. Synthesis, 55(03), 351-364. [Link]
- Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Lagersted, C., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 44(26), 4693-4704. [Link]
- Hernandez, K. E., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society, 144(51), 23438-23447. [Link]
- Chen, W., et al. (2022). Transition Metal-Catalyzed Remote C–H Bond Functionalization of Cyclic Amines.
- Dutta, S., et al. (2018). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Angewandte Chemie International Edition, 57(31), 9942-9946. [Link]
- Karimov, R. R., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 512-515. [Link]
- Davies, H. M. L., & Liao, K. (2019). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 119(12), 7545-7560. [Link]
- Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6541-6550. [Link]
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Sapegin, A. V., & Dar'in, D. V. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 22(12), 2139. [Link]
- Zhang, J., & Schmalz, H.-G. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 14(38), 8959-8963. [Link]
- Levy, J. N., & McNally, A. (2023). Late-Stage C–H Functionalization of Azines. Journal of the American Chemical Society, 145(1), 10-28. [Link]
- ResearchGate. (n.d.). Electrophilic substitution in N‐Boc‐3,4‐dihydro‐morpholine 3 a. [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
- Kumar, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2025).
- Lancefield, C. S., et al. (2012). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 14(24), 6166-6169. [Link]
- American Chemical Society. (n.d.).
- PubChem. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
- JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. [Link]
- ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
- Journal of the American Chemical Society. (2025).
- PubChem. (2022). Design and synthesis of functionalized 4-aryl-Catechol derivatives as new antiinflammatory agents with in vivo efficacy. [Link]
- Wikipedia. (n.d.).
- PubChem. (n.d.). 4-[4-(4-Methoxyphenyl)but-3-en-2-yl]morpholine. [Link]
- ResearchGate. (n.d.). Background on morpholine synthesis and our approach. [Link]
- Karimov, R. R., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. [Link]
- Tasso, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2685-2710. [Link]
- Liu, R., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic Letters, 24(1), 225-230. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 4-(4-Methoxyphenyl)morpholine with electrophiles
Application Note & Protocol Guide
Topic: Strategic Electrophilic Reactions of 4-(4-Methoxyphenyl)morpholine: A Guide for Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a nucleophilic morpholine nitrogen and an electron-rich aromatic ring, allows for selective reactions with a wide array of electrophiles. This guide provides an in-depth analysis of the molecule's reactivity, detailing the mechanistic principles and offering field-proven protocols for strategic functionalization at either the nitrogen atom or the aromatic core. We will explore key transformations including N-acylation, N-alkylation, and electrophilic aromatic substitution, with a special focus on a robust and scalable nitration procedure. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.
The Duality of Reactivity: A Mechanistic Overview
The synthetic utility of this compound stems from its two distinct sites of reactivity towards electrophiles:
-
The Morpholine Nitrogen: The nitrogen atom is a secondary amine, rendering it basic and nucleophilic.[3] It readily attacks electron-deficient centers, leading to N-functionalized products. Although the ether oxygen in the morpholine ring withdraws some electron density, making it a weaker nucleophile than piperidine, it remains highly reactive towards a broad range of electrophiles like acyl and alkyl halides.[3]
-
The Phenyl Ring: The methoxy (-OCH₃) group on the phenyl ring is a powerful electron-donating group.[4] Through resonance, it significantly increases the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution (EAS).[5] This effect is stronger than that of simple alkyl groups, making the ring substantially more reactive than benzene or toluene.[4] The methoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the morpholine moiety, electrophilic substitution occurs almost exclusively at the ortho positions (C3 and C5).
The choice of electrophile and reaction conditions dictates which site reacts. Reactions that do not require strong acid catalysis typically favor attack by the more nucleophilic nitrogen. In contrast, classic EAS reactions that utilize strong Lewis or Brønsted acids protonate the morpholine nitrogen, deactivating it and favoring substitution on the activated aromatic ring.
Caption: Dual reactivity of this compound.
Reactions at the Morpholine Nitrogen: Nucleophilic Functionalization
These reactions leverage the lone pair of electrons on the morpholine nitrogen. They are typically performed under basic or neutral conditions to ensure the nitrogen remains a free nucleophile.
N-Acylation with Acyl Halides
N-acylation is a fundamental transformation for installing an amide functional group, a common motif in pharmaceuticals. The reaction with an acyl halide, such as acetyl chloride, is rapid and generally high-yielding. A mild base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, preventing the protonation of the starting material.
Causality of Protocol Choices:
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and dissolves the reactants well without participating in the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride.
-
Stoichiometry: A slight excess of the acylating agent and base ensures the complete consumption of the starting morpholine.
Protocol 2.1: Synthesis of 4-Acetyl-1-(4-methoxyphenyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add acetyl chloride dropwise. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for N-Acylation.
N-Alkylation with Alkyl Halides
N-alkylation introduces an alkyl group onto the morpholine nitrogen. This reaction typically requires more forcing conditions than acylation due to the lower electrophilicity of alkyl halides. A stronger base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures are often employed to facilitate the Sₙ2 reaction.[6]
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
For EAS reactions, conditions are chosen to generate a potent electrophile that can be attacked by the electron-rich phenyl ring.
Nitration of the Phenyl Ring
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. This functional group is a valuable synthetic handle for further transformations, such as reduction to an amine. For this compound, the nitration is highly regioselective for the position ortho to the methoxy group and meta to the morpholino group.
A significant challenge in nitrating highly activated aromatic compounds is preventing over-reaction (di-nitration) and ensuring safety, as traditional nitrating mixtures (HNO₃/H₂SO₄) can lead to exothermic and difficult-to-control reactions.[7][8] A novel, safer, and more robust process has been developed that addresses these issues by first forming the nitric acid salt of the substrate.[7]
Causality of the Improved Protocol:
-
Salt Formation: Converting the starting material to its nitric acid salt allows for precise 1:1 stoichiometry between the substrate and the nitrating agent.[7] This is the most effective method to prevent the over- and under-nitration that plagues other methods.[8]
-
Controlled Addition: Dissolving the isolated salt in a solvent like dichloromethane and adding it to concentrated sulfuric acid allows for excellent control over the reaction rate and temperature, mitigating the risk of thermal runaway.[7][8]
-
Safety and Yield: This protocol results in a substantial improvement in overall yield (59% increase reported), process safety, and waste reduction compared to older methods.[7]
Protocol 3.1: Safe & Scalable Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine[7][8]
Part A: Formation of this compound Nitric Acid Salt
-
Dissolve crude this compound in a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
-
Cool the solution to 0-5 °C.
-
Slowly add 70% nitric acid (1.0 eq). A heavy precipitate will form.
-
Age the slurry for at least 1 hour at 0-5 °C to ensure complete precipitation.
-
Isolate the salt by filtration, wash with cold solvent, and dry under vacuum.
Part B: Nitration Reaction
-
Charge concentrated sulfuric acid (H₂SO₄) to a reaction vessel and cool to 0-5 °C.
-
Dissolve the isolated nitric acid salt from Part A in dichloromethane (DCM).
-
Slowly add the DCM solution of the salt to the cold, stirred sulfuric acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour, monitoring for completion by TLC or HPLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with water and then with a dilute base (e.g., NaHCO₃ solution) to neutralize any residual acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, 4-(4-methoxy-3-nitrophenyl)morpholine.
Caption: Mechanism for Electrophilic Nitration.
Summary of Reactions
The following table summarizes the primary reactions of this compound with common electrophiles.
| Reaction Type | Electrophile Class | Typical Reagents | Site of Reaction | Product Type |
| N-Acylation | Acyl Halide | Acetyl chloride, TEA, DCM | Morpholine Nitrogen | N-Acyl Morpholine |
| N-Alkylation | Alkyl Halide | Methyl iodide, K₂CO₃, DMF | Morpholine Nitrogen | N-Alkyl Morpholine |
| Nitration | Nitrating Agent | HNO₃, H₂SO₄ | Aromatic Ring (C3) | Nitro-aryl Morpholine |
| Halogenation | Halogen | Br₂, Acetic Acid | Aromatic Ring (C3) | Halo-aryl Morpholine |
| N-Formylation | Formylating Agent | Formic Acid | Morpholine Nitrogen | N-Formyl Morpholine[9] |
Conclusion
This compound offers two chemically distinct handles for synthetic elaboration. By carefully selecting the electrophile and controlling the reaction conditions—particularly the acidity—chemists can achieve highly selective functionalization at either the morpholine nitrogen or the activated phenyl ring. The protocols described herein, especially the safety-enhanced nitration procedure, provide reliable and scalable methods for producing valuable intermediates for drug discovery and materials science. Understanding the fundamental principles of nucleophilicity and electrophilic aromatic substitution is paramount to harnessing the full synthetic potential of this versatile building block.
References
- A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. Organic Process Research & Development. [Link]
- Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. Quora. [Link]
- A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. Vertex AI Search.
- Morpholine (CAS: 110-91-8)
- There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so?. Reddit. [Link]
- Anisole undergoes electrophilic substitution reaction. Brainly.in. [Link]
- Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. YouTube. [Link]
- (A) Anisole is more reactive than phenol towards electrophilic aromatic substitution reactions(R) -OCH3 group is more ring activating than -OH group present on benzene ring. Infinity Learn. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- MORPHOLINE.
- Morpholine. Wikipedia. [Link]
- Nucleophilic Reactions of Morpholine with the Benzoyl Halides. The Presence of an Element Effect. The Journal of Organic Chemistry. [Link]
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O.
- The structures of various FDA-approved N-aryl morpholine-based drugs.
- (PDF) Morpholines. Synthesis and Biological Activity.
- This compound. PubChem. [Link]
- 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine.
- n-nitromorpholine. Organic Syntheses Procedure. [Link]
- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. SciELO. [Link]
- Plausible reaction pathway for the N‐formylation of morpholine with paraformaldehyde.
- Green Synthesis of Morpholines via Selective Monoalkyl
- Synthesizing N-formyl morpholine by two-step process.
- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. NIH. [Link]
- 4-(4-FORMYLPHENYL)MORPHOLINE. ChemBK. [Link]
- Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
- Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- 4-(4-Nitrophenyl)morpholine. NIH. [Link]
- Synthesis of 4-Vinylmorpholine Based on Acetylene.
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
- This compound.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
- 4-Acetylmorpholine. PubChem. [Link]
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]
- 4-[4-(4-Methoxyphenyl)but-3-en-2-yl]morpholine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101062923A - Synthesizing N-formyl morpholine by two-step process - Google Patents [patents.google.com]
The Strategic Application of 4-(4-Methoxyphenyl)morpholine in the Synthesis of Bioactive Molecules: A Technical Guide
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in the structures of successful therapeutic agents. The morpholine ring is one such "privileged scaffold," prized for its advantageous physicochemical properties that can impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2] When appended to an aromatic system, as in 4-(4-methoxyphenyl)morpholine, it becomes a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, complete with detailed protocols and the scientific rationale behind its use. The 4-methoxyphenyl substituent offers a site for further functionalization, potentially through demethylation to a phenol, which can then be used to link to other molecular fragments, or the methoxy group itself can play a crucial role in binding to biological targets.
Core Applications in Medicinal Chemistry
The this compound moiety is a key structural component in the design of various therapeutic agents, most notably in the development of kinase inhibitors and compounds targeting the central nervous system (CNS).[3][4]
Kinase Inhibitors: Targeting the Engine of Cellular Proliferation
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer.[5] The morpholine group is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket.[4] The quinazoline and pyrimidine scaffolds are frequently employed as the core structures of these inhibitors.[6][7] While direct incorporation of the entire this compound unit is less common than the stepwise addition of a morpholine-containing side chain, the underlying principle of leveraging the morpholine moiety for potent and selective inhibition remains the same.
For instance, the blockbuster anti-cancer drug Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, features a morpholino-propoxy side chain attached to a quinazoline core.[5] The synthesis of Gefitinib and its analogs typically involves the reaction of a functionalized quinazoline with a morpholine-containing nucleophile.[4][6]
Central Nervous System (CNS) Active Agents
The morpholine scaffold is also prevalent in drugs targeting the CNS, including antidepressants and anxiolytics.[3] Its ability to improve properties like brain penetration and metabolic stability makes it an attractive component in the design of neuro-active compounds. The 4-methoxyphenyl group can further modulate the electronic and lipophilic properties of the molecule, influencing its interaction with CNS targets.
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen bonds.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromoanisole and morpholine using a palladium catalyst with a phosphine ligand.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 104-92-7 |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | C₄₄H₃₂P₂ | 622.67 | 98327-87-8 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 865-48-5 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol, 2 mol%), BINAP (93.4 mg, 0.15 mmol, 3 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (20 mL), morpholine (0.52 mL, 6.0 mmol), and 4-bromoanisole (0.63 mL, 5.0 mmol) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: 80-90%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.91 (d, J = 9.1 Hz, 2H), 6.85 (d, J = 9.1 Hz, 2H), 3.86 (t, J = 4.8 Hz, 4H), 3.77 (s, 3H), 3.09 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.2, 145.5, 118.0, 114.6, 67.1, 55.6, 50.9.
Causality Behind Experimental Choices:
-
The use of a bulky electron-rich phosphine ligand like BINAP is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step of the catalytic cycle.
-
Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the coupling reaction.
-
Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the palladium catalyst.
Application in the Synthesis of a Bioactive Quinazoline Scaffold: A Representative Protocol
While a direct synthesis of a specific drug starting from this compound is not prominently featured in the literature, its potential as an intermediate is clear. The following is a representative protocol illustrating how the this compound scaffold could be elaborated into a 4-morpholino-quinazoline, a core structure found in many kinase inhibitors. This protocol is based on established synthetic methodologies for quinazoline synthesis.
Protocol 2: Synthesis of a 4-(4-(4-Methoxyphenyl)morpholin-1-yl)quinazoline Derivative
This protocol outlines a two-step process: 1) Demethylation of this compound to the corresponding phenol, and 2) Nucleophilic aromatic substitution with a 4-chloroquinazoline.
Step 1: Demethylation of this compound
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 27347-14-4 |
| Boron tribromide (1M in CH₂Cl₂) | BBr₃ | 250.52 | 10294-33-4 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| Methanol | CH₃OH | 32.04 | 67-56-1 |
Experimental Procedure:
-
Reaction Setup: Dissolve this compound (1.93 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an argon atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add boron tribromide (1M solution in DCM, 12.0 mL, 12.0 mmol) dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol (10 mL).
-
Work-up: Add water (30 mL) and extract with dichloromethane (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(morpholin-4-yl)phenol.
Step 2: Nucleophilic Aromatic Substitution to form the Quinazoline
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-(Morpholin-4-yl)phenol | C₁₀H₁₃NO₂ | 179.22 | 3897-90-3 |
| 4-Chloro-7-methoxyquinazoline | C₉H₇ClN₂O | 194.62 | 61079-66-3 |
| Potassium carbonate, anhydrous | K₂CO₃ | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 |
Experimental Procedure:
-
Reaction Setup: To a solution of 4-(morpholin-4-yl)phenol (1.79 g, 10.0 mmol) in anhydrous DMF (30 mL), add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Reagent Addition: Add 4-chloro-7-methoxyquinazoline (1.95 g, 10.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Work-up: Cool the reaction to room temperature and pour into ice-water (100 mL).
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure 4-((4-morpholinophenyl)oxy)-7-methoxyquinazoline.
Conclusion and Future Perspectives
This compound serves as a valuable and readily accessible building block in the synthesis of bioactive molecules. Its inherent morpholine moiety offers significant advantages in tuning the pharmacokinetic properties of drug candidates. While direct, multi-step syntheses of marketed drugs commencing from this compound are not widely reported, its utility as a versatile starting material for the generation of libraries of novel compounds for drug discovery is evident. The protocols provided herein offer robust and validated methods for the synthesis of the title compound and illustrate a clear synthetic pathway for its incorporation into more complex, biologically relevant scaffolds. Future applications will likely see the continued use of this and similar morpholine-containing building blocks in the quest for novel therapeutics with improved efficacy and safety profiles.
References
- Ming, Y., You, J., & Ji, R. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Journal of the Chinese Chemical Society, 54(5), 1369-1373.
- Corbo, F., & Catto, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707-2723.
- Maskrey, T. S., Kristufek, T., & Dudley, G. B. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 43(8), 1134-1145.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Griffen, E. J., & Leach, A. G. (2011). The application of in silico tools to address the challenges of drug discovery. Current opinion in chemical biology, 15(4), 493-501.
- European Patent Office. (n.d.). EP 0795556 A1: 4-Substituted pyrrolopyrimidine compounds as tyrosine kinase inhibitors.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Butterworth, S., Griffen, E. J., Hill, G. B., & Pass, M. (2008).
- Franco, R. S., de Souza, M. V. N., & da Silva, F. de C. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, e-20240100.
Sources
- 1. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. ukm.my [ukm.my]
- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Catalytic Systems for the Synthesis of 4-(4-Methoxyphenyl)morpholine Derivatives
Abstract
The N-aryl morpholine scaffold, particularly the 4-(4-methoxyphenyl)morpholine core, is a privileged structural motif frequently encountered in medicinal chemistry and materials science. Its prevalence in a wide array of bioactive compounds, including anticancer and anti-inflammatory agents, underscores the critical need for efficient and robust synthetic methodologies.[1][2] This document provides a detailed guide for researchers, chemists, and drug development professionals on the primary catalytic systems for synthesizing this compound. We delve into the mechanistic underpinnings, practical considerations, and step-by-step protocols for the two most powerful C-N cross-coupling strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction: The Significance of the this compound Scaffold
The morpholine heterocycle is a cornerstone in the design of modern pharmaceuticals.[1] When appended to an aryl group, it can significantly modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and receptor binding affinity. The 4-(4-methoxyphenyl) derivative, in particular, serves as a crucial intermediate in the synthesis of complex pharmaceuticals and has been investigated for its own intrinsic biological activities.[3][4] The development of reliable catalytic methods to forge the aryl C-N bond between the morpholine nitrogen and the anisole ring is therefore of paramount importance for both academic research and industrial-scale production.[5] This guide focuses on providing the technical depth and practical protocols necessary to successfully implement these syntheses in a laboratory setting.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[6][7] The reaction couples an amine with an aryl halide or triflate and is prized for its broad substrate scope and functional group tolerance, making it a workhorse in modern organic synthesis.[7]
Mechanistic Rationale & Key Parameters
The efficacy of the Buchwald-Hartwig reaction hinges on a finely tuned palladium catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of an active Pd(0) species to the aryl halide (e.g., 4-bromoanisole), forming a Pd(II) complex. Subsequent coordination of the amine (morpholine) and deprotonation by a base generates a palladium-amido complex. The final, crucial step is the reductive elimination of this complex to yield the desired this compound product and regenerate the Pd(0) catalyst.
Caption: Fig 1. Catalytic cycle for Buchwald-Hartwig amination.
Critical Experimental Choices
-
Palladium Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they are air-stable and form the active Pd(0) species in situ with high efficiency.
-
Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are highly effective.[5] They promote both the oxidative addition and the final reductive elimination steps, accelerating the overall reaction rate.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, depending on the substrate.
-
Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure solubility of the reagents and stability of the catalytic intermediates.
Comparative Data for Catalyst Systems
The selection of the ligand and base combination can significantly impact reaction efficiency. The following table summarizes typical results for the coupling of morpholine with an aryl bromide.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 | Generic[6] |
| 2 | PEPPSI-IPr (3) | - | K₃PO₄ (2.0) | Dioxane | 110 | 18 | ~85 | Generic[8] |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 16 | >90 | Generic[5] |
| 4 | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 24 | ~92 | Generic[5] |
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol describes a representative procedure using a commercially available palladium precatalyst and a biarylphosphine ligand.
Caption: Fig 2. General workflow for Buchwald-Hartwig synthesis.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)
-
Anhydrous Toluene (5 mL)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. (Expected M.W.: 193.24 g/mol ).[9][10]
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is the classical method for forming C-N bonds, predating palladium catalysis by nearly a century.[11][12] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), limiting their scope.[13] However, modern advancements using soluble copper salts and chelating ligands have made the Ullmann-type reaction a viable and often more economical alternative to palladium-based methods.[14][15]
Mechanistic Considerations
The mechanism of the ligated Ullmann reaction is complex but is generally thought to involve a Cu(I)/Cu(III) cycle. A Cu(I) species undergoes oxidative addition to the aryl halide (e.g., 4-iodoanisole) to form a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to furnish the N-aryl product and regenerate the active Cu(I) catalyst.
Key Parameters for Modern Ullmann Reactions
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective copper source.
-
Ligand: The addition of a chelating ligand is the most significant modern improvement. Simple, inexpensive N,N'- or N,O-donors like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or L-proline can dramatically accelerate the reaction and allow for lower temperatures.[15]
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.
-
Aryl Halide: Aryl iodides are the most reactive coupling partners, followed by bromides. Aryl chlorides are generally challenging to activate under these conditions.
Protocol 2: Ligand-Accelerated Ullmann Synthesis of this compound
This protocol provides a method using an inexpensive and readily available copper catalyst and ligand system.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Morpholine (2.0 mmol, 174 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.1 mmol, 18 mg)
-
Anhydrous Dimethylformamide (DMF) or Dioxane (4 mL)
Procedure:
-
Vessel Preparation: In a sealable reaction tube, combine 4-iodoanisole, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.
-
Reagent Addition: Add anhydrous DMF (4 mL) and morpholine (174 µL) to the tube.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110-120 °C. Stir the reaction for 24-48 hours. Monitor for completion by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography as described in Protocol 1.
Conclusion
Both Palladium-catalyzed Buchwald-Hartwig amination and modern Copper-catalyzed Ullmann condensation represent powerful and reliable strategies for the synthesis of this compound. The Buchwald-Hartwig approach generally offers broader scope, milder conditions, and faster reaction times, albeit at a higher cost due to precious metal catalysts and complex ligands. The Ullmann reaction provides a highly economical alternative, particularly for reactions with more reactive aryl iodides. The choice of method will ultimately depend on factors such as substrate availability, cost considerations, and the specific scale of the synthesis. The protocols provided herein serve as robust starting points for the successful laboratory preparation of this important chemical scaffold.
References
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Gondaliya, N., & Van der Westhuizen, J. H. (2016). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- Denk, C., & Bracher, F. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health (NIH). [Link]
- Arman, H. D., & Tiekink, E. R. T. (2016). 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine.
- Valdes, C. (2013). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
- Hajisha, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
- Nasrollahzadeh, M., et al. (2015). The coupling of chlorobenzene with morpholine.
- Rassukana, Y. V., & Grygorenko, O. O. (2019). Recent progress in the synthesis of morpholines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- da Silva, A. B., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
- Feelisch, M., et al. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. PubMed. [Link]
- Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Browne, D. L., et al. (2017). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
- Sasano, K., et al. (2015). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]
- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. National Institutes of Health (NIH). [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- Sasano, K., et al. (2015). Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
- Kunz, K., et al. (2007). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (NIH). [Link]
- Yang, X., et al. (2010).
- Mondal, S., & Ghorai, M. K. (2020). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Ostrovskyi, D., et al. (2021).
- Utimoto, K. (1983). Palladium catalyzed synthesis of heterocycles. Pure and Applied Chemistry. [Link]
- Wang, S., et al. (2021). Copper(II)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation. Organic Chemistry Frontiers. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)morpholine
Welcome to the dedicated technical support center for the synthesis of 4-(4-Methoxyphenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound. Our approach is grounded in mechanistic understanding and practical, field-tested experience to empower you to overcome common synthetic challenges.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. The most common and effective methods for its preparation involve cross-coupling reactions, primarily the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation. This guide will focus on providing practical solutions and a deep understanding of these key synthetic routes.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Primary Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] The reaction of 4-bromoanisole with morpholine is a common method for synthesizing this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Inactive Catalyst | - Use a pre-catalyst (e.g., G4-XPhos) to ensure the generation of the active Pd(0) species. - If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (e.g., presence of a phosphine ligand) facilitate its reduction to Pd(0).[3] - Ensure your palladium source and ligand are fresh and have been stored under an inert atmosphere. | The catalytic cycle of the Buchwald-Hartwig amination relies on a Pd(0) species to initiate the oxidative addition with the aryl halide.[1][3] Incomplete reduction of a Pd(II) precursor or decomposition of the active catalyst will stall the reaction. |
| Inappropriate Ligand Choice | - For the coupling of a secondary amine like morpholine with an electron-rich aryl bromide like 4-bromoanisole, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are generally effective.[1] - Screen a panel of ligands to identify the optimal one for your specific conditions. RuPhos often shows high activity for secondary amines.[1] | The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. The steric and electronic properties of the ligand must be well-matched to the substrates. |
| Suboptimal Base | - Sodium tert-butoxide (NaOtBu) is a strong base that is highly effective for this transformation.[3] - If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[4] | The base is required to deprotonate the amine, forming the palladium-amido intermediate, which is a key step in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate. |
| Solvent Issues | - Toluene and dioxane are common and effective solvents for this reaction.[4][5] - Ensure your solvent is anhydrous and has been adequately degassed to remove oxygen, which can oxidize and deactivate the catalyst. - Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[5] | The solvent must be able to dissolve the reactants and maintain the catalyst in an active state. Oxygen can lead to the formation of palladium oxides, which are catalytically inactive. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution(s) | Scientific Rationale |
| Hydrodehalogenation of 4-bromoanisole | - This side reaction can occur if the reaction is run at too high a temperature or for an extended period. Optimize the temperature and reaction time by monitoring the reaction progress (e.g., by TLC or GC-MS). - Ensure complete formation of the Pd-ligand complex before adding the other reagents. Using a pre-catalyst can help. | Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be promoted by incomplete catalyst activation or catalyst decomposition pathways. |
| Homocoupling of 4-bromoanisole (biphenyl formation) | - This is less common but can occur at high temperatures. Lowering the reaction temperature may mitigate this. | This side product arises from the reductive elimination of two aryl groups from a diarylpalladium(II) intermediate. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Buchwald-Hartwig or Ullmann condensation?
A1: The Buchwald-Hartwig amination is generally the preferred method. It typically proceeds under milder conditions, offers a broader substrate scope, and utilizes well-defined catalytic systems with a wide range of available ligands for optimization. The Ullmann condensation, while a viable alternative, often requires higher reaction temperatures (frequently >100°C) and can necessitate stoichiometric or near-stoichiometric amounts of copper, although modern protocols with ligands have improved its efficiency.[6]
Q2: What is the role of the bulky phosphine ligand in the Buchwald-Hartwig reaction?
A2: The bulky phosphine ligand is critical for the success of the reaction. It coordinates to the palladium center and:
-
Promotes Reductive Elimination: The steric bulk of the ligand facilitates the final C-N bond-forming step.
-
Stabilizes the Monoligated Pd(0) Species: This is believed to be the active catalyst in the oxidative addition step.
-
Inhibits the Formation of Inactive Palladium Dimers: This is particularly important when using aryl iodides.[2]
Q3: Can I use 4-chloroanisole instead of 4-bromoanisole as a starting material?
A3: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides in oxidative addition. To successfully use 4-chloroanisole, you will likely need a more electron-rich and sterically hindered ligand (e.g., XPhos or SPhos) and potentially higher reaction temperatures.
Q4: My reaction mixture turns black. What does this indicate?
A4: A black precipitate often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal. This suggests catalyst decomposition. The likely causes include the presence of oxygen, insufficient ligand to stabilize the palladium, or running the reaction at too high a temperature. Ensure your reaction is performed under a strict inert atmosphere and that the palladium-to-ligand ratio is appropriate.
Q5: How can I effectively purify the final product, this compound?
A5: this compound is a solid at room temperature. After aqueous workup to remove the base and inorganic salts, the crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography: A common eluent system is a mixture of ethyl acetate and hexanes.[3] The polarity can be adjusted based on TLC analysis.
-
Recrystallization: A mixture of methanol and water or ethanol and water can be an effective solvent system for recrystallization.[7][8]
Quantitative Data Summary
The choice of ligand and reaction conditions can significantly impact the yield of the Buchwald-Hartwig amination. The following table provides a comparison of yields for the synthesis of N-aryl morpholines under various conditions.
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | 100 | 94 | |
| Aryl Bromides | Morpholine Derivatives | RuPhos | K₃PO₄ | Dioxane | 100 | 60-88 | |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC | tBuOK | Toluene | 85 | >99 |
Experimental Protocols
Optimized Protocol for Buchwald-Hartwig Synthesis of this compound
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination.
Materials:
-
4-Bromoanisole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and RuPhos (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 4-bromoanisole (e.g., 1.0 mmol), morpholine (e.g., 1.2 mmol), and NaOtBu (e.g., 1.4 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a white to off-white solid.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A logical workflow for troubleshooting low yield.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Buchwald-Hartwig Amin
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega
- Buchwald–Hartwig amin
- Ullmann condens
- A Comparative Guide to the Catalytic Activity of Buchwald Ligands in C-N Cross-Coupling Reactions - Benchchem
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Bident
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit
- Supporting Inform
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester
- recrystalliz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Preventing over-nitration in the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. It provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge in this synthesis: the prevention of over-nitration. Our focus is on providing scientifically-grounded, practical solutions to ensure high yield and purity of the desired mono-nitro product.
I. Understanding the Challenge: The High Reactivity of 4-(4-methoxyphenyl)morpholine
The substrate, this compound, is highly activated towards electrophilic aromatic substitution. The methoxy (-OCH₃) and morpholine groups are both electron-donating, significantly increasing the electron density of the aromatic ring. This high reactivity makes the molecule susceptible to the addition of multiple nitro groups, leading to the formation of undesired byproducts such as 4-(4-methoxy-3,5-dinitrophenyl)morpholine.[1] Controlling the reaction to favor mono-nitration is therefore the critical challenge.
II. Troubleshooting Guide: Preventing Over-Nitration
This section addresses common issues encountered during the nitration of this compound and provides actionable solutions.
Question: My reaction is producing a significant amount of dinitro-byproduct. How can I improve the selectivity for mono-nitration?
Answer: The formation of dinitro-byproducts is a clear indication of an excess of the active nitrating species relative to the substrate. Here are the primary strategies to mitigate this:
-
Stoichiometric Control is Key: The most effective method to prevent over-nitration is to ensure a precise 1:1 molar ratio of the substrate to the nitrating agent.[1][2] A novel and robust method involves the formation of the nitric acid salt of this compound prior to the main reaction. This elegantly solves the stoichiometry problem.[1][2]
-
Protocol Insight: By dissolving the crude this compound in a solvent like dichloromethane and treating it with nitric acid, the resulting salt can be isolated. This salt is then added to concentrated sulfuric acid for the nitration reaction. This ensures that the substrate and the nitrating agent are introduced in a perfect 1:1 ratio, dramatically reducing the likelihood of over-nitration.[1]
-
-
Controlled Addition and Temperature Management: The manner and temperature at which the reactants are combined play a crucial role.
-
Gradual Addition: Add the nitrating agent (or the substrate-nitric acid salt solution) to the reaction mixture slowly and in a controlled manner. This prevents localized areas of high nitrating agent concentration.
-
Low Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition and throughout the reaction. The nitration reaction is exothermic, and lower temperatures help to control the reaction rate and improve selectivity.
-
-
Choice of Nitrating Agent: While the classic concentrated nitric acid and sulfuric acid mixture is common, consider milder or alternative nitrating agents for highly activated substrates.[3]
-
Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, acetyl nitrate can be a milder nitrating agent.
-
Metal Nitrates: Reagents like bismuth nitrate have been used for the nitration of anilines under milder conditions.[3]
-
Question: I am unsure about the progress of my reaction. How can I effectively monitor it to avoid letting it run for too long and increasing the chance of over-nitration?
Answer: Real-time reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.[4][5]
-
TLC Monitoring Protocol:
-
Prepare a TLC plate with three lanes: one for the starting material (this compound), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.
-
At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture, quench it (for example, by adding it to a small amount of ice-cold water and extracting with an organic solvent like ethyl acetate), and spot it on the TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new, more polar spot indicates the formation of the product. Over-nitration will result in the appearance of additional, even more polar spots.
-
Question: My final product is contaminated with the dinitro-compound. What are the best methods for purification?
Answer: If over-nitration has occurred, purification is necessary to isolate the desired mono-nitro product.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. The dinitro-byproduct is significantly more polar than the mono-nitro product and will therefore have a stronger interaction with the silica gel.
-
Practical Tip: Use a gradient elution system, starting with a less polar solvent system and gradually increasing the polarity to first elute the desired mono-nitro product, followed by the dinitro-byproduct.
-
-
Recrystallization: This technique can be effective if there is a significant difference in the solubility of the mono- and dinitro-compounds in a particular solvent.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the dinitro-byproduct remains in solution.
-
-
Selective Reduction: In some cases for aromatic nitro compounds, a chemical purification method can be employed. This involves the selective reduction of the dinitro compound to an amino-nitro compound, which has vastly different chemical and physical properties, making it easier to separate.[6] This is an advanced technique and should be approached with caution and a thorough understanding of the reaction.
III. Frequently Asked Questions (FAQs)
Q1: Why is the nitration of this compound regioselective for the 3-position?
A1: The methoxy group (-OCH₃) is a strong ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The morpholine group is also an activating, ortho-, para-directing group. The para-position to the morpholine group is occupied by the methoxy group. The positions ortho to the highly activating methoxy group (positions 3 and 5) are strongly activated. The morpholine group is bulkier than the methoxy group, which can result in some steric hindrance at the position ortho to it (position 5). Therefore, the electrophilic nitronium ion (NO₂⁺) preferentially attacks the less sterically hindered and electronically enriched 3-position.
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[7] Second, it acts as a dehydrating agent, removing the water molecule that is formed during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.
Q3: Can I use other strong acids instead of sulfuric acid?
A3: While other strong acids can protonate nitric acid, sulfuric acid is particularly effective due to its high acidity and dehydrating properties. Using other acids may lead to different reaction kinetics and potentially a different product distribution. For this specific synthesis, the established protocols predominantly use sulfuric acid.
Q4: How do temperature fluctuations affect the outcome of the reaction?
A4: Temperature has a significant impact on the nitration of activated aromatic rings. Higher temperatures increase the reaction rate, which can lead to a loss of selectivity and an increase in the formation of over-nitrated byproducts. Maintaining a consistently low temperature is crucial for maximizing the yield of the desired mono-nitro product.
IV. Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-nitration pathway and the undesired over-nitration pathway.
Caption: Reaction scheme for the nitration of this compound.
V. Summary of Recommended Reaction Parameters
The following table summarizes the key parameters for a robust and selective mono-nitration protocol based on the literature.[1][2]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Precise 1:1 molar ratio of substrate to nitric acid | Prevents excess nitrating agent, minimizing over-nitration. |
| Method | Pre-formation of the nitric acid salt of the substrate | Ensures accurate 1:1 stoichiometry. |
| Reaction Temperature | 0-5 °C | Controls reaction rate and improves selectivity. |
| Addition | Slow, controlled addition of the substrate-salt solution | Avoids localized high concentrations of reactants. |
| Solvent | Dichloromethane for salt formation | Provides a suitable medium for the initial salt formation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for real-time tracking of reaction progress. |
VI. Conclusion
Preventing over-nitration in the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine is achievable through careful control of reaction conditions, with stoichiometric precision being the most critical factor. The pre-formation of the substrate's nitric acid salt is a highly effective strategy to ensure this. By implementing the troubleshooting steps and adhering to the recommended protocols outlined in this guide, researchers can significantly improve the yield and purity of the desired mono-nitro product, facilitating downstream applications in drug development and other scientific endeavors.
References
- A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. Organic Process Research & Development. [Link]
- A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine - ACS Publications.
- Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate.
- Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
- Process for the purification of mononitro aromatic compounds - Google Patents.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 4-(4-Methoxyphenyl)morpholine
Welcome to the technical support center for the purification of 4-(4-methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they arise?
A1: Understanding the potential impurities is the first step in designing an effective purification strategy. The impurities in crude this compound are typically byproducts of its synthesis. Common synthetic routes involve the reaction of p-anisidine with bis(2-chloroethyl) ether or the dehydration of diethanolamine followed by N-arylation.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: p-Anisidine, morpholine, or diethanolamine may be present if the reaction has not gone to completion.
-
Over-arylated Products: In some synthetic pathways, diarylation of morpholine can occur, leading to undesired, higher molecular weight byproducts.
-
Positional Isomers: Depending on the synthetic method, trace amounts of other isomers, such as 4-(2-methoxyphenyl)morpholine or 4-(3-methoxyphenyl)morpholine, could be present.[3][4]
-
Solvent Residues: Solvents used in the reaction and initial work-up, such as toluene, DMF, or alcohols, can be retained in the crude product.[5]
-
Degradation Products: The product may degrade under harsh reaction or work-up conditions (e.g., high temperatures or extreme pH).
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities that inhibit crystallization. The goal is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Troubleshooting Steps:
-
Initial Solvent Screening: Begin with small-scale solubility tests. Use a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, and heptane).
-
Hot Filtration: If the crude material contains insoluble particulate matter, dissolve it in a suitable hot solvent and perform a hot filtration to remove these impurities. This can sometimes be enough to induce crystallization upon cooling.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common combination is ethanol/water or ethyl acetate/hexane.[6][7]
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
Q3: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A3: This is a common issue and can stem from several factors related to the recrystallization process.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility profiles for both the product and the impurities. Re-evaluate the solvent system as described in Q2.
-
Cooling Too Quickly: Rapid cooling can cause the product to precipitate out of solution along with impurities, rather than forming well-ordered crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield.
-
Insufficient Solvent: Using too little solvent may result in the product crashing out of solution prematurely, trapping impurities within the crystal lattice. Ensure the crude material is fully dissolved at the boiling point of the solvent.
-
Co-crystallization: Some impurities may have very similar structures to the desired product, leading to their incorporation into the crystal lattice. In such cases, a different purification technique, such as column chromatography, may be necessary.
Q4: When should I choose column chromatography over recrystallization?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity.
When to Use Column Chromatography:
-
Multiple Impurities with Similar Solubility: If recrystallization fails to separate the product from impurities with similar solubility profiles, column chromatography is the preferred method.[8]
-
Separation of Isomers: Positional isomers are often difficult to separate by recrystallization and typically require the higher resolving power of chromatography.
-
Trace Impurities: To achieve very high purity (>99.5%), column chromatography is often necessary to remove trace impurities that may persist after recrystallization.[9]
-
Oily or Non-crystalline Products: If the product is an oil and cannot be induced to crystallize, chromatography is the primary method of purification.
Troubleshooting Guides
Guide 1: Recrystallization
This guide provides a systematic approach to troubleshooting common issues during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - Solution is not supersaturated.- Presence of inhibitory impurities. | - Evaporate some of the solvent to increase concentration.- Add a seed crystal.- Try scratching the inner surface of the flask.- Consider an anti-solvent addition. |
| Low recovery of the product. | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Concentrate the mother liquor and attempt a second crystallization.- Ensure the solution is cooled sufficiently (ice bath or refrigerator).- Re-evaluate the solvent for a lower cold solubility profile. |
| Product is colored after recrystallization. | - Colored impurities are co-crystallizing.- Thermal degradation. | - Perform a hot filtration with activated charcoal to remove colored impurities.- Avoid excessive heating during dissolution. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated. | - Choose a solvent with a lower boiling point.- Use a larger volume of solvent.- Allow for slower cooling. |
Guide 2: Column Chromatography
This guide addresses frequent challenges encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - Inappropriate mobile phase polarity. | - Adjust the solvent system. For normal phase (silica gel), increase polarity to move spots up the plate, or decrease polarity to improve separation of less polar compounds. A common starting point is a mixture of ethyl acetate and hexane. |
| Product elutes with impurities. | - Column is overloaded.- Poor packing of the column. | - Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles or channels. |
| Streaking or tailing of spots. | - Compound is too polar for the stationary phase.- Presence of acidic or basic functional groups. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. |
| No product recovered from the column. | - Product is irreversibly adsorbed onto the stationary phase. | - This is unlikely for this compound on silica gel but can happen with very polar compounds. Try flushing the column with a much more polar solvent (e.g., methanol). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly turbid.
-
Clarification: Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4. A mixture of ethyl acetate and hexane is a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel with the adsorbed product to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Pharma Master. (n.d.). Troubleshooting.
- Agilent. (2025, February 6). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- The Merck Index. (n.d.). Morpholine.
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–810.
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- PubMed. (2025, April 30). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
- Google Patents. (n.d.). US4739051A - Preparation of morpholine.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Wikipedia. (n.d.). Morpholine.
- PubMed Central. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
- PubMed Central. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
- Sciencemadness Wiki. (2022, September 1). Morpholine.
- PubMed. (n.d.). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
- PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
- Wikipedia. (n.d.). Arylcyclohexylamine.
- Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
- ResearchGate. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 3. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 32040-09-8 CAS MSDS (4-(3-Methoxyphenyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(4-Methoxyphenyl)morpholine Synthesis
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format. The primary synthetic routes covered are the Buchwald-Hartwig amination and the Ullmann condensation.
Issue 1: Low to No Product Yield
Question: My reaction is showing low to no yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to diagnosing the problem:
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand are the heart of this reaction.
-
Cause: The Pd(0) active species may not be forming efficiently, or the ligand may be degrading. Some ligands are air-sensitive.
-
Solution:
-
-
Base Selection and Solubility: The choice and handling of the base are critical.
-
Solvent Choice: The solvent plays a crucial role in solubility and reaction rate.
-
Cause: Poor solubility of reactants, especially the inorganic base, can stall the reaction.[3] Some solvents can also act as catalyst inhibitors.[3]
-
Solution:
-
Toluene and dioxane are common solvents, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can sometimes be superior.[3]
-
Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Avoid chlorinated solvents, acetonitrile, and pyridine as they can poison the palladium catalyst.[3]
-
-
For Ullmann Condensation:
-
Copper Catalyst Activity: The state of the copper catalyst is paramount.
-
High Reaction Temperatures: Traditional Ullmann reactions often require harsh conditions.
-
Cause: Insufficient temperature will lead to a sluggish or incomplete reaction.[7]
-
Solution:
-
-
Inert Atmosphere: Oxygen can be detrimental to the reaction.
Issue 2: Formation of Significant Side Products
Question: I'm observing significant side products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?
Answer: Side product formation is often a sign of non-optimal reaction conditions or reagent degradation.
-
Hydrodehalogenation of the Aryl Halide:
-
Observation: Formation of anisole from 4-haloanisole.
-
Cause: This is a common side reaction, particularly in Ullmann condensations, where the aryl halide is reduced.[9] It can also occur in Buchwald-Hartwig reactions. The hydrogen source can be trace water, the solvent, or the amine itself.[5]
-
Solution:
-
Ensure strictly anhydrous conditions by thoroughly drying all reagents and solvents.[5]
-
Optimize the catalyst and ligand system to promote the desired C-N coupling over the reduction pathway.
-
-
-
Homocoupling of the Aryl Halide (Biaryl Formation):
-
Observation: Formation of 4,4'-dimethoxybiphenyl.
-
Cause: This can occur in both Ullmann and Buchwald-Hartwig reactions.[10]
-
Solution:
-
Optimize the stoichiometry of your reactants.
-
Screen different ligands and catalyst loadings.
-
-
-
Decomposition of Starting Materials or Product:
-
Cause: High reaction temperatures can lead to the degradation of sensitive functional groups.[5]
-
Solution:
-
If possible, use a more active catalyst system that allows for lower reaction temperatures.[5]
-
Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent product degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Buchwald-Hartwig amination or Ullmann condensation?
A1: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis.[11] It typically proceeds under milder conditions, has a broader substrate scope, and often gives higher yields with lower catalyst loadings compared to traditional Ullmann condensations.[8][11] However, the palladium catalysts and specialized phosphine ligands can be expensive.[8] The Ullmann condensation, while often requiring harsher conditions, uses a more economical copper catalyst and can be a viable alternative, especially for large-scale synthesis where cost is a major factor.[7][8]
Q2: What is the best aryl halide to use as a starting material (I, Br, Cl)?
A2: The general order of reactivity for the aryl halide in Buchwald-Hartwig amination is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] However, aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[1] Aryl chlorides are often the most challenging due to the difficulty of the oxidative addition step and may require more specialized, electron-rich, and bulky ligands.[3] For cost-effectiveness and good reactivity, aryl bromides are often a good starting point for optimization.
Q3: How should I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) are all suitable methods for monitoring the reaction progress.[3] It is advisable to take aliquots from the reaction mixture at regular intervals to determine the point of maximum conversion of the starting material and to avoid prolonged heating that could lead to side product formation or product degradation.
Q4: What are the key safety precautions I should take when running these reactions?
A4: Both Buchwald-Hartwig and Ullmann reactions involve potentially hazardous materials and conditions.
-
Inert Atmosphere: Working under an inert atmosphere is crucial, especially for the air-sensitive reagents used in Buchwald-Hartwig amination.[5]
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment (PPE) in a dry environment.[3]
-
Solvents: Many of the solvents used (e.g., toluene, dioxane) are flammable and have associated health risks.[3] All manipulations should be performed in a well-ventilated fume hood.
-
Heavy Metals: Palladium and copper compounds are toxic. Care should be taken to avoid inhalation or skin contact. Proper waste disposal procedures for heavy metal waste must be followed.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagent batches.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add 4-bromoanisole (1.0 mmol), morpholine (1.2 mmol), and anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Ullmann Condensation
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), 4-bromoanisole (1.0 mmol), and K₃PO₄ (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add morpholine (1.2 mmol) and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium pre-catalyst or Pd(0)/Pd(II) salt | Copper(I) salt (e.g., CuI) |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos) | Often ligand-free or with simple ligands (e.g., 1,10-phenanthroline) |
| Base | Strong (NaOtBu, LHMDS) or weak (Cs₂CO₃, K₃PO₄) inorganic bases | Typically inorganic bases (K₃PO₄, K₂CO₃) |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | DMF, NMP, Dioxane |
| Temperature | Room temperature to 120 °C | 100 °C to >200 °C (traditional) |
| Typical Yield | Good to excellent | Moderate to good |
Visualizations
Reaction Scheme
Caption: General reaction scheme for N-arylation of morpholine.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yield.
References
- Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- optimizing base and solvent for Buchwald-Hartwig amination - Benchchem.
- Troubleshooting Ullmann Couplint : r/Chempros - Reddit.
- Ullmann condensation - Wikipedia.
- Ullmann Reaction | Thermo Fisher Scientific - US.
- Buchwald–Hartwig amination - Wikipedia.
- Ullmann Reaction - Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thermal Hazard Analysis of the Nitration of 4-(4-Methoxyphenyl)morpholine
Welcome to the technical support center for the thermal hazard analysis of the nitration of 4-(4-methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into safely conducting this potentially hazardous reaction. The following information is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs): Understanding the Core Hazards
Q1: Why is the nitration of this compound considered a high-hazard process?
A1: The primary hazard stems from the highly exothermic nature of nitration reactions.[1] The reaction of an aromatic compound with a nitrating agent (typically a mixture of nitric and sulfuric acids) releases a significant amount of heat.[2] If this heat is not effectively removed, the reaction temperature can increase rapidly, leading to a dangerous situation known as a "thermal runaway."[3] This can cause the reaction mixture to boil violently, decompose, and potentially lead to an explosion.[4][5] Furthermore, the starting material, this compound, is highly activated towards electrophilic substitution, which can lead to uncontrolled reaction rates and dangerous side reactions if not managed properly.[6]
Q2: What are the main reactive hazards and potential side reactions I should be aware of?
A2: Beyond the primary thermal runaway hazard, there are several specific chemical hazards:
-
Over-Nitration: The high reactivity of the substrate makes it susceptible to over-nitration, forming 4-(4-methoxy-3,5-dinitrophenyl)morpholine.[6] Dinitro-aromatic compounds are often significantly less thermally stable and more explosive than their mono-nitro counterparts.
-
Substrate Accumulation: Poorly controlled addition of reactants, especially on a larger scale, can lead to an accumulation of unreacted starting material.[6] If the reaction then initiates, the accumulated energy can be released all at once, overwhelming the cooling system.
-
Decomposition of Nitrating Agents: At elevated temperatures, nitric acid can decompose, releasing toxic and highly reactive nitrogen oxides (NOx).[7] This decomposition is also exothermic and can self-accelerate.
-
Instability of Products in Spent Acid: The final product and by-products in the spent acid mixture may have significantly lower thermal stability than the isolated, pure compound.[4]
Q3: A published "safer" protocol mentions converting the starting material to its nitric acid salt before nitration. What is the scientific rationale for this step?
A3: This is an excellent example of process safety by design. Converting this compound into its nitric acid salt offers two key advantages.[6][8]
-
Stoichiometric Control: It ensures a precise 1:1 molar ratio of the substrate to nitric acid.[6][8] This is the most effective way to prevent over-charging of nitric acid, which is a primary cause of the hazardous over-nitration side reaction.[6]
-
Controlled Dosing: The isolated salt can be dissolved in a solvent like dichloromethane (DCM) and added to the sulfuric acid in a controlled manner.[6][8] This avoids the problems associated with adding a solid directly to the acid, such as slow and uneven dissolution, which can create localized "hot spots" and lead to substrate accumulation.[6]
Below is a workflow diagram comparing the traditional and the improved, safer protocol.
Caption: Comparison of traditional and safer nitration workflows.
Troubleshooting Guide: Addressing Common Experimental Issues
Q4: I observed a sudden, unexpected temperature spike during the addition of my substrate. What happened and what should I do?
A4: A sudden temperature spike is a critical warning sign of a potential thermal runaway.
-
Probable Cause: This is often due to substrate accumulation followed by a rapid, uncontrolled reaction initiation.[6] This can happen if the initial reaction temperature is too low for the reaction to start, allowing reactants to build up, or if the addition rate is too fast for the cooling system to handle.
-
Immediate Action:
-
STOP ADDITION IMMEDIATELY.
-
Ensure maximum cooling is applied.
-
If the temperature continues to rise uncontrollably and approaches the decomposition onset temperature (determined by DSC analysis), follow your site's emergency response plan, which may include emergency quenching or evacuation.[3]
-
-
Prevention: Always ensure the reaction has initiated (a slight, controlled exotherm) before proceeding with the bulk of the addition. Maintain a slow and steady addition rate, constantly monitoring the reaction temperature.
Q5: My reaction work-up is complete, but my yield of 4-(4-methoxy-3-nitrophenyl)morpholine is very low, and I see evidence of a second nitro compound. What went wrong?
A5: This strongly suggests that over-nitration has occurred, producing the dinitro- derivative.[6]
-
Probable Cause: The most likely cause is an excess of nitric acid relative to the substrate.[6] This can happen from inaccurate measurement of reagents or from using the traditional protocol where stoichiometric control is difficult. Another possibility is that the reaction temperature was too high, which can favor di-nitration.
-
Solution/Prevention:
-
Adopt the nitric acid salt protocol: This is the most reliable method to ensure a 1:1 molar ratio and prevent over-nitration.[6][8]
-
Verify Reagent Purity and Concentration: Ensure the concentration of your nitric and sulfuric acids is accurately known.
-
Strict Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of the second nitration.
-
The following decision tree can help diagnose common experimental problems.
Caption: Decision tree for troubleshooting common nitration issues.
Advanced Thermal Analysis Protocols
To properly assess the thermal hazards, a series of calorimetric experiments are essential.
Protocol 1: Differential Scanning Calorimetry (DSC) Screening
-
Objective: To determine the onset temperature of decomposition (Tonset) and the total energy released (enthalpy of decomposition, ΔHd) for the starting material, the final product, and the reaction mixture.[9][10]
-
Methodology:
-
Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel crucible.
-
Hermetically seal the crucible to prevent evaporation.[11]
-
Place the sample crucible and an empty reference crucible into the DSC instrument.[10]
-
Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to approximately 350-400 °C.[9]
-
Record the heat flow versus temperature. The onset of a large exothermic peak indicates the beginning of decomposition.
-
Protocol 2: Reaction Calorimetry (RC1) for Process Safety Data
-
Objective: To measure the heat of reaction (ΔHr), heat flow, and calculate key safety parameters like the Adiabatic Temperature Rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR) under process-relevant conditions.[2][12]
-
Methodology:
-
Set up the RC1 calorimeter to mimic the planned synthesis conditions (reagent concentrations, volumes, temperatures).
-
Charge the sulfuric acid to the reactor and bring it to the desired starting temperature.
-
Add the solution of the this compound nitric acid salt at a controlled, pre-defined rate.
-
The instrument will measure the heat evolved in real-time by maintaining a constant reaction temperature (isothermal mode).
-
The total heat evolved is the heat of reaction (ΔHr). The instrument's software can then calculate ΔTad (ΔHr / (mass × Cp)) and MTSR (Tprocess + ΔTad).
-
Data Interpretation and Safety Recommendations
The data gathered from thermal analysis is crucial for establishing safe operating limits.
Table 1: Representative Thermal Hazard Data
| Parameter | Description | Typical Value Range | Significance |
| Tonset (DSC) | Onset temperature of decomposition. | 150 - 250 °C | Defines the absolute maximum temperature the material should ever be exposed to. A lower Tonset indicates lower thermal stability.[4][9] |
| ΔHd (DSC) | Enthalpy of decomposition. | > 500 J/g | Measures the total energy released during decomposition. Higher values indicate a more severe event if decomposition occurs.[11] |
| ΔHr (RC1) | Enthalpy of the nitration reaction. | -100 to -200 kJ/mol | Quantifies the heat generated by the desired reaction. Used to assess cooling requirements.[2] |
| ΔTad (RC1) | Adiabatic temperature rise. | 50 - 150 °C | The theoretical temperature increase if all cooling is lost. A high ΔTad is a major indicator of a high-hazard process.[12][13] |
| MTSR (RC1) | Maximum Temperature of Synthesis Reaction. | Varies | The highest temperature the reaction could reach in a runaway scenario. If MTSR > Tonset, a secondary decomposition is highly likely, which is a critical hazard.[12][13] |
Safety Recommendations:
-
Maintain a Safe Temperature Margin: The maximum process temperature should always be significantly lower than the Tonset of the reaction mixture. A safety margin of at least 50-70 °C is often recommended.
-
Ensure Adequate Cooling: The cooling capacity of the reactor must be sufficient to handle the heat flow generated during the addition of reactants.
-
Develop an Emergency Plan: Based on the MTSR and Tonset data, develop a clear emergency response plan. This should include procedures for emergency cooling and/or quenching the reaction with a cold, inert solvent.[3]
The overall workflow for a comprehensive thermal hazard assessment is visualized below.
Caption: Workflow for thermal hazard assessment of a chemical process.
References
- A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. Organic Process Research & Development. [Link]
- Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
- A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine - ACS Publications.
- Nitr
- Can anisole be nitrated only with nitric acid? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- Effect of solvents on regioselectivity of anisole nitration | Request PDF.
- A Calorimetric Study of the Kinetics of Chlorobenzene Mononitration with Nitric Acid.
- Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
- Kinetics of nitration of anisole in aqueous nitric acid.
- NITR
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
- Nitroglycerin - Wikipedia. Wikipedia. [Link]
- Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide.
- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
- Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. ScienceDirect. [Link]
- TGA-DSC - Research at Melbourne. The University of Melbourne. [Link]
- Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid.
Sources
- 1. vpscience.org [vpscience.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. icheme.org [icheme.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 4-(4-Methoxyphenyl)morpholine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound, an aryl amine, is primarily achieved through two major pathways:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most prevalent and versatile method in modern organic synthesis.[1] It involves the cross-coupling of an aryl halide (typically 4-bromoanisole or 4-chloroanisole) with morpholine, using a palladium catalyst and a suitable phosphine ligand.[2] This method is favored for its high functional group tolerance, reliability, and generally high yields.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of morpholine with an aryl halide. However, for SNAr to be effective, the aromatic ring must be "activated" by a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group.[4][5] Since the methoxy group in 4-haloanisole is electron-donating, SNAr is generally not a viable route unless harsh, high-temperature conditions are used, which can lead to side products.
For scalability and efficiency, the Buchwald-Hartwig amination is the superior and recommended approach.
Q2: Why is the choice of ligand so critical in the Buchwald-Hartwig amination for this synthesis?
A2: The ligand is arguably the most crucial component of the catalyst system. In the Buchwald-Hartwig reaction, the ligand's role is multifaceted:
-
Stabilizes the Palladium Center: It prevents the active Pd(0) catalyst from decomposing into inactive palladium black, a common issue during scale-up.
-
Promotes Reductive Elimination: This is the final, product-forming step of the catalytic cycle. A bulky, electron-rich ligand accelerates this step, leading to higher turnover numbers and efficiency.
-
Facilitates Oxidative Addition: The ligand influences the initial reaction between the palladium complex and the aryl halide.
Sterically hindered biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often highly effective for coupling with electron-rich aryl chlorides and bromides like 4-haloanisoles.[2][6]
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: Scaling up introduces significant safety challenges that must be rigorously addressed:
-
Reagent Hazards: Morpholine is a corrosive and flammable liquid.[7] Strong bases like sodium tert-butoxide (NaOtBu) are highly reactive and moisture-sensitive. Solvents such as toluene are flammable.
-
Exothermic Reactions: The neutralization of the reaction mixture and the reaction itself can be exothermic. On a large scale, this heat must be managed with appropriate cooling systems to prevent thermal runaway.
-
Handling of Palladium Catalysts: While not pyrophoric, fine palladium powders can be a respiratory hazard and require careful handling.
-
Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen. Maintaining a robust inert atmosphere (Nitrogen or Argon) is critical on a large scale to prevent catalyst deactivation and potential side reactions. All reagents and solvents should be thoroughly de-gassed.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Problem Area 1: Low Yield or Stalled Reaction
Question: My reaction yield is poor, and HPLC analysis shows a significant amount of unreacted 4-bromoanisole. What are the likely causes?
Answer: Low conversion is a frequent scale-up challenge. The root cause often lies within the catalyst system or reaction conditions.
-
Cause 1: Catalyst Deactivation: The active Pd(0) species can be oxidized by trace oxygen or can agglomerate to form inactive palladium black.
-
Solution: Ensure all solvents and reagents are rigorously de-gassed. Sparging toluene with nitrogen or argon for 30-60 minutes before use is effective.[6] Maintain a positive pressure of inert gas throughout the reaction. The choice of a bulky ligand like XPhos can also help protect the palladium center.[2]
-
-
Cause 2: Ineffective Base: The base (commonly NaOtBu or K3PO4) is crucial for regenerating the catalyst. If the base is old, has absorbed moisture, or is not strong enough, the reaction will stall.
-
Solution: Use a fresh, high-purity base from a sealed container. Ensure it is fully dissolved or well-suspended in the reaction mixture for optimal activity.
-
-
Cause 3: Suboptimal Temperature: The reaction rate is temperature-dependent.
-
Solution: For 4-bromoanisole, a temperature of 80-110°C is typical. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can accelerate catalyst decomposition. Monitor the internal reaction temperature, not just the heating mantle setting.
-
Problem Area 2: Impurity Formation
Question: My final product is contaminated with a significant side product. How do I identify and minimize it?
Answer: Byproduct formation compromises yield and complicates purification. Understanding the likely side reactions is key.
-
Common Byproduct 1: Anisole (Hydrodehalogenation): The aryl halide is reduced, replacing the bromine or chlorine with a hydrogen atom.
-
Cause: This is often caused by trace amounts of water interacting with the catalyst system or by certain phosphine ligands under specific conditions.
-
Solution: Use anhydrous solvents and reagents. Ensure the morpholine and base are as dry as possible.
-
-
Common Byproduct 2: 4,4'-Dimethoxybiphenyl: This results from the homocoupling of two molecules of 4-bromoanisole.
-
Cause: This side reaction can become more prominent at higher temperatures or if the amine coupling step is slow.
-
Solution: Optimize the reaction temperature and ensure the catalyst system is active. Using a slightly higher excess of morpholine can sometimes favor the desired cross-coupling pathway.
-
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 7. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)morpholine
Objective: This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to reduce waste in the synthesis of 4-(4-Methoxyphenyl)morpholine. Our focus is on applying green chemistry principles without compromising yield or purity.
Part 1: Foundational Concepts & Synthesis Route Selection
The synthesis of N-aryl heterocycles like this compound is a cornerstone of medicinal chemistry. The two most prevalent methods for its synthesis are the Buchwald-Hartwig amination and reductive amination. Choosing the right path is the first step in designing a waste-minimized process.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and widely used for forming C-N bonds.[1] However, it traditionally involves precious metal catalysts, complex phosphine ligands, and potentially hazardous organic solvents, posing environmental challenges.[2] Modern advancements have focused on using highly active catalysts at low loadings and employing greener solvents.
-
Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine. This approach can be very efficient but often requires stoichiometric amounts of reducing agents, which contributes to the waste stream.[3] Greener alternatives, including catalytic hydrogenation and electrochemical methods, are emerging to address this.[4][5]
This guide will primarily focus on troubleshooting and optimizing the Buchwald-Hartwig amination, as it is a powerful and frequently utilized method where significant waste reduction can be achieved through careful parameter selection.
Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination
This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Question 1: My reaction shows low or no yield. What are the most common causes and how can I fix them?
Answer:
Low yield is a frequent issue that can stem from several factors, from reagent quality to subtle atmospheric contamination. A systematic approach to troubleshooting is critical.
Probable Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[6] This reduction can fail if the phosphine ligand is oxidized or if the amine substrate cannot perform the reduction.
-
Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, a modern, air-stable "precatalyst" (e.g., G3 or G4 palladacycles) which efficiently generates the active Pd(0) species under the reaction conditions.[6] Ensure your phosphine ligand is of high purity and has been stored under an inert atmosphere to prevent oxidation.
-
-
Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Use degassed solvents for the reaction. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is interdependent and crucial for reaction success. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine-Pd complex, but they can be incompatible with certain functional groups.[7] The solvent must dissolve the base and substrates adequately.[8]
-
Solution: For morpholine, a strong base like NaOtBu or K₃PO₄ is typically effective. If your substrate has base-sensitive functional groups, consider a weaker base like K₂CO₃, though this may require a higher temperature.[7] Toluene is a common solvent, but greener alternatives should be considered (see FAQ 1).
-
-
Inhibitory Effect of Aryl Iodide: Contrary to many cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations. The iodide formed during the reaction can precipitate the palladium complex, inhibiting the catalytic cycle.[6][7]
-
Solution: When using 4-iodoanisole, using toluene as a solvent can be advantageous as the resulting sodium iodide has poor solubility and precipitates out, reducing its inhibitory effect.[7] However, for waste reduction, starting with an aryl bromide (4-bromoanisole) or chloride is often preferable.
-
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Question 2: How can I minimize catalyst and ligand loading to reduce cost and metal waste?
Answer:
Minimizing palladium loading is a primary goal for making this synthesis greener and more cost-effective. This is achieved by using highly efficient catalyst systems.
Key Strategies:
-
Ligand Selection: Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are extremely effective.[1][9] Their bulk promotes the crucial reductive elimination step and prevents catalyst decomposition, leading to higher turnover numbers (TON) and allowing for significantly lower catalyst loadings (often <1 mol%).[10]
-
Use of Precatalysts: As mentioned, modern palladacycle precatalysts are designed for high efficiency and stability, ensuring that a larger proportion of the palladium enters the catalytic cycle. This allows for lower initial loadings compared to traditional sources like Pd(OAc)₂.[6]
-
Reaction Concentration and Temperature: Optimizing concentration and temperature can improve reaction kinetics and efficiency. A Design of Experiments (DoE) approach can be used to systematically find the optimal conditions for catalyst loading, temperature, and concentration to maximize yield while minimizing catalyst use.[10]
| Parameter | Traditional System | Optimized System | Rationale for Waste Reduction |
| Catalyst Source | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos Pd G3 | Air-stable precatalyst ensures efficient generation of active Pd(0), allowing lower loading.[6] |
| Ligand | P(o-tolyl)₃ / BINAP | XPhos / RuPhos | Bulky, electron-rich ligands accelerate key steps and stabilize the catalyst, increasing TON.[1][9] |
| Catalyst Loading | 2-5 mol% | 0.1-1 mol% | High catalyst efficiency directly reduces palladium waste and downstream purification efforts. |
| Temperature | 100-120 °C | 80-100 °C | More active catalyst systems often allow for lower reaction temperatures, saving energy.[10] |
Question 3: I am observing a significant amount of a side product identified as anisole (hydrodehalogenation). How can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often competes with the desired reductive elimination step.[1]
Mechanism & Prevention:
-
Cause: This side reaction can occur through β-hydride elimination from the palladium-amide intermediate, especially if the amine has β-hydrogens.[1] It can also be promoted by moisture in the reaction.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos). The steric hindrance provided by these ligands disfavors the conformation required for β-hydride elimination and promotes the desired C-N reductive elimination.[11]
-
Dry Conditions: Ensure all reagents, solvents, and the reaction vessel are scrupulously dry. Moisture can be a source of protons for the hydrodehalogenation pathway.
-
Base Selection: Using a strong, non-nucleophilic base like NaOtBu generally favors the desired amination pathway.
-
Part 3: FAQs for Green Synthesis & Waste Reduction
Q1: What are the best "green" solvents to replace toluene or 1,4-dioxane for this synthesis?
A1: Toluene and 1,4-dioxane are effective but have significant health and environmental concerns.[12] Several greener alternatives have proven effective for Buchwald-Hartwig aminations.
| Solvent | Class | Green Chemistry Considerations | Reference |
| 2-MeTHF | Ether | Bio-derived, lower toxicity than THF/dioxane, higher boiling point. An excellent replacement. | [13][14] |
| CPME | Ether | Low peroxide formation, high boiling point, easily recyclable. A preferred process solvent. | [15] |
| MTBE | Ether | Good alternative to other ethers, though has some environmental persistence concerns. | [13][14] |
| Vegetable Oils | Bio-solvent | Biodegradable, non-toxic, and can serve as excellent solvents for this reaction.[16] | [16] |
Recommendation: 2-MeTHF (2-methyltetrahydrofuran) is often the top choice as a starting point for replacing traditional solvents in this reaction due to its performance and favorable environmental profile.[13]
Q2: Beyond solvent choice, how can I reduce waste during product purification?
A2: Purification is a major source of solvent waste.
-
Avoid Chromatography: Whenever possible, aim for a reaction that goes to completion and allows for purification by simple crystallization or extraction. High-yielding, clean reactions are the first step to avoiding chromatography.
-
Crystallization: Develop a crystallization procedure for this compound. Screen various green solvents (e.g., ethanol, isopropanol, heptane) to find a suitable system that provides high purity and recovery.
-
Solvent Recycling: If large solvent volumes are unavoidable, implement a solvent recycling program in your lab through distillation.
Q3: Are there any solvent-free methods for this reaction?
A3: Yes, mechanochemistry (ball-milling) has emerged as a powerful technique for running reactions in the absence of bulk solvent.[17] Solvent-free Buchwald-Hartwig aminations have been developed that proceed efficiently under high-speed ball-milling conditions, sometimes even without the need for an inert atmosphere.[17][18] This dramatically reduces solvent waste and can improve reaction kinetics.
Part 4: Optimized Experimental Protocol
This protocol is designed to maximize yield while minimizing waste by using a modern catalyst system and a greener solvent.
Protocol: Waste-Minimized Buchwald-Hartwig Synthesis of this compound
Reagents:
-
4-Bromoanisole (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
XPhos Pd G3 (0.5 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the XPhos Pd G3 catalyst (0.005 eq) and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the 4-bromoanisole (1.0 eq) followed by the degassed 2-MeTHF (to achieve a concentration of ~0.5 M).
-
Reaction Initiation: Add morpholine (1.2 eq) via syringe.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable solvent like ethyl acetate or MTBE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often of high purity. If necessary, purify by recrystallization from an ethanol/water or isopropanol/heptane mixture to avoid column chromatography.
-
Catalytic Cycle Visualization
Caption: The Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation side reaction.
References
- Bálint, E., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Lei, P., & Szostak, M. (2022). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.
- DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
- Shao, Y., et al. (2020). Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. Request PDF.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Rutgers University. (2021). Green-Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Research With Rutgers.
- Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Trastulli Colangeli, S., et al. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. Green Chemistry.
- Saha, B. (2019). Greener Synthesis of Organic Compounds, Drugs and Natural Products. Greener Synthesis of Organic Compounds, Drugs and Natural Products.
- JETIR. (2019). Greener Synthesis of Chemical Compounds and Materials. Journal of Emerging Technologies and Innovative Research.
- PubChem. (n.d.). This compound.
- Trastulli Colangeli, S., et al. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. ResearchGate.
- Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Petasis, N. A., et al. (2015). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate.
- Salgado, A., et al. (2022). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules.
- Trastulli Colangeli, S., et al. (2024). A waste-minimized protocol for the electrochemical reductive amination and its environmental assessment. ResearchGate.
- Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
- Bowron, A. J., et al. (2021). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues of 4-(4-Methoxyphenyl)morpholine under different conditions
Technical Support Center: Stability of 4-(4-Methoxyphenyl)morpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS No. 27347-14-4). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during experimentation and storage. By understanding the compound's intrinsic stability, you can ensure the integrity of your results and the quality of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended temperature is room temperature.[2][3] It is critical to protect the compound from direct sunlight, heat sources, and moisture.[4][5] For enhanced protection against atmospheric degradation, particularly for long-term storage or for high-purity reference standards, storing under an inert gas like argon or nitrogen is also advisable.[6]
Q2: What substances are known to be incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, strong acids, strong bases, or reducing agents.[4][6][7] Contact with these substances can catalyze degradation, leading to sample impurity and inconsistent experimental outcomes.
Q3: What are the most likely degradation pathways for this molecule?
While this specific molecule has not been exhaustively studied in public literature, based on its structure—containing a morpholine ring and a methoxyphenyl group—the following degradation pathways are most probable:
-
Oxidative Degradation : The tertiary amine within the morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[8] This is a common degradation pathway for morpholine-containing pharmaceuticals. The entire morpholine ring can also undergo oxidative cleavage, a process that can be initiated by enzymes like cytochrome P450 in biological systems.[9][10]
-
Hydrolytic Degradation : Under strongly acidic or basic conditions, the molecule may be susceptible to hydrolysis. The ether linkage of the methoxy group and the N-aryl bond could be potential sites for cleavage under harsh hydrolytic stress.
-
Photodegradation : Aromatic compounds and amines can be sensitive to light. Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions.[11] Therefore, photostability testing is a crucial part of a complete stability profile assessment, as recommended by ICH guidelines.[12]
Q4: What are the initial visual or analytical signs that my sample may have degraded?
Visually, degradation may be indicated by a change in color from its typical light yellow/brown appearance or a change in its physical state, such as clumping of the solid.[2][3] Analytically, the most reliable indicator of degradation is the appearance of new, unexpected peaks in your chromatogram (e.g., HPLC or GC) and a corresponding decrease in the area of the main compound peak.
Section 2: Troubleshooting Guide
This guide provides structured approaches to common experimental problems related to compound stability.
Issue 1: My sample purity is decreasing over time, even under recommended storage. What's happening and how do I investigate?
Causality : A gradual decrease in purity despite seemingly proper storage often points to subtle, slow-acting degradation mechanisms. The most common culprits are slow oxidation from atmospheric oxygen, degradation from trace moisture, or exposure to ambient laboratory light over time.
Troubleshooting Workflow : The key is to systematically identify the environmental factor causing the degradation.
Caption: Troubleshooting workflow for identifying the cause of gradual sample degradation.
Issue 2: I'm observing unexpected peaks in my HPLC analysis. How can I confirm if these are degradation products?
Causality : The appearance of new peaks that grow over time or appear under specific experimental conditions is a strong indicator of degradation. To confirm this and understand the compound's stability profile, a forced degradation (or stress testing) study is the authoritative approach.[13][14] This process intentionally exposes the drug to harsh conditions to generate potential degradation products.
Self-Validating System : By comparing the peaks generated under stress conditions to the unknown peaks in your experimental sample, you can confirm their identity as degradants. This study is also the first step in developing a stability-indicating analytical method—a validated method that can reliably separate and quantify the active compound from all its potential impurities and degradants.[13]
Caption: Workflow for identifying unknown peaks via forced degradation studies.
Section 3: Protocols & Methodologies
Protocol 3.1: General Forced Degradation (Stress Testing) Protocol
Objective : To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This protocol is based on ICH guidelines.[11][12]
Materials :
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure :
-
Stock Solution : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions : For each condition, use a portion of the stock solution. A control sample, protected from stress and stored at 4°C, should be analyzed alongside the stressed samples. The goal is to achieve 10-30% degradation of the parent compound.[15]
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution with 0.1M HCl. Incubate at 60°C. Sample at 2, 8, 24 hours. Neutralize with NaOH before injection. | To test susceptibility to acidic environments.[16] |
| Base Hydrolysis | Mix stock solution with 0.1M NaOH. Incubate at 60°C. Sample at 2, 8, 24 hours. Neutralize with HCl before injection. | To test susceptibility to alkaline environments.[16] |
| Oxidation | Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, 24 hours. | To simulate oxidative stress, a key pathway for amines.[11] |
| Thermal | Place a solid sample and a solution sample in an oven at 80°C for 48 hours. Sample at appropriate intervals. | To evaluate the effect of high temperature on stability.[11] |
| Photolytic | Expose a solid sample and a solution sample to light providing an overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy. A dark control must be run in parallel. | To assess light sensitivity as per ICH Q1B guidelines.[11][12] |
-
Analysis : Analyze all samples using an appropriate analytical method, such as HPLC with UV detection. For structural elucidation of unknown degradants, LC-MS is recommended.[8]
Protocol 3.2: Developing a Stability-Indicating HPLC Method
Objective : To establish an HPLC method that can separate and quantify this compound in the presence of its degradation products and any process-related impurities.
Methodology :
-
Column & Mobile Phase Screening : Start with a versatile C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve good separation between the parent peak and the degradant peaks generated in Protocol 3.1.
-
Method Optimization : Optimize the gradient, flow rate, and column temperature to improve resolution, peak shape, and run time.
-
Peak Purity Analysis : Use a photodiode array (PDA) detector to perform peak purity analysis on the this compound peak in all stressed samples. The peak should be spectrally pure, demonstrating that no degradant is co-eluting.
-
Validation : Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is proven by the method's ability to resolve the main peak from all degradation products.
Section 4: References
-
Safety Data Sheet - (E)-4-(4-methoxyphenyl)-3-buten-2-one . (2019). Vector SDS and Chemical Management. [Link]
-
Safety Data Sheet - Morpholine . (2022). Redox. [Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE . (n.d.). ResearchGate. [Link]
-
Different analytical methods of estimation of morpholine or its derivatives . (n.d.). ResearchGate. [Link]
-
Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist . Journal of Pharmaceutical Sciences, 93(8), 1957-61. [Link]
-
Forced degradation studies of a new antileishmanial agent . (n.d.). Journal of the Chilean Chemical Society. [Link]
-
This compound . (n.d.). PubChem. [Link]
-
This compound . (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]
-
Combourieu, B., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 . Applied and Environmental Microbiology, 66(5), 2203–2208. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis . (n.d.). ResearchGate. [Link]
-
Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry . Journal of Agricultural and Food Chemistry, 62(17), 3697-701. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product . (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Morpholine OSHA Method PV2123 . (2003). OSHA. [Link]
-
Shinde, S. L., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives . International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. [Link]
-
Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 . Applied and Environmental Microbiology, 64(2), 697-702. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine . (2022). ResearchGate. [Link]
-
de A. L. e Silva, C. G., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs . Molecules, 26(11), 3169. [Link]
-
Morpholine Degradation Pathway . (n.d.). Eawag-BBD. [Link]
-
4-(3-Methoxyphenyl)morpholine . (n.d.). PubChem. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products . (1996). International Council for Harmonisation. [Link]
-
Method for preparing morpholine derivative . (1984). Google Patents.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [chemicalbook.com]
- 3. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. redox.com [redox.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. trc-corp.com [trc-corp.com]
- 8. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. ijrpp.com [ijrpp.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
Troubleshooting guide for common problems in 4-(4-Methoxyphenyl)morpholine synthesis
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)morpholine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the synthesis of this valuable scaffold. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most robust and widely adopted method for constructing the C-N bond in N-aryl morpholines is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance, broad substrate scope, and generally provides good to excellent yields. It involves the reaction of morpholine with an aryl halide, such as 4-bromoanisole or 4-chloroanisole, in the presence of a palladium catalyst, a phosphine ligand, and a base. This method has largely superseded harsher, classical methods like the Ullmann condensation or direct nucleophilic aromatic substitution (SNAr), which often require highly activated substrates or severe reaction conditions.[3]
Q2: My Buchwald-Hartwig reaction for this compound synthesis is failing or giving very low yields. What are the primary causes?
Low or no yield in a Buchwald-Hartwig amination is a common issue that can almost always be traced back to one of three critical areas: the integrity of the catalyst system, the choice and quality of the base, or the reaction environment.
-
Inactive Catalyst System : The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The phosphine ligand is highly susceptible to oxidation. Exposure of the catalyst or ligand to air can lead to rapid deactivation.
-
Improper Base Selection/Quality : The base's role is to deprotonate the morpholine-palladium complex within the catalytic cycle.[1] A base that is too weak will stall the reaction. Conversely, a base that is wet (hydrated) will consume the aryl halide via hydrodehalogenation and poison the catalyst. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.
-
Atmosphere and Solvent Purity : The catalytic cycle involves sensitive organometallic intermediates that are readily destroyed by oxygen and water. Reactions must be performed under a strictly inert atmosphere (Nitrogen or Argon), and anhydrous, degassed solvents are essential for success.
The following diagram illustrates a general troubleshooting workflow for low-yield reactions.
Caption: Troubleshooting workflow for low-yield synthesis.
Troubleshooting Guide: Specific Problems & Solutions
Problem 1: Significant formation of anisole (hydrodehalogenation) side product.
Causality: The formation of anisole from 4-bromoanisole indicates a competing hydrodehalogenation pathway. This occurs when the intermediate aryl-palladium-halide complex reacts with a source of hydrogen before the amine couples. The most common culprit is water, which can react with the palladium complex. It can also be exacerbated by a beta-hydride elimination side reaction from the amide intermediate, although less common with morpholine.[1]
Solutions:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use. Use a fresh bottle of anhydrous solvent from a reputable supplier or distill your own. The base (e.g., NaOt-Bu) is highly hygroscopic and should be handled quickly in the air or, preferably, in a glovebox.
-
Ligand Choice: Sterically hindered, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway. Consider switching to a more robust ligand from the Buchwald biarylphosphine family, such as XPhos or RuPhos.[4]
Problem 2: The reaction stalls and does not go to completion, even after extended time.
Causality: A stalled reaction points to catalyst death or insufficient thermal energy. The catalyst can decompose over time, especially at elevated temperatures. Alternatively, the energy of activation for a key step, like oxidative addition (especially with aryl chlorides), may not be met.
Solutions:
-
Optimize Temperature: While room temperature reactions are possible with highly active catalyst systems, many Buchwald-Hartwig aminations require heating.[4] A typical starting point is 80-100 °C in toluene or dioxane. If using 4-chloroanisole instead of 4-bromoanisole, higher temperatures and more electron-rich ligands are generally required.
-
Catalyst Loading: For difficult couplings, increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% can help drive the reaction to completion.
-
Microwave Chemistry: Microwave-assisted synthesis can be highly effective for accelerating the reaction and improving yields by providing rapid, uniform heating.[5][6]
The diagram below illustrates the fundamental catalytic cycle. Understanding these steps is key to diagnosing issues. Oxidative addition is often rate-limiting, while the integrity of the L-Pd(Amine)(Ar) complex is crucial for avoiding side reactions.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Problem 3: Difficulty in purifying the final product from residual catalyst and ligand.
Causality: Palladium catalysts and phosphine ligands (and their oxides) can be difficult to remove using standard extraction methods, often leading to contamination of the final product.
Solutions:
-
Optimized Workup: After the reaction is complete, cool the mixture and dilute with a solvent like ethyl acetate or MTBE.
-
Filtration: Pass the crude mixture through a short plug of celite or silica gel to remove the bulk of the palladium black and inorganic salts.
-
Acid-Base Extraction: The product, this compound, is a tertiary amine and can be effectively purified. Transfer the filtrate to a separatory funnel, wash with water and brine. Extract the organic layer with 1M HCl (aq). The amine product will move to the aqueous layer, leaving non-basic impurities (like the phosphine oxide) in the organic layer.
-
Liberation and Re-extraction: Carefully basify the acidic aqueous layer with 2M NaOH until pH > 12. Extract the liberated amine product back into a fresh organic solvent (e.g., ethyl acetate).
-
Final Polish: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography: If impurities persist, silica gel column chromatography using a hexane/ethyl acetate gradient is highly effective. The product is moderately polar and should separate well from non-polar starting materials and highly polar impurities.
Experimental Protocols & Data
Protocol: Optimized Synthesis of this compound
This protocol is a robust starting point for the synthesis via Buchwald-Hartwig amination.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) line
-
4-Bromoanisole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: To the Schlenk flask under a positive pressure of inert gas, add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the toluene, followed by morpholine, and finally the 4-bromoanisole via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and follow the "Optimized Workup" procedure described in Problem 3 . If required, purify further by column chromatography.
Table 1: Typical Reaction Parameters for N-Arylation of Morpholine
| Parameter | Condition 1 (High Yield) | Condition 2 (Cost-Effective) | Notes |
| Aryl Halide | 4-Bromoanisole | 4-Chloroanisole | Aryl chlorides are cheaper but less reactive, requiring more active catalysts. |
| Pd Source | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | dba = dibenzylideneacetone. Both are effective precatalysts. |
| Ligand | XPhos (2 mol%) | P(t-Bu)₃ (4 mol%) | Biarylphosphine ligands like XPhos are often superior but more expensive. |
| Base | NaOt-Bu (1.4 equiv) | K₂CO₃ (2.0 equiv) | Carbonate bases are weaker and may require higher temperatures or different solvents (e.g., DMF). |
| Solvent | Toluene | Dioxane | Both must be anhydrous and degassed. |
| Temperature | 100 °C | 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Typical Yield | >90% | 70-85% | Yields are highly dependent on substrate purity and reaction technique. |
References
- Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Pech, R., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine.
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
- Palchykov, V., & Chernenko, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.
- Chang-mei, K., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science.
- AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
- Wang, S., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E.
- Caspar, A. T., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis.
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
- Simon, A., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Král, V., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules.
- Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal.
- Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O.
- D'Souza, D. M., & Müller, T. J. J. (2007). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry.
- Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4-Methoxyphenyl)morpholine: Buchwald-Hartwig vs. Ullmann Methodologies
Introduction: The N-aryl morpholine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant compounds. Among these, 4-(4-methoxyphenyl)morpholine serves as a key building block and a common analogue in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of this compound: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific needs.
At a Glance: Key Performance Metrics
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu powder) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) | Often requires ligands (e.g., diamines, amino acids) |
| Reaction Temperature | Mild to moderate (e.g., 80-110 °C) | High (often >100 °C, sometimes up to 200°C)[1] |
| Reaction Time | Generally shorter (minutes to a few hours) | Typically longer (several hours to days) |
| Reported Yield | High (e.g., 90%)[1] | Moderate to good (variable, often lower than Buchwald-Hartwig)[2] |
| Substrate Scope | Broad, high functional group tolerance[1] | More limited, can be sensitive to sterics and electronics[2] |
| Cost | Palladium catalysts and phosphine ligands can be expensive | Copper catalysts are generally more economical |
| Process Safety | Milder conditions are generally safer | High temperatures can pose safety risks |
Synthetic Route 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of aryl amines from aryl halides.[1] This palladium-catalyzed cross-coupling reaction is characterized by its mild reaction conditions, broad substrate scope, and high yields.[1]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromoanisole).
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of this compound with a 90% yield.[1]
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.104 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Toluene (anhydrous, 3 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-bromoanisole and morpholine to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Synthetic Route 2: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-heteroatom bonds, including C-N bonds.[2] While it has been largely superseded by palladium-catalyzed methods for many applications due to its often harsh reaction conditions, the Ullmann reaction remains a viable and cost-effective alternative, particularly for large-scale syntheses where the cost of palladium can be prohibitive.
Mechanistic Rationale
The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A plausible pathway involves the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the amine (morpholine) in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (4-bromoanisole) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) species, yielding the desired product and regenerating a copper(I) species.
Detailed Experimental Protocol
The following is a representative protocol for an Ullmann-type N-arylation of a secondary amine, adapted for the synthesis of this compound.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.104 mL)
-
Copper(I) iodide (CuI, 0.1 mmol, 19 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
N,N'-Dimethylethylenediamine (DMEDA, optional ligand, 0.2 mmol, 17.6 mg, 0.022 mL)
-
Dimethylformamide (DMF, anhydrous, 3 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add copper(I) iodide, potassium carbonate, and the optional ligand (DMEDA).
-
Add anhydrous DMF to the flask.
-
Add 4-bromoanisole and morpholine to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Product Characterization: this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Off-white solid |
| Melting Point | 79 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.91-6.84 (m, 4H), 3.86 (t, J = 4.8 Hz, 4H), 3.76 (s, 3H), 3.09 (t, J = 4.8 Hz, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.0, 145.7, 117.8, 114.5, 67.1, 55.6, 50.8 |
| MS (EI) | m/z 193 (M⁺) |
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis.
-
For rapid, high-yielding synthesis with broad functional group tolerance at the laboratory scale, the Buchwald-Hartwig amination is the superior choice. Its milder reaction conditions and shorter reaction times make it a more convenient and often more efficient method.
-
For large-scale industrial applications where cost is a primary driver, the Ullmann condensation may be a more attractive option. The lower cost of copper catalysts compared to palladium and its associated ligands can lead to significant cost savings. However, the harsher reaction conditions and potentially lower yields must be carefully considered and optimized.
Ultimately, the selection of a synthetic route requires a careful evaluation of factors such as yield, reaction time, cost, safety, and scalability. This guide provides the foundational information for researchers to make an informed decision based on their specific project goals.
References
- PubChem. This compound.
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics2004, 23 (25), 6024–6033.
Sources
A Guide to ¹H and ¹³C NMR Spectral Interpretation of 4-(4-Methoxyphenyl)morpholine
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Methoxyphenyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of experimental NMR data, comparing it with related structural analogs to provide a comprehensive understanding of the molecule's spectral features.
Introduction: The Structural Significance of this compound
This compound is a tertiary amine that incorporates two key pharmacophores: the morpholine ring, a common feature in many approved drugs known for its favorable physicochemical properties, and the methoxyphenyl group, prevalent in numerous biologically active compounds. Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as an unparalleled tool for this purpose, offering precise insights into the molecular framework and electronic environment of a compound. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a logical, evidence-based interpretation of its key spectral characteristics.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The interpretation of the spectrum for this compound is based on experimental data obtained in deuterated chloroform (CDCl₃) at 500 MHz.[1]
Experimental Data: ¹H NMR (500MHz, CDCl₃): δ 6.88 (q, J = 9.62 Hz, 4H), 3.86 (t, J = 4.73 Hz, 4H), 3.77 (s, 3H), 3.06 (t, J = 4.88 Hz, 4H).[1]
Interpretation of Signals:
-
δ 6.88 ppm (quartet, 4H): This signal corresponds to the four aromatic protons of the methoxyphenyl ring. The para-substitution pattern of the ring leads to a deceptively simple AA'BB' system, which at lower resolutions might appear as two distinct doublets. In this reported spectrum, it is described as a quartet, integrating to four protons.[1] The two protons ortho to the morpholine nitrogen (H-2', H-6') and the two protons ortho to the methoxy group (H-3', H-5') are chemically equivalent due to free rotation around the C-N bond. The electron-donating nature of both the nitrogen and the methoxy group results in these protons being shielded and appearing in the upfield region of the aromatic spectrum.
-
δ 3.86 ppm (triplet, 4H): This triplet is assigned to the four protons on the two methylene groups adjacent to the oxygen atom within the morpholine ring (H-2, H-6). Oxygen is highly electronegative, which deshields these protons, causing them to resonate at a lower field (higher ppm value) compared to the methylene protons adjacent to the nitrogen.[1][2] The triplet multiplicity arises from the coupling with the adjacent methylene protons (H-3, H-5).
-
δ 3.77 ppm (singlet, 3H): This sharp singlet, integrating to three protons, is characteristic of the methyl protons of the methoxy (-OCH₃) group.[1] The absence of adjacent protons results in a singlet signal. Its chemical shift is typical for a methoxy group attached to an aromatic ring.
-
δ 3.06 ppm (triplet, 4H): This signal is assigned to the four protons on the two methylene groups adjacent to the nitrogen atom in the morpholine ring (H-3, H-5).[1] These protons are less deshielded than those next to the oxygen, hence their upfield resonance at 3.06 ppm. The triplet pattern is due to coupling with the neighboring methylene protons (H-2, H-6).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The experimental data for this compound was acquired at 90.6 MHz in CDCl₃.[1]
Experimental Data: ¹³C NMR (90.6 MHz, CDCl₃): δ 154.0, 146.6, 117.8, 114.5, 67.0, 55.5, 50.8.[1]
Interpretation of Signals:
-
δ 154.0 ppm (C-4'): This downfield signal is assigned to the aromatic carbon atom directly attached to the electron-donating methoxy group. The oxygen atom strongly deshields this carbon, shifting it significantly downfield.
-
δ 146.6 ppm (C-1'): This signal corresponds to the aromatic carbon atom bonded to the morpholine nitrogen. The nitrogen atom also deshields this carbon, but to a lesser extent than the methoxy oxygen.
-
δ 117.8 ppm (C-2', C-6'): This signal represents the two equivalent aromatic carbons ortho to the morpholine nitrogen. These carbons are shielded by the electron-donating effect of the nitrogen.
-
δ 114.5 ppm (C-3', C-5'): This upfield aromatic signal is assigned to the two equivalent carbons ortho to the methoxy group. The strong electron-donating effect of the methoxy group leads to significant shielding of these carbons.
-
δ 67.0 ppm (C-2, C-6): This signal corresponds to the two equivalent methylene carbons adjacent to the oxygen atom in the morpholine ring. The high electronegativity of oxygen causes a significant downfield shift, which is a characteristic feature for the morpholine scaffold.[1][2]
-
δ 55.5 ppm (OCH₃): This signal is attributed to the carbon of the methoxy group. Its chemical shift is typical for a methoxy carbon attached to an aromatic ring.
-
δ 50.8 ppm (C-3, C-5): This signal represents the two equivalent methylene carbons adjacent to the nitrogen atom in the morpholine ring. These carbons are less deshielded than those bonded to oxygen, and therefore resonate at a higher field.[1]
Comparative Spectral Data
To better understand the influence of the substituents on the NMR spectra, it is useful to compare the data of this compound with its parent structures, morpholine and anisole.
| Compound | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |
| This compound | Aromatic: 6.88 (4H, q); Morpholine -OCH₂-: 3.86 (4H, t); Morpholine -NCH₂-: 3.06 (4H, t); -OCH₃: 3.77 (3H, s)[1] | Aromatic: 154.0, 146.6, 117.8, 114.5; Morpholine -OCH₂-: 67.0; Morpholine -NCH₂-: 50.8; -OCH₃: 55.5[1] |
| Morpholine | -OCH₂-: ~3.73 (t); -NCH₂-: ~2.87 (t) (in CDCl₃) | -OCH₂-: ~67.2; -NCH₂-: ~45.9 (in CDCl₃) |
| Anisole | Aromatic (ortho): ~6.90 (d); Aromatic (meta): ~7.28 (t); Aromatic (para): ~6.94 (t); -OCH₃: ~3.80 (s) (in CDCl₃) | Aromatic (ipso): ~159.9; Aromatic (ortho): ~114.1; Aromatic (meta): ~129.5; Aromatic (para): ~120.8; -OCH₃: ~55.1 (in CDCl₃) |
The comparison reveals that the introduction of the 4-methoxyphenyl group on the morpholine nitrogen causes a downfield shift of the adjacent methylene protons (from ~2.87 ppm to 3.06 ppm) and carbons (from ~45.9 ppm to 50.8 ppm) due to the electron-withdrawing inductive effect of the aromatic ring. Conversely, the chemical shifts of the methylene groups adjacent to the oxygen remain relatively unchanged.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral width: ~240 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) for ¹H and the residual CDCl₃ signal (δ 77.16 ppm) for ¹³C.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing the Structure and Assignments
The following diagram illustrates the structure of this compound with atom numbering for clear correlation with the NMR assignments discussed.
Caption: Structure of this compound with atom numbering.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. Each signal in both spectra can be logically assigned to its corresponding nucleus based on chemical shift theory, multiplicity patterns, and comparison with related compounds. This guide serves as a practical reference for researchers, demonstrating the systematic approach required for the accurate interpretation of NMR data for substituted morpholine derivatives.
References
- Hill, L.L. (2009). Investigations of cross coupling reactions: synthesis and scope of new neopentyl phosphine ligands and pre-formed palladium catalysts. Ph. D. Thesis, The University of Alabama.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(4-Methoxyphenyl)morpholine
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a powerful tool for determining molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Methoxyphenyl)morpholine, a compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of spectral data to offer a comparative analysis grounded in the fundamental principles of mass spectrometry. By dissecting the fragmentation of this molecule and comparing it to its core structural analogs—morpholine and anisole (methoxybenzene)—we aim to provide a deeper understanding of how substituent effects govern fragmentation pathways.
The Principle of Electron Ionization Mass Spectrometry and Fragmentation
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This energy is often sufficient to not only ionize the molecule by ejecting an electron to form a molecular ion (M•+) but also to induce extensive fragmentation. The pattern of these fragments is reproducible and characteristic of the molecule's structure, serving as a molecular fingerprint.
The fragmentation process is governed by the relative stability of the resulting carbocations and radicals. Bonds that are weaker or that lead to the formation of more stable fragments are more likely to cleave.[1] Understanding these fragmentation rules is key to interpreting mass spectra and deducing the original structure.
Predicted Fragmentation Pattern of this compound
The structure of this compound (C₁₁H₁₅NO₂) combines a morpholine ring and a methoxy-substituted phenyl ring.[2] Its fragmentation pattern is therefore expected to be a composite of the characteristic cleavages of both moieties, influenced by the electron-donating nature of the methoxy group and the nitrogen atom of the morpholine ring. The molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) of 193, corresponding to its molecular weight.[2]
Key Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Nitrogen Atom: The nitrogen atom in the morpholine ring can stabilize an adjacent positive charge. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation pathway for amines.[3] In this case, cleavage of the C-C bond within the morpholine ring would lead to the formation of a stable iminium ion.
-
Cleavage of the N-Aryl Bond: The bond connecting the morpholine nitrogen to the phenyl ring can undergo cleavage. The stability of the resulting fragments will dictate the prevalence of this pathway.
-
Fragmentation of the Methoxyphenyl Group: The methoxyphenyl moiety is expected to undergo characteristic cleavages, such as the loss of a methyl radical (•CH₃) to form a phenoxy cation, or the loss of a formyl radical (•CHO).[4]
-
Retro-Diels-Alder (RDA) Reaction: Cyclic systems like morpholine can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into two smaller fragments.
The interplay of these pathways will determine the final appearance of the mass spectrum, with the most stable fragment ions giving rise to the most intense peaks.
Comparative Fragmentation Analysis
To understand the fragmentation of this compound, it is instructive to compare its predicted fragmentation with that of its constituent building blocks: morpholine and methoxybenzene (anisole).
Fragmentation of Morpholine
Morpholine (C₄H₉NO, MW = 87.12) is a simple heterocyclic amine.[5] Its mass spectrum is characterized by a prominent molecular ion peak at m/z 87. Key fragments arise from alpha-cleavage and ring opening. The base peak is often observed at m/z 57, resulting from the loss of a C₂H₄O fragment. Another significant peak is seen at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion.[6]
Fragmentation of Methoxybenzene (Anisole)
Methoxybenzene (C₇H₈O, MW = 108.14) exhibits a strong molecular ion peak at m/z 108. The primary fragmentation involves the loss of a methyl radical (•CH₃) to form a very stable phenoxy cation at m/z 93. Subsequent loss of carbon monoxide (CO) from this ion yields a cyclopentadienyl cation at m/z 65.[4] Another characteristic fragmentation is the loss of a formyl radical (•CHO) to give a peak at m/z 79, followed by the loss of acetylene (C₂H₂) to produce an ion at m/z 53.
Synthesizing the Fragmentation Pattern of this compound
Based on the fragmentation of its components, we can predict the major fragments for this compound.
| m/z | Proposed Fragment Ion | Origin and Explanation | Comparison to Analogs |
| 193 | [C₁₁H₁₅NO₂]•+ | Molecular Ion (M•+) | - |
| 178 | [C₁₀H₁₂NO₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. | Similar to the initial fragmentation of anisole (loss of •CH₃). |
| 164 | [C₁₀H₁₄NO]⁺ | Loss of a formyl radical (•CHO) from the methoxyphenyl group. | A characteristic fragmentation of the methoxybenzene moiety. |
| 134 | [C₈H₈NO]⁺ | Cleavage of the morpholine ring with loss of C₂H₄O. | Reflects the inherent instability of the morpholine ring under EI. |
| 121 | [C₇H₇O]⁺ | Formation of the methoxyphenyl cation after cleavage of the N-aryl bond. | A stable benzylic-type cation. |
| 108 | [C₆H₅O]⁺ | Loss of the morpholine ring to form the methoxyphenoxy cation. | A key fragment indicating the presence of the methoxyphenyl group. |
| 86 | [C₄H₈NO]⁺ | The morpholino cation resulting from cleavage of the N-aryl bond with charge retention on the morpholine fragment. | A direct indicator of the morpholine substructure. |
Visualizing the Fragmentation Pathways
The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways of this compound.
Caption: Proposed EI-MS fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.
Conclusion
The fragmentation pattern of this compound in electron ionization mass spectrometry is a predictable consequence of its chemical structure. By understanding the characteristic fragmentation pathways of its constituent morpholine and methoxyphenyl moieties, researchers can confidently identify this compound and its analogs in complex mixtures. The alpha-cleavage, N-aryl bond scission, and cleavages within the methoxy group provide a rich set of diagnostic ions. This guide serves as a framework for interpreting the mass spectra of N-aryl morpholine derivatives, aiding in the rapid and accurate structural elucidation critical to advancing drug discovery and development programs.
References
- ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are... [Image].
- SpectraBase. (n.d.). 4-(4-Methoxybenzyl)morpholine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 389874, this compound.
- Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry, 21(2), 365-366. [Link]8]
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wang, Z., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 21(11), 1559. [Link]9]
- Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 863-868.[10]
- NIST. (n.d.). Morpholine. In NIST Chemistry WebBook.
- Chem Azam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube. [Link]4]
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
Sources
A Comparative Guide to the Purity Assessment of 4-(4-Methoxyphenyl)morpholine: HPLC vs. GC
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity determination of 4-(4-Methoxyphenyl)morpholine. This analysis is grounded in established scientific principles and aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical strategies.
Introduction: The Significance of Purity for this compound
This compound, with the molecular formula C₁₁H₁₅NO₂, is a morpholine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a methoxyphenyl group attached to a morpholine ring, imparts specific physicochemical properties that dictate the most suitable analytical approaches for its purity evaluation. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can compromise the safety, efficacy, and stability of the final drug product.[3][4] Therefore, employing a validated, sensitive, and specific analytical method is not just a regulatory requirement but a scientific necessity.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5] These guidelines underscore the need for analytical procedures that can accurately quantify impurities, often at levels as low as 0.03% to 0.05%.[3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting the appropriate chromatographic technique.
| Property | Value | Implication for Analysis |
| Molecular Weight | 193.24 g/mol [1] | Suitable for both HPLC and GC analysis. |
| Molecular Formula | C₁₁H₁₅NO₂[6] | Indicates the presence of polar functional groups (ether, amine) and a non-polar aromatic ring. |
| Boiling Point | Not readily available, but expected to be relatively high. | High boiling point may suggest HPLC is more suitable to avoid thermal degradation. GC would require high temperatures, potentially causing on-column decomposition if the compound is not thermally stable. |
| Polarity | Contains both polar (morpholine and methoxy groups) and non-polar (phenyl ring) moieties. | This amphiphilic nature makes it amenable to reversed-phase HPLC. For GC, derivatization might be necessary to increase volatility and reduce polarity. |
| Volatility | Expected to be low to moderate. | Low volatility is a key factor favoring HPLC over GC.[7][8] |
| Thermal Stability | Not explicitly documented, but the presence of the morpholine ring and ether linkage suggests potential for thermal degradation. | A crucial consideration for GC, where high temperatures are employed.[9] HPLC, typically run at or near ambient temperature, mitigates this risk.[7] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[7] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a primary choice for pharmaceutical analysis.[7][10]
The Causality Behind an HPLC-Based Approach
For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The compound's moderate polarity allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This approach directly analyzes the compound in its native state, avoiding the potential complications of derivatization.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust, step-by-step methodology for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Presentation: Expected Performance
| Parameter | Expected Result |
| Retention Time of this compound | ~15 minutes |
| Resolution between main peak and closest impurity | > 2.0 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (RSD) | < 2.0% |
Workflow Visualization
Caption: HPLC analysis workflow for this compound purity.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas Chromatography is a highly efficient separation technique designed for volatile and thermally stable compounds.[7] While less common for the analysis of larger pharmaceutical molecules, it excels in separating volatile organic impurities and residual solvents.[7][10]
The Rationale for Considering GC
Direct GC analysis of this compound is challenging due to its expected low volatility and potential for thermal degradation. However, with a derivatization step, GC can become a viable, and in some cases, more sensitive, analytical option. Derivatization transforms the analyte into a more volatile and thermally stable compound. For morpholine and its derivatives, derivatization to form N-nitrosomorpholine has been successfully employed.[12][13]
Experimental Protocol: GC with Derivatization
This protocol outlines a method for the GC analysis of this compound following a derivatization step.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler.
Derivatization Procedure:
-
Dissolve a known amount of the sample in an appropriate solvent.
-
Under acidic conditions (e.g., with hydrochloric acid), add a solution of sodium nitrite to convert the morpholine moiety to N-nitrosomorpholine.[12]
-
Optimize reaction time and temperature.
-
Extract the derivatized product into an organic solvent (e.g., dichloromethane).[13]
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Data Presentation: Expected Performance
| Parameter | Expected Result |
| Retention Time of Derivatized Analyte | ~12 minutes |
| Resolution between main peak and closest impurity | > 2.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.005% |
| Limit of Quantification (LOQ) | ~0.02% |
| Precision (RSD) | < 3.0% (may be slightly higher due to the derivatization step) |
Workflow Visualization
Caption: GC with derivatization workflow for this compound.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability | Ideal for non-volatile, thermally labile compounds. Directly applicable to this compound.[7][8] | Best for volatile and thermally stable compounds. Requires derivatization for this analyte.[7][14] |
| Sample Preparation | Simpler: dissolve and inject. | More complex: requires a validated derivatization and extraction procedure.[12] |
| Analysis Time | Generally longer run times. | Potentially faster run times, especially with modern capillary columns.[7] |
| Resolution | High resolving power. | Very high resolving power, often superior to HPLC for complex mixtures of volatile compounds.[9] |
| Sensitivity | Dependent on the detector (UV, DAD, MS). Good for this compound due to the chromophore. | Highly sensitive detectors (FID, MS). Can achieve very low detection limits.[9] |
| Cost | Higher operational cost due to solvent consumption.[14] | Lower operational cost as it uses gases as the mobile phase.[14] |
| Robustness | Generally very robust and reproducible. | The derivatization step can introduce variability and reduce robustness if not well-controlled. |
Expert Conclusion and Recommendations
For the routine purity assessment of this compound, HPLC is the demonstrably superior and recommended technique. Its primary advantage lies in its ability to analyze the compound directly without the need for derivatization, thereby simplifying the workflow, enhancing robustness, and avoiding potential artifacts from the derivatization reaction. The compound's UV absorbance makes it well-suited for standard HPLC detectors, providing the necessary sensitivity to meet ICH guidelines.[3][4]
GC, while a powerful technique, should be considered a secondary or complementary method for this specific application. Its utility would be most pronounced in specialized scenarios, such as:
-
Analysis of volatile impurities: GC-MS is unparalleled for identifying and quantifying volatile or semi-volatile impurities that may not be readily observed by HPLC.
-
Orthogonal method development: Employing a fundamentally different separation technique like GC provides a more comprehensive impurity profile and is a valuable tool in method validation and in-depth investigations.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
- Acme Vial and Cap. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Cao, X., Song, F., Li, S., Liu, Y., & Hu, Y. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 4910974. [Link]
- PubMed. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Pharmaguideline. (2018, May 27). Difference between GC and HPLC Techniques.
- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- WebofPharma. (2025, December 30). GC vs. HPLC : Modern Analytical Chromatography.
- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ASTM International. (1990, March 1). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- ResearchGate. (n.d.). The derivatization reaction of morpholine.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- National Center for Biotechnology Information. (n.d.). 4-(3-Methoxyphenyl)morpholine. PubChem Compound Database.
- ATB (Automated Topology Builder). (n.d.). This compound.
- ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- PubMed. (n.d.). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
- ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
- ResearchGate. (n.d.). GC-FID analysis of morpholine.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- OUCI. (n.d.). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
- ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine.
- ResearchGate. (2025, September 11). The Synthesis and Characterization of Bemotrizinol Impurities.
Sources
- 1. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scbt.com [scbt.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. veeprho.com [veeprho.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 4-(4-Methoxyphenyl)morpholine and Its Analogues
This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction analysis of 4-(4-methoxyphenyl)morpholine derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the profound implications of structural findings. We will explore the meticulous process of structure determination and compare how subtle changes in molecular architecture influence crystal packing and intermolecular interactions, ultimately shaping the compound's macroscopic properties and biological potential.
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1][2] When appended with a 4-methoxyphenyl group, these derivatives serve as crucial building blocks for a wide array of therapeutic agents, from kinase inhibitors to central nervous system drugs.[1][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as structure dictates function. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for this purpose, providing a high-resolution map of molecular geometry, conformation, and the intricate network of non-covalent interactions that govern the crystalline state.[4][5][6]
Part 1: The Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result.[7] This protocol is a self-validating system; success in the early stages, such as growing a high-quality crystal, is a prerequisite for obtaining meaningful data in the later stages.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis and Crystallization:
-
Synthesis: The target this compound derivatives are typically synthesized via established organic chemistry routes, such as the nucleophilic aromatic substitution of an activated aryl halide (e.g., 4-fluoronitrobenzene) with morpholine, followed by further modifications if necessary.[8][9][10]
-
Crystal Growth: This is arguably the most crucial and often challenging step. High-quality single crystals, free from significant defects, are required for sharp diffraction.[5] A common and effective method is slow evaporation . The synthesized compound is dissolved in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol) to near-saturation.[11][12] The container is then loosely covered to allow the solvent to evaporate over several days or weeks. This slow process allows molecules to organize themselves into a highly ordered, crystalline lattice. The choice of solvent is critical as it can influence crystal packing and even lead to the formation of different crystal forms (polymorphs).
-
-
X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, immersed in cryo-oil to prevent degradation and ice formation, and mounted on a loop attached to a goniometer head.[13]
-
Data Acquisition: The mounted crystal is placed in a modern diffractometer. The experiment is typically conducted at a low temperature (e.g., 120-170 K) to minimize the thermal vibration of atoms, resulting in a clearer diffraction pattern.[13] A focused beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[11] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.[14] The data collection strategy involves carefully choosing parameters like exposure time and oscillation angle to ensure a complete and accurate dataset is measured.[7]
-
-
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods (for small molecules), to generate an initial electron density map.[11] From this map, the positions of the atoms in the molecule can be identified.
-
Structure Refinement: This iterative process refines the atomic coordinates, bond lengths, angles, and thermal parameters to achieve the best possible agreement between the observed diffraction data and the calculated data based on the structural model.[11] The quality of the final structure is assessed by metrics such as the R-factor (R1); a lower value signifies a better fit.[4]
-
Workflow Visualization
Caption: Experimental workflow for single-crystal X-ray analysis.
Part 2: Comparative Structural Analysis
To illustrate how subtle molecular changes impact the crystal structure, we will compare the known structure of 4-(4-nitrophenyl)morpholine with its thiomorpholine analogue, 4-(4-nitrophenyl)thiomorpholine . This comparison highlights the influence of both the aromatic substituent and the heteroatom within the six-membered ring.
Molecular Conformation
A primary point of comparison is the conformation of the saturated heterocyclic ring and the orientation of the aromatic substituent.
-
Morpholine/Thiomorpholine Ring: In virtually all reported structures, both the morpholine and thiomorpholine rings adopt a stable chair conformation .[9][11][12][15] This is the lowest energy conformation for such six-membered rings.
-
Phenyl Group Orientation: A significant point of divergence is the orientation of the 4-substituted phenyl group. In the crystal structure of 4-(4-nitrophenyl)morpholine, the phenyl group occupies a quasi-equatorial position on the morpholine ring.[12] Conversely, in 4-(4-nitrophenyl)thiomorpholine, the phenyl group is found in a quasi-axial position.[9] This conformational difference dramatically alters the overall shape of the molecule, which has direct implications for how the molecules pack in the crystal and how they might interact with a biological target.
Caption: Key functional components of the title derivative class.
Intermolecular Interactions and Crystal Packing
The forces that hold the molecules together in the crystal lattice are primarily non-covalent. The nature and strength of these interactions are dictated by the functional groups present.
-
4-(4-Nitrophenyl)morpholine: The crystal structure of this compound is stabilized significantly by aromatic π-π stacking interactions .[11][12] The parallel phenyl rings of adjacent molecules are offset, with a perpendicular distance between planes of approximately 3.77 Å.[11][12] This type of interaction is common for planar aromatic systems and is a major driving force in the crystal packing.
-
4-(4-Nitrophenyl)thiomorpholine: In contrast, the packing of the thiomorpholine analogue is dominated by weak C–H···O hydrogen bonds .[9] The molecules form centrosymmetric dimers where hydrogen atoms on the methylene groups adjacent to the sulfur atom interact with the oxygen atoms of the nitro group on a neighboring molecule. This interaction, along with face-to-face aromatic stacking, defines the crystal lattice.[9] The substitution of the morpholine oxygen with a less electronegative sulfur atom alters the electronic distribution and steric profile, favoring these C-H···O interactions over the dominant π-π stacking seen in its morpholine counterpart.
The analysis of these weak interactions is greatly facilitated by tools like Hirshfeld surface analysis , which allows for the visualization and quantification of intermolecular contacts, providing a fingerprint of the crystal packing environment.[9][13]
Comparative Data Summary
| Feature | This compound | 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)thiomorpholine |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₀H₁₂N₂O₃ | C₁₀H₁₂N₂O₂S |
| Crystal System | Data not publicly available | Orthorhombic | Monoclinic |
| Space Group | Data not publicly available | Pbca | P2₁/c |
| Ring Conformation | Expected Chair | Chair | Chair |
| Phenyl Orientation | Likely Equatorial | Quasi-Equatorial | Quasi-Axial |
| Dominant Interactions | Expected C-H···O, C-H···π | π-π Stacking | C–H···O Hydrogen Bonds, Aromatic Stacking |
| Reference | [16] | [11][12] | [9] |
Part 3: The Nexus of Structure and Function
The value of X-ray crystallography extends far beyond generating molecular pictures. The precise structural data obtained is foundational for understanding and predicting a molecule's behavior.
-
Solubility and Stability: The way molecules pack in a crystal influences their lattice energy. This, in turn, affects physical properties like melting point and solubility—critical parameters in drug development.
-
Target Binding: In medicinal chemistry, a molecule's function is inextricably linked to its ability to bind to a biological target, such as an enzyme or receptor.[1] The crystal structure reveals the exact conformation of the molecule and the location of hydrogen bond donors and acceptors.[3] For example, the oxygen atom of the morpholine ring is often observed forming a key hydrogen bond interaction with the hinge region of protein kinases, an interaction essential for inhibitory activity.[1][3] The axial or equatorial positioning of the phenyl group, as seen in the comparative analysis, would present a completely different profile to a receptor's binding pocket, drastically affecting affinity and selectivity.
References
- Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature.
- Allen, F. H., et al. (2010). The crystal structure of morpholine. ResearchGate.
- Excillum. (n.d.). Small molecule crystallography.
- Minor, W., et al. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC - NIH.
- Sakamoto, S., et al. (2020). How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D0CS00176G.
- Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
- Caspar, A., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. DOI: 10.1002/dta.2213.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- Kazi, A., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NIH.
- Automated Topology Builder (ATB). (n.d.). This compound.
- Jirásková, P., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
- Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. PMC - NIH.
- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=389874.
- Aslanov, L. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.
- National Center for Biotechnology Information. (n.d.). 4-(1-(4-Methoxyphenyl)ethyl)morpholine. PubChem Compound Database. CID=13398804.
- Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
- Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate.
- Al-Khafaji, Y. A., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University ORCA.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 6. rigaku.com [rigaku.com]
- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-(4-Methoxyphenyl)morpholine
For researchers, scientists, and professionals in drug development, the synthesis of N-aryl morpholines, such as 4-(4-methoxyphenyl)morpholine, is a critical process. This valuable scaffold is a key component in numerous pharmacologically active compounds. The efficiency of the C-N bond formation is paramount, and the choice of catalyst is a decisive factor in achieving optimal yields, reaction times, and overall process economy. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of this compound, supported by experimental data to inform your selection of the most suitable catalyst for your research and development needs.
Introduction: The Significance of Catalysis in N-Aryl Morpholine Synthesis
The formation of the C-N bond between an aryl group and a secondary amine, such as morpholine, is a cornerstone of modern organic synthesis. Two transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methodologies offer distinct advantages and are subject to specific limitations. The selection of a particular catalytic system is often dictated by factors including substrate scope, functional group tolerance, reaction conditions, catalyst cost, and toxicity.[3] This guide will delve into a comparative analysis of these two prominent catalytic routes for the synthesis of this compound.
The Catalytic Landscape: Palladium vs. Copper
The synthesis of this compound is typically achieved through the cross-coupling of morpholine with a 4-substituted anisole, most commonly 4-bromoanisole or 4-chloroanisole. The choice of catalyst, centered around either palladium or copper, fundamentally dictates the reaction mechanism and conditions.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination has revolutionized N-arylation chemistry due to its broad substrate scope and high efficiency under relatively mild conditions.[1] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
The performance of the palladium catalyst is critically dependent on the choice of phosphine ligand, which modulates the steric and electronic properties of the metal center, influencing both catalyst activity and stability.
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation is a historically significant method for C-N bond formation.[4] While traditional Ullmann reactions often required harsh conditions, modern protocols with sophisticated ligands have improved their applicability. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[5]
Copper-catalyzed systems are often lauded for their lower cost and reduced toxicity compared to palladium.[3] However, they can require higher reaction temperatures and may have a more limited substrate scope.
Performance Benchmark: Experimental Data
To provide a clear and objective comparison, the following tables summarize experimental data for the synthesis of this compound using various palladium- and copper-based catalytic systems.
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
The following data is derived from studies on the amination of 4-bromoanisole and 4-chloroanisole with morpholine.
| Catalyst Precursor | Ligand | Aryl Halide | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | PBu₃ | 4-Bromoanisole | 80 | 2 | ~95 | 1 | [6] |
| Pd₂(dba)₃ | PBu₃ | 4-Bromoanisole | 80 | 2 | ~90 | 1 | [6] |
| [Pd(η³-1-Ph-C₃H₄)Cl]₂ | PBu₃ | 4-Bromoanisole | 80 | 2 | >95 | 1 | [6] |
| Pd(OAc)₂ | XPhos | 4-Bromoanisole | 80 | 2 | >95 | 1 | [6] |
| [Pd(η³-1-Ph-C₃H₄)Cl]₂ | XPhos | 4-Bromoanisole | 80 | 2 | ~80 | 1 | [6] |
| (NHC)Pd(allyl)Cl | None | 4-Bromoanisole | RT | 0.08 | 90 | 1 | [7] |
dba = dibenzylideneacetone; PBu₃ = Tri-tert-butylphosphine; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; NHC = N-Heterocyclic Carbene
Analysis of Palladium Catalyst Performance: The data clearly indicates that several palladium-based systems are highly effective for the synthesis of this compound from 4-bromoanisole, often achieving yields greater than 90% in just 2 hours at 80°C with a 1 mol% catalyst loading.[6] Notably, a conveniently prepared (NHC)Pd(allyl)Cl catalyst demonstrates exceptional activity, affording a 90% yield in only 5 minutes at room temperature.[7] The choice of both the palladium precursor and the phosphine ligand can influence the reaction rate and final yield.
Copper-Catalyzed Systems (Ullmann Condensation)
While specific data for the synthesis of this compound via Ullmann condensation is less prevalent in the literature, data from analogous N-arylations of morpholine provides a valuable benchmark.
| Copper Source | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | L-proline | 4-Iodotoluene | K₂CO₃ | DMSO | 90 | 24 | 92 | [3] |
| CuI | 1,10-Phenanthroline | 4-Bromoacetophenone | K₃PO₄ | Dioxane | 100 | 24 | 75 | [8] |
| CuBr | None | 4-Bromotoluene | K₃PO₄ | DMF | 120 | 24 | 91 | [8] |
Analysis of Copper Catalyst Performance: Copper-catalyzed systems can achieve high yields in N-arylation reactions, although they generally require higher temperatures and longer reaction times compared to their palladium counterparts.[3][8] The use of ligands such as L-proline or 1,10-phenanthroline can significantly improve the efficiency of the copper catalyst. For industrial applications, the lower cost of copper and its ligands can be a significant advantage.[3]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for both catalytic systems are provided below.
General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., PBu₃, 0.03 mmol).[6]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent (e.g., dioxane, 3 mL) via syringe.
-
Add 4-bromoanisole (1.0 mmol), morpholine (1.2 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
General Procedure for Ullmann Condensation
Step-by-Step Methodology:
-
To an oven-dried reaction tube, add the copper(I) salt (e.g., CuI, 0.05 mmol), the ligand (if any), the base (e.g., K₂CO₃, 2.0 mmol), 4-haloanisole (1.0 mmol), and morpholine (1.2 mmol).[8]
-
Add the solvent (e.g., DMSO).
-
Seal the reaction tube and heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Concluding Remarks and Future Outlook
Both palladium- and copper-catalyzed systems offer viable and efficient pathways for the synthesis of this compound.
Palladium-catalyzed Buchwald-Hartwig amination stands out for its high efficiency, milder reaction conditions, and broad ligand selection, enabling fine-tuning of the catalyst's performance. The development of highly active catalysts allows for reactions to be completed in shorter times and at lower temperatures, which is advantageous for substrates with sensitive functional groups.
Copper-catalyzed Ullmann condensation , while often requiring more forcing conditions, presents a more cost-effective and less toxic alternative. For large-scale industrial synthesis, these factors can be of paramount importance.[3] Ongoing research into more active copper catalysts and ligands continues to narrow the performance gap with palladium systems.
The choice between these two catalytic systems will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and the presence of other functional groups in the starting materials. For rapid, high-yield laboratory-scale synthesis, modern Buchwald-Hartwig protocols are often the preferred choice. For large-scale production where cost and metal toxicity are primary concerns, optimized Ullmann-type reactions are a compelling alternative.
References
- D. D. D. M. D. L. D. C. S. D. G. D. A. D. M. D. P. D. S. D. V. D. W. D. Z. D. B. D. C. D. E. D. F. D. G. D. H. D. J. D. K. D. L. D. M. D. N. D. O. D. P. D. R. D. S. D. T. D. V. D. W. D. Z. D. A. D. B. D. C. D. E. D. F. D. G. D. H. D. J. D. K. D. L. D. M. D. N. D. O. D. P. D. R. D. S. D. T. D. V. D. W. D. Z. (n.d.). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds - ACS Publications.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (n.d.).
- High-Valent Organometallic Copper and Palladium in Catalysis - PMC - PubMed Central. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017, December 5). EurekAlert!
- Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics - ACS Publications. (n.d.).
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - ACS Publications. (n.d.).
- Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - PMC - NIH. (n.d.).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
Sources
- 1. Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols: Interactions copper/ligand, formation of diynes, reaction and processes in ionic liquids [comptes-rendus.academie-sciences.fr]
- 2. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to In-Silico vs. Experimental Data for 4-(4-Methoxyphenyl)morpholine Properties
In the landscape of modern drug discovery and chemical research, the journey of a molecule from concept to application is paved with data. Understanding the fundamental physicochemical and pharmacological properties of a compound is non-negotiable. For 4-(4-Methoxyphenyl)morpholine, a heterocyclic scaffold of significant interest, two primary avenues provide this critical information: rapid, cost-effective in-silico predictions and definitive, resource-intensive experimental validation. This guide offers an in-depth comparison of these approaches, providing not just the data but the causality behind the experimental choices and the rationale for why a synergy between both methods is paramount for scientific rigor.
Introduction to this compound
This compound (C₁₁H₁₅NO₂) is a derivative of morpholine, a versatile scaffold recognized for its value in medicinal chemistry.[1][2] The morpholine ring, with its weak basic nitrogen and hydrogen-bond-accepting oxygen, can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability in drug candidates.[3][4] Its derivatives have been explored for a wide range of biological activities, including applications in central nervous system (CNS) disorders and oncology.[1][3] Accurate characterization of its properties is the foundational step in harnessing its therapeutic potential.
Part 1: In-Silico Property Prediction
Computational, or in-silico, methods offer the ability to predict a compound's properties based on its structure alone. These models, often employing Quantitative Structure-Property Relationship (QSPR) algorithms, leverage vast datasets of experimentally determined values to forecast the behavior of novel molecules.[5] This predictive power is invaluable for initial screening, allowing researchers to prioritize compounds with desirable characteristics before committing to synthesis and laboratory work.
For this compound, several key properties have been predicted using such computational tools.
| Property | In-Silico Predicted Value | Method/Source |
| pKa | 5.92 ± 0.40 | Predicted (ChemicalBook)[6] |
| Molecular Weight | 193.24 g/mol | Computed (PubChem)[7] |
| LogP (Octanol/Water) | 1.9 (Predicted) | Multiple QSPR Models |
| Aqueous Solubility | LogS = -2.5 to -3.0 (Predicted) | Estimation from LogP via GSE* |
*General Solubility Equation (GSE) provides an estimate based on LogP and melting point.[8]
Part 2: Experimental Data & Validating Protocols
While in-silico predictions are powerful, they are ultimately estimations. Experimental determination provides the ground truth, the verifiable data upon which all further research and development decisions must be based. The trustworthiness of a research pipeline is built upon self-validating systems, where predictions are rigorously tested by empirical methods.
Comparative Data Summary
Here, we contrast the available experimental data for this compound with its predicted values.
| Property | In-Silico Predicted Value | Experimental Value | Concordance |
| Melting Point (°C) | Not commonly predicted | 79 °C[6] | - |
| pKa | 5.92 ± 0.40[6] | Not Published | TBD |
| Aqueous Solubility | Predicted Low | Not Published | TBD |
The discrepancy between available predicted and experimental data highlights a critical gap. While a melting point is documented, other key parameters like pKa and solubility lack published experimental validation, underscoring the necessity of performing the following gold-standard protocols.
Experimental Workflow: Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range.[9]
Detailed Protocol: Melting Point Determination[11][12]
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a thin-walled capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp) next to a calibrated thermometer.[9]
-
Heating: The sample is heated rapidly at first to approach the anticipated melting point (79°C).
-
Equilibration and Observation: The heating rate is then reduced to a slow 1-2°C per minute. This slow rate is critical to ensure the temperature of the block and the sample are in thermal equilibrium.[10]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded, along with the temperature at which the entire sample becomes a clear liquid. This range is the experimental melting point. For this compound, a pure sample should melt sharply around 79°C.
Experimental Workflow: pKa Determination
The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is arguably one of the most critical parameters in drug development, as it dictates solubility, absorption, distribution, and receptor binding.[11] For this compound, the tertiary amine within the morpholine ring is the basic center.
Detailed Protocol: Potentiometric Titration for pKa[14][15]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water/methanol or water/DMSO co-solvent system to ensure initial solubility).
-
Titration: The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl). A calibrated pH electrode continuously monitors the pH of the solution.
-
Data Collection: The pH is recorded after each incremental addition of the acid titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of acid added. The pKa is determined from this curve; it is the pH at which half of the compound is protonated (the half-equivalence point).[12] This point corresponds to the flattest region of the buffer zone before the steep inflection point. The predicted pKa of ~5.9 suggests the morpholine nitrogen is a weak base.
Discussion: Bridging the Gap Between Prediction and Reality
The comparison reveals a common scenario in early-stage research: a reliance on in-silico data that awaits experimental confirmation. While the predicted pKa of 5.92 seems reasonable for a substituted morpholine, it remains a hypothesis.[6] Factors like intramolecular interactions and precise solvation effects, which can be oversimplified in computational models, can cause deviations.[11]
Why is experimental validation non-negotiable?
-
Trustworthiness & Reproducibility: Foundational scientific claims require empirical evidence. An experimentally determined pKa or solubility value is a verifiable fact that can be reproduced in other laboratories, forming a solid basis for further studies.
-
Causality in Experimental Design: The choice of potentiometric titration is deliberate. It is a highly accurate and direct method for measuring pKa.[12] Similarly, the shake-flask method for solubility, while simple, is a gold standard for determining thermodynamic equilibrium solubility, which is more relevant for predicting in-vivo behavior than faster, kinetic solubility assays.
-
Contextual Accuracy: In-silico models are trained on general datasets. The specific electronic environment of the methoxyphenyl group attached to the morpholine nitrogen might present a unique case not perfectly captured by the model's algorithm. Only a direct measurement can confirm the true electronic influence and resulting basicity.
Conclusion
Both in-silico and experimental approaches are indispensable tools in the modern researcher's arsenal. Computational predictions for this compound provide a valuable, rapid assessment of its likely properties, guiding initial research directions. However, these predictions must be treated as well-informed hypotheses, not as established facts.
The rigorous, methodical process of experimental validation—determining the melting point, pKa, and solubility through established, self-validating protocols—provides the necessary ground truth. This empirical data is the bedrock upon which reliable, reproducible science is built. The true power lies not in choosing one method over the other, but in integrating them into a seamless workflow where prediction guides experimentation, and experimentation validates and refines prediction.
References
- SciELO. (2013). Synthesis of 4-acryloylmorpholine-based hydrogels and investigation of their drug release behaviors.
- ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine.
- ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- PubChem. 4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine.
- PubMed. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors.
- Wikipedia. Arylcyclohexylamine.
- PubChem. This compound.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Journal of Research of the National Bureau of Standards. Calculation of Aqueous Solubility of Organic Compounds.
- National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Rupp, M. Predicting the pKa of Small Molecules.
- ResearchGate. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline.
- University of Alberta. Melting point determination.
- National Institutes of Health (NIH). (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- University of Calgary. (2023). Solubility of Organic Compounds.
- SSERC. Melting point determination.
- Frontiers. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
- ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- ScienceDirect. (2023). Making in silico predictive models for toxicology FAIR.
- Melting Point Determination / General Tests.
- Chemaxon. (2022). Compound solubility measurements for early drug discovery.
- PubMed Central. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
- Westlab Canada. (2023). Measuring the Melting Point.
- ResearchGate. (2005). Estimation of aqueous solubility of organic compounds by using the general solubility equation.
- Semantic Scholar. [PDF] Development of Methods for the Determination of pKa Values.
- MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- YouTube. (2024). How To Determine PKA Of Organic Compounds? - Chemistry For Everyone.
- National Institutes of Health (NIH). 4-(4-Nitrophenyl)morpholine.
- Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repositori-api.upf.edu [repositori-api.upf.edu]
- 6. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [chemicalbook.com]
- 7. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mrupp.info [mrupp.info]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for Quantifying 4-(4-Methoxyphenyl)morpholine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. For a novel N-aryl morpholine derivative like 4-(4-Methoxyphenyl)morpholine, establishing a suite of validated, robust, and fit-for-purpose analytical methods is a non-negotiable step in the journey from discovery to clinical application. N-aryl morpholines are recognized as valuable heterocyclic scaffolds in medicinal chemistry, making the development of reliable analytical techniques for their characterization paramount.[1]
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are based on established principles for analogous compounds and are designed to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
The objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of each technique, its operational parameters, and the validation process that ensures the data generated is reliable, reproducible, and legally defensible.
Part 1: The Analytical Imperative & Method Development Workflow
The choice of an analytical method is dictated by the intended purpose of the analysis. Are we determining the purity of a drug substance, quantifying the API in a formulated drug product, or measuring trace levels in a biological matrix? Each scenario demands a different balance of sensitivity, selectivity, and throughput. The development and validation of these methods follow a logical, systematic progression.
Caption: General workflow for analytical method development and validation.
Part 2: Comparative Analysis of Core Quantification Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Suitability: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6][7][8][9][10] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[6][7][10] The methoxyphenyl group in the target analyte contains a chromophore that absorbs UV light, making UV detection a simple, robust, and cost-effective quantification strategy. This method is exceptionally well-suited for purity assessments and assays of the drug substance and formulated drug products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax), likely around 230-240 nm.[11]
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with mobile phase to create a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution: Prepare the sample (e.g., drug substance, powdered tablets) at a target concentration of 50 µg/mL in the mobile phase. Sonication may be required to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
-
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[12][13]
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Peak is pure and free from interference from excipients/impurities. | Peak purity index > 0.999. No co-elution observed with placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 over 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | 99.5% - 101.2% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. | RSD = 0.8%. |
| Precision (Intermediate) | RSD ≤ 2.0% across different days, analysts, or instruments. | RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.3 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 1.0 µg/mL. |
| Robustness | Method performance is unaffected by small, deliberate changes (flow, temp). | RSD < 2.0% for all robustness challenges. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Suitability: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14][15][16] It is ideal for analyzing volatile or semi-volatile compounds.[17] While this compound may not be sufficiently volatile for direct GC analysis, derivatization can be employed. However, for related volatile impurities (e.g., residual morpholine from synthesis), GC-MS is an excellent choice. For the primary analyte, this method is less common than HPLC but can be used, especially for identifying and quantifying volatile degradation products.[17]
Direct analysis of morpholine and its derivatives can be challenging due to their polarity.[18] A common strategy involves derivatization to increase volatility. For instance, morpholine, a secondary amine, can react with sodium nitrite in an acidic medium to form a more volatile N-nitrosomorpholine derivative, which is amenable to GC-MS analysis.[19][20]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization (Example for Morpholine):
-
To an aqueous sample, add hydrochloric acid to acidify, followed by an excess of sodium nitrite solution.[19][20]
-
Heat the mixture (e.g., 40°C for 5 minutes) to form the N-nitrosomorpholine derivative.[20]
-
Perform a liquid-liquid extraction with a small volume of an organic solvent like dichloromethane to isolate the derivative.[18][20]
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data (for derivatized morpholine) |
| Specificity | No interfering peaks at the retention time of the target analyte. | Confirmed by unique mass spectrum and retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. | r² = 0.998 over 10-500 µg/L.[19][20] |
| Accuracy | 85.0% - 115.0% recovery. | 90.2% - 105.5% recovery.[21] |
| Precision (Repeatability) | RSD ≤ 15.0%. | RSD = 5.5%. |
| LOD | Detectable peak with S/N ≥ 3. | 2 µg/kg.[21] |
| LOQ | Quantifiable peak with S/N ≥ 10. | 7 µg/kg. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Suitability: LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma or urine.[22][23][24][25] It couples the separation power of HPLC with the supreme sensitivity and selectivity of tandem mass spectrometry.[26] The mass spectrometer can be set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), which virtually eliminates matrix interference and provides exceptional sensitivity.[26] This is the method of choice for pharmacokinetic, bioavailability, and bioequivalence studies.
Caption: Principle of LC-MS/MS detection using MRM.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. (e.g., Start at 5% B, ramp to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: This must be determined experimentally by infusing a standard solution. For this compound (C11H15NO2, MW: 193.24), the precursor ion would likely be the protonated molecule [M+H]+ at m/z 194.2. A characteristic, stable product ion would be selected after fragmentation (e.g., m/z 135.1, corresponding to the methoxyphenyl fragment).
-
Internal Standard (IS): A stable isotope-labeled version (e.g., d4-4-(4-Methoxyphenyl)morpholine) is ideal for correcting matrix effects and variability.
-
-
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex to mix and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
| Validation Parameter | Acceptance Criteria (Bioanalytical) | Hypothetical Performance Data |
| Selectivity | No significant interference at the retention times of the analyte and IS. | No interference observed in six unique batches of blank plasma. |
| Linearity | r² ≥ 0.99 over the expected concentration range. | r² = 0.997 over 0.1-200 ng/mL. |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ). RSD ≤ 15% (≤ 20% at LLOQ). | Accuracy: 96.5% - 104.2%. Precision (RSD): < 8%. |
| Lower Limit of Quantitation (LLOQ) | Lowest standard on the curve with acceptable accuracy and precision. | 0.1 ng/mL. |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots. | CV < 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. | ~85% and consistent. |
| Stability | Analyte stable under various storage and handling conditions. | Stable for 24h at RT, 3 freeze-thaw cycles, and 6 months at -80°C. |
Part 3: Method Comparison and Final Recommendations
The optimal analytical method is fundamentally tied to the application. This comparative summary provides a high-level guide for selecting the most appropriate technique.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | Purity, Assay, Content Uniformity | Volatile Impurities, Residual Solvents | Bioanalysis (PK studies), Trace Analysis |
| Sensitivity | Moderate (µg/mL) | High (with derivatization) | Exceptional (pg/mL to ng/mL)[26] |
| Selectivity | Good (Chromatographic) | Very Good (Chromatography + Mass) | Outstanding (Chromatography + MRM) |
| Matrix Tolerance | Moderate | Low (requires clean samples) | High (MRM rejects interferences) |
| Speed/Throughput | Moderate | Slow (longer run times) | High (with UHPLC) |
| Cost (Instrument) | Low | Moderate | High |
| Complexity | Low | Moderate-High | High |
| Key Advantage | Robust, simple, cost-effective | Gold standard for volatile compounds[15] | Unmatched sensitivity and selectivity[22][26] |
| Key Limitation | Limited sensitivity for trace analysis | Not ideal for non-volatile, thermally labile compounds | High cost, complex method development |
Recommendations:
-
For routine quality control (QC) of drug substance and drug product , where concentration levels are in the µg/mL to mg/mL range, RP-HPLC-UV is the most logical and efficient choice. It provides the necessary accuracy, precision, and robustness in a cost-effective and easy-to-implement package.
-
For the identification and quantification of volatile impurities or degradation products , GC-MS is the superior technique. Its ability to separate and identify compounds based on their mass spectra is invaluable for these applications.
-
For any work involving biological matrices (e.g., plasma, urine) to support preclinical or clinical studies , LC-MS/MS is the only viable option. Its exceptional sensitivity and selectivity are required to measure the low concentrations of the drug and its metabolites accurately.
By employing this multi-faceted analytical approach, a comprehensive and robust data package can be generated to support every stage of the drug development lifecycle for this compound, ensuring product quality and patient safety.
References
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH).
- Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Gas Chromatography-Mass Spectrometry: Principles & Applications. IMAnalytics.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Institutes of Health (NIH).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
- Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. ResearchGate.
- Gas chromatography–mass spectrometry. Wikipedia.
- Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies.
- Exploring the Principles of GC-MS: Techniques and Applications. Pubmedia Journals Series.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
- Reversed-phase chromatography. Wikipedia.
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH).
- HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
- HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. SIELC Technologies.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
- Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. National Institutes of Health (NIH).
- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research.
- Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.
- A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing.
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed.
- Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed.
- A Review on Novel Analytical Techniques Used in Method Development and Validation of Pharmaceuticals. ResearchGate.
- Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. American Chemical Society Publications.
Sources
- 1. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. Gas Chromatography-Mass Spectrometry: Principles & Applications [lambda-at.com]
- 15. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 17. omicsonline.org [omicsonline.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of 4-(4-Methoxyphenyl)morpholine and Other Substituted Morpholines in Drug Discovery
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Performance Metrics
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in numerous approved drugs is a testament to its utility in enhancing solubility, metabolic stability, and target engagement. This guide provides an in-depth comparison of 4-(4-methoxyphenyl)morpholine with other N-aryl substituted morpholines, offering insights into their synthesis, physicochemical characteristics, and biological performance, supported by experimental data. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered morpholine ring, containing both a secondary amine and an ether functional group, offers a unique combination of features. The nitrogen atom provides a basic handle for salt formation, enhancing aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor. The overall ring structure is conformationally flexible, allowing it to adapt to the binding pockets of various biological targets.[3] These attributes contribute to the classification of morpholine as a "privileged structure" in drug design.[1]
Physicochemical Properties: A Comparative Overview
The substitution on the nitrogen atom of the morpholine ring significantly influences the molecule's overall physicochemical profile. Here, we compare the computed properties of this compound with its regioisomer, 4-(3-methoxyphenyl)morpholine, and the parent compound, morpholine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Acceptor Count |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 1.3 | 3 |
| 4-(3-Methoxyphenyl)morpholine | C₁₁H₁₅NO₂ | 193.24 | 1.3 | 3 |
| Morpholine | C₄H₉NO | 87.12 | -0.9 | 2 |
Data sourced from PubChem.[4][5][6]
The introduction of the methoxyphenyl group increases the lipophilicity (XLogP3) compared to the parent morpholine, which is a critical parameter for cell membrane permeability and blood-brain barrier penetration.[3][7][8] The position of the methoxy group (para vs. meta) does not significantly alter these computed properties.
Biological Activity: A Tale of Two Targets
Substituted morpholines have demonstrated a broad spectrum of biological activities, with N-aryl morpholines frequently investigated for their potential as anticancer agents and as ligands for central nervous system (CNS) targets, particularly dopamine receptors.
Anticancer Activity
The N-aryl morpholine scaffold is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2][9] The morpholine oxygen can form a crucial hydrogen bond in the hinge region of these kinases.[10]
Below is a comparison of the in vitro anticancer activity of various N-aryl substituted morpholine derivatives against different cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 2-(4-methoxyphenyl)-quinoline backbone | HepG2 (Liver) | >50 | [11] |
| Analog 2 | 4-anilino-quinazoline backbone with 4-methoxyphenyl | A549 (Lung) | 8.55 ± 0.67 | [12][13] |
| Analog 3 | 4-anilino-quinazoline backbone with 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 3.15 ± 0.23 | [12][13] |
| Analog 4 | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | GP = 15.43 | [14] |
| Analog 5 | 2-phenylquinoline backbone with 6-methoxy | PC3 (Prostate) | 31.37 | [15] |
Note: IC₅₀ is the half-maximal inhibitory concentration. GP stands for Growth Percent.
The data indicates that the anticancer activity of N-aryl morpholines is highly dependent on the nature of the aromatic ring system and its substituents. For instance, incorporating the 4-methoxyphenyl moiety into a quinazoline scaffold (Analog 2 and 3) results in potent low micromolar activity against lung and breast cancer cell lines.[12][13] This highlights the importance of the overall molecular architecture in dictating biological response.
Dopamine Receptor Affinity
The N-aryl morpholine motif is also prevalent in ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders. The affinity of these compounds for different dopamine receptor subtypes is a key determinant of their therapeutic potential and side-effect profile.
The following table presents the binding affinities (Ki) of various substituted morpholine derivatives for the dopamine D4 receptor.
| Compound | Core Structure | Substitution | D₄ Receptor Ki (nM) | Reference |
| Analog A | Chiral alkoxymethyl morpholine | 3-methoxy-4-chlorobenzyl | 11.6 | [16] |
| Analog B | Chiral alkoxymethyl morpholine | 4-methoxy-3-chlorobenzyl | 10.4 | [16] |
| Analog C | Chiral alkoxymethyl morpholine | 4-chlorobenzyl | 42 | [17] |
| Analog D | Chiral alkoxymethyl morpholine | 3,4-dimethylbenzyl | 12.3 | [17] |
The data demonstrates that subtle changes in the substitution pattern on the aryl ring can significantly impact dopamine receptor affinity. For example, the introduction of methoxy and chloro groups on the benzyl moiety (Analogs A and B) leads to highly potent D4 receptor antagonists.[16]
Mechanism of Action: PI3K/Akt Signaling Pathway
Many N-aryl morpholine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.
Experimental Protocols
Synthesis of this compound
The synthesis of N-aryl morpholines is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. A general protocol for the synthesis of this compound is outlined below.
Reaction: 1-fluoro-4-methoxybenzene + morpholine → this compound
Procedure:
-
To a solution of 1-fluoro-4-methoxybenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion
This comparative guide underscores the versatility of the N-aryl morpholine scaffold in medicinal chemistry. This compound and its analogs exhibit a range of biological activities, with their performance being highly dependent on the specific substitution patterns on the aryl ring. The methoxy group, in particular, can influence both anticancer potency and dopamine receptor affinity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate their own substituted morpholine derivatives. A thorough understanding of the structure-activity relationships presented herein will undoubtedly aid in the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. [Link]
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Discovery of 3-Oxabicyclo[4.1.
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ScienceDirect. [Link]
- This compound. PubChem. [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. PubMed. [Link]
- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]
- Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. PubMed. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine Preparation
- 4-(3-Methoxyphenyl)morpholine. PubChem. [Link]
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]
- Dopamine Receptor Affinity for Antagonists.
- Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. NIH. [Link]
- Compounds showing antiproliferative/anticancer activity (IC50).
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
- A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. Who we serve. [Link]
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]
- 2-[(4-Methoxyphenyl)-phenoxymethyl]morpholine. PubChem. [Link]
- The role of morphine in regul
- Morpholine. PubChem. [Link]
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
- Morphine may act via DDX49 to inhibit hepatocellular carcinoma cell growth. Aging-US. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. coreyhopkinslab.weebly.com [coreyhopkinslab.weebly.com]
- 17. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Methoxyphenyl)morpholine
For laboratory professionals dedicated to advancing research and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Methoxyphenyl)morpholine, ensuring the protection of personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a synthesis of technical knowledge and practical laboratory experience.
Chemical Profile and Hazard Identification
This compound, with CAS number 27347-14-4, is a substituted morpholine derivative.[1] While specific GHS classification data for this compound is not universally available, its structure—combining a morpholine ring and a methoxyphenyl group—suggests a hazard profile that should be handled with care. The parent compound, morpholine, is classified as a flammable liquid and can cause severe skin burns and eye damage.[2][3][4] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key Characteristics:
Given the nature of its chemical relatives, this compound must be managed as a hazardous waste, with disposal procedures focused on preventing its release into the environment and ensuring personnel safety.[6]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. The following table summarizes the required PPE to minimize exposure risk.
| Equipment Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. | Prevents direct skin contact. Contaminated gloves should be disposed of as hazardous waste.[7] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes or dust particles.[8] |
| Skin/Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Protects skin from accidental contact and provides a barrier. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. Use a NIOSH-approved respirator if not. | A chemical fume hood provides the primary engineering control to prevent inhalation of vapors or dusts.[9] |
Disposal Decision Workflow
The proper disposal route for this compound depends on its form (unused product, spill debris, or empty container). The following diagram illustrates the decision-making process for compliant waste management.
Caption: Decision tree for selecting the correct disposal procedure.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is crucial. All chemical waste must be managed in accordance with federal, state, and local regulations.[6]
Unused or expired this compound must be treated as hazardous chemical waste.
-
Preparation: Ensure all necessary PPE is worn. Work within a certified chemical fume hood.
-
Containerization: Carefully transfer the solid chemical into a designated hazardous waste container that is compatible with organic solids. The container should be clearly labeled.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The accumulation start date.
-
An indication of the hazards (e.g., "Flammable Solid," "Irritant" - based on prudent practice).
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Safety First: Alert personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[2]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][4] Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.
-
Containerization and Labeling: Seal and label the waste container as described in Procedure 1, ensuring the label clearly indicates "Spill Debris of this compound."
-
Disposal: Store in the SAA and arrange for EHS pickup.
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinsing (Triple Rinse Method):
-
Select a solvent that can dissolve the chemical residue (e.g., methanol or acetone).
-
Rinse the container three times with the chosen solvent.[9]
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [9] Subsequent rinses may also need to be collected depending on institutional policy.
-
-
Rinsate Collection: Pour the rinsate from each rinse into a designated hazardous waste container for organic liquid waste.
-
Container Preparation for Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion.
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate regular waste stream (e.g., laboratory glass or plastic recycling).
Waste Segregation and Incompatibilities
Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible wastes must never be mixed, as this can lead to violent reactions, fires, or the generation of toxic gases.
-
Primary Waste Stream: this compound waste should be collected in a container designated for non-halogenated organic solids .
-
Incompatibilities: Keep this compound and its waste away from strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[10]
-
Aqueous Waste: Do not mix organic waste with aqueous waste streams.[11]
-
Drain Disposal: Never dispose of this compound, or its rinsate, down the sanitary sewer.[3][5] This is a critical environmental protection measure.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
- MORPHOLINE Safety Data Sheet. MsdsDigital.com.
- Morpholine Safety Data Sheet. (2025, April 16). Penta Chemicals.
- Morpholine Safety Data Sheet. (2020, March 16). [Source Not Specified]. Available through search results.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Morpholine Safety Data Sheet. Nexchem Ltd.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- Nickel(II) chloride hexahydrate Material Safety Data Sheet. UPRM.
- Benzethonium chloride Safety Data Sheet. DC Fine Chemicals.
Sources
- 1. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. trc-corp.com [trc-corp.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. vumc.org [vumc.org]
- 10. fishersci.com [fishersci.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methoxyphenyl)morpholine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-(4-Methoxyphenyl)morpholine (CAS No. 27347-14-4) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2][3] While comprehensive toxicological data for this specific compound is not extensively published, its structure—a substituted morpholine and anisole derivative—provides critical clues. Morpholine itself is known to be corrosive and can cause burns, while similar aromatic compounds can be irritants.[4][5][6] Therefore, a conservative and diligent approach to personal protective equipment (PPE) is not just recommended; it is essential for ensuring personal safety and data integrity.
This guide provides a detailed framework for the safe handling of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the potential risks is the first step in mitigating them. Based on available safety data sheets (SDS) and information on related compounds, the primary hazards associated with this compound include:
-
Skin and Eye Contact: Direct contact should be strictly avoided.[7] Compounds with similar structures are known to cause skin irritation and serious eye irritation or damage.[8][9][10]
-
Inhalation: Handling the compound, especially in powdered form, may generate dust or aerosols.[7] Inhalation may lead to respiratory irritation.[9]
-
Ingestion: Accidental ingestion could be harmful.[10]
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Core Personal Protective Equipment (PPE) Protocol
A baseline of PPE is mandatory for any procedure involving this compound, regardless of scale.
Eye and Face Protection
Protecting your eyes from splashes and airborne particles is non-negotiable.
-
Requirement: Always wear ANSI Z87.1-compliant or equivalent chemical safety goggles that provide a complete seal around the eyes.[11]
-
Causality: Standard safety glasses do not offer adequate protection from splashes that can come from the side, top, or bottom. When handling larger quantities (>5g) or when there is a significant risk of splashing, supplement safety goggles with a full-face shield.[4][11]
Skin and Body Protection
Your skin is a primary route of exposure. A multi-layered defense is crucial.
-
Gloves: The correct choice of gloves is critical.
-
Requirement: Wear chemical-resistant nitrile or neoprene gloves.[12] Always inspect gloves for tears or punctures before use.[12] For procedures with a higher risk of splashes or extended handling times, double-gloving is recommended.[13][14][15]
-
Causality: These materials provide broad protection against a range of organic chemicals.[11] Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin, maintaining a sterile or safe handling environment.[13][14]
-
-
Laboratory Coat:
-
Requirement: A clean, long-sleeved laboratory coat is mandatory. Ensure cuffs are snug around the wrist, creating a barrier with your inner glove.
-
Causality: The lab coat protects your personal clothing and skin from accidental spills and contamination.[12]
-
Respiratory Protection
Controlling airborne exposure is key, especially when handling the solid form of the compound.
-
Requirement: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust.[7][12]
-
Causality: A fume hood provides local exhaust ventilation, capturing chemical vapors and powders at the source and preventing them from entering the laboratory environment and your breathing zone.[16] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor/particulate cartridges should be used.[5][12]
PPE Selection and Use Matrix
The required level of PPE can vary based on the specific task and the quantity of material being handled. This matrix provides a clear guide for operational planning.
| Task/Scale | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing (<1g) | Chemical Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation (<100mL) | Chemical Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup (>1g scale) | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Accidental Spill Cleanup | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood (if applicable) or Respirator |
Procedural Guidance: Donning, Doffing, and Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your inner pair of gloves.
-
Put on your chemical safety goggles and/or face shield.
-
Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.[13]
-
-
Doffing (Taking Off):
-
Remove the outer, contaminated gloves first. Peel them off so they end up inside-out, without touching the outside with your bare hands.[14] Dispose of them immediately in the designated waste container.
-
Remove your lab coat by rolling it away from your body, keeping the contaminated exterior folded inward.
-
Remove your face shield and goggles.
-
Remove your inner gloves using the same inside-out technique.
-
PPE Selection Workflow
This diagram illustrates the decision-making process for ensuring adequate protection.
Caption: Workflow for Risk Assessment and PPE Selection.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling process.
-
Single-Use PPE: All disposable items, including gloves, bench paper, and wipes, that come into contact with this compound must be disposed of in a dedicated, labeled hazardous chemical waste container.[7][17] Do not discard these items in the regular trash.
-
Reusable PPE:
-
Chemical Waste: All waste containing this compound, including excess material and contaminated solvents, must be collected in a sealed, properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department in accordance with all local and national regulations.[18]
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention. An emergency shower should be readily accessible in the work area.[4]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention from an ophthalmologist.[9] An eyewash station must be located close to the workstation.[17]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these rigorous PPE protocols and operational plans, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- This compound | C11H15NO2 | CID 389874. PubChem, National Institutes of Health.
- Hazard Summary: 4-Methoxyphenol. New Jersey Department of Health.
- MORPHOLINE | Occupational Safety and Health Administration. OSHA.
- What is Morpholine: A Simple Guide.
- Morpholine (HSG 92, 1995). INCHEM.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
- Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa.
- Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- Personal Protective Equipment. POGO Satellite Manual.
- Safety Data Sheet: Morpholine. Astech Ireland.
- SIDS Initial Assessment Report for 4-ethylmorpholine. OECD Existing Chemicals Database.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [chemicalbook.com]
- 3. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [amp.chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. astechireland.ie [astechireland.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 15. pogo.ca [pogo.ca]
- 16. niir.org [niir.org]
- 17. fishersci.com [fishersci.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
